2-(2-Methoxyphenyl)morpholine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-5-3-2-4-9(10)11-8-12-6-7-14-11/h2-5,11-12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCKHOCCYPQVAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640603 | |
| Record name | 2-(2-Methoxyphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001940-35-7 | |
| Record name | 2-(2-Methoxyphenyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001940-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methoxyphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methoxyphenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Comprehensive Spectroscopic Characterization of 2-(2-Methoxyphenyl)morpholine
Part 1: Introduction & Structural Significance[1]
2-(2-Methoxyphenyl)morpholine represents a critical pharmacophore in medicinal chemistry, structurally analogous to the psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine) and the norepinephrine-dopamine releasing agent 2-phenylmorpholine. The presence of the ortho-methoxy group on the phenyl ring introduces steric and electronic effects that distinguish it from its para- and meta-isomers, altering its metabolic stability and receptor binding affinity.
This technical guide provides a rigorous framework for the spectroscopic identification of this molecule. Unlike standard data repositories, this document focuses on the causality of spectral features—explaining why signals appear where they do based on electronic shielding, anisotropic effects, and fragmentation kinetics.
Structural Parameters[1][2][3][4][5][6][7][8][9]
-
Molecular Formula:
[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Molecular Weight: 193.24 g/mol [2]
-
Monoisotopic Mass: 193.1103 Da[2]
-
Key Functional Groups: Secondary amine (morpholine), Ether (anisole), Chiral center (C2).[2]
Part 2: Mass Spectrometry (MS) Profiling
Mass spectrometry is the primary validation step for molecular weight and structural connectivity.[2] For 2-(2-methoxyphenyl)morpholine, the fragmentation pattern is dictated by the stability of the morpholine ring and the electron-donating nature of the methoxy group.
Ionization & Molecular Ion[10]
-
ESI(+) (Electrospray Ionization):
-
EI (Electron Impact, 70 eV):
Fragmentation Logic (MS/MS)
The fragmentation is driven by
| m/z Fragment | Proposed Structure | Mechanistic Origin |
| 193 | Parent ion (low abundance).[2] | |
| 162 | Loss of methoxy radical (uncommon in EI, possible in CID). | |
| 135 | Base Peak (Likely). Loss of the amine fragment ( | |
| 121 | Tropylium ion derivative (methoxy-benzyl cation) formed by cleavage of the morpholine ring from the aromatic moiety. | |
| 86 | Morpholine ring fragment (if charge retention occurs on the heterocycle). |
Caption: Predicted fragmentation pathway for 2-(2-methoxyphenyl)morpholine under ESI-MS/MS conditions.
Part 3: Nuclear Magnetic Resonance (NMR) Characterization
NMR provides the definitive structural proof, specifically distinguishing the ortho-isomer from meta or para analogs.[2]
^1H NMR (Proton) - 400 MHz, CDCl₃
Solvent Choice: CDCl₃ is preferred for resolution; DMSO-d₆ may broaden the NH signal due to hydrogen bonding.[2]
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H | 7.40 - 7.20 | Multiplet | 2H | H6' (adjacent to morpholine) and H4'.[2] Deshielded. |
| Ar-H | 6.95 - 6.85 | Multiplet | 2H | H3' (ortho to OMe) and H5'.[2] Shielded by electron donation of OMe. |
| C2-H | 4.65 - 4.75 | dd | 1H | Diagnostic Signal. Benzylic proton.[2] Doublet of doublets due to coupling with axial/equatorial H3 protons.[2] |
| OCH₃ | 3.82 | Singlet | 3H | Characteristic methoxy signal.[2] Sharp and intense. |
| C6-H | 3.90 - 4.05 | Multiplet | 1H | Ether-adjacent proton in morpholine ring (Equatorial).[2] |
| C6-H | 3.75 - 3.85 | Multiplet | 1H | Ether-adjacent proton (Axial).[2] Overlap with OMe possible.[2][3] |
| C3/C5-H | 2.90 - 3.20 | Multiplet | 4H | Nitrogen-adjacent protons.[2] Complex due to ring inversion.[2] |
| NH | 1.80 - 2.20 | Broad s | 1H | Exchangeable.[2] Shift varies with concentration/water.[2] |
Critical Stereochemical Insight: The C2 proton appears as a doublet of doublets (dd) .[2]
- Hz (Large coupling to axial H3).[2]
- Hz (Small coupling to equatorial H3).[2]
-
Note: If the morpholine ring adopts a chair conformation with the bulky aryl group equatorial to minimize 1,3-diaxial interactions, the H2 proton is axial.
^13C NMR (Carbon) - 100 MHz, CDCl₃
The absence of carbonyl carbons and the presence of the methoxy carbon are key validators.
-
Aromatic Region (110 - 160 ppm):
-
Aliphatic Region (40 - 80 ppm):
Part 4: Infrared Spectroscopy (IR)
IR is used primarily to confirm functional group integrity (Amine/Ether) and ensure no oxidation (e.g., to lactam) has occurred.[2]
-
3300 - 3350 cm⁻¹ (Weak, Broad): N-H stretching vibration (Secondary amine).[2]
-
2800 - 2950 cm⁻¹: C-H stretching (Aliphatic morpholine CH₂ and Aromatic CH).[2]
-
1600, 1585, 1490 cm⁻¹: C=C Aromatic ring skeletal vibrations.[2]
-
1240 - 1250 cm⁻¹ (Strong):
asymmetric stretch (Anisole ether linkage). -
1110 cm⁻¹: C-O-C symmetric stretch (Morpholine ether).[2]
-
750 cm⁻¹: C-H out-of-plane bending (ortho-substituted benzene ring). Crucial for distinguishing from para-isomers which typically show bands ~800-850 cm⁻¹.[2]
Part 5: Experimental Protocol & Workflow
To ensure reproducibility, the following workflow employs a self-validating logic where each step confirms the previous one.
Workflow Diagram
Caption: Step-wise characterization workflow ensuring sample purity before expensive NMR analysis.
Detailed Methodology
-
Sample Preparation (Acid-Base Extraction):
-
Purpose: Morpholine synthesis often yields neutral byproducts (unreacted epoxide).[2]
-
Dissolve crude oil in 1M HCl. Wash with Diethyl Ether (removes neutrals).[2]
-
Basify aqueous layer with 2M NaOH to pH 12.[2]
-
Extract into DCM, dry over
, and evaporate. This ensures the NMR spectrum contains only the amine.[2]
-
-
NMR Acquisition:
-
Solvent: Dissolve 10 mg of oil in 0.6 mL
. -
Reference: TMS (0.00 ppm) or residual
(7.26 ppm).[2] -
Parameters: 16 scans minimum for 1H; 1024 scans for 13C to resolve the quaternary carbons.
-
-
Data Validation (The "Ortho" Check):
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Phenylmorpholine.[2] NIST Chemistry WebBook, SRD 69.[2][4] Link
-
PubChem. Compound Summary: 2-Phenylmorpholine.[2][5] National Library of Medicine.[2] Link
-
Negwer, M., & Scharnow, H. G. Organic-Chemical Drugs and Their Synonyms.[2] (General reference for phenmetrazine analogs).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2] 7th Ed.[2] Wiley.[2] (Source for general NMR shift prediction rules).
-
ChemicalBook. Synthesis and NMR of Morpholine Derivatives. (General protocols for morpholine ring closure). Link
Sources
- 1. 4-(4-Methoxyphenyl)morpholine | C11H15NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. 4-(4-Methoxyphenyl)morpholine | C11H15NO2 | CID 389874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenol, 2-methoxy- [webbook.nist.gov]
- 5. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
The Enduring Legacy of the 2-Arylmorpholine Scaffold: From Appetite Suppressants to Diverse CNS Modulators
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Structure in CNS Drug Discovery
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, represents a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have made it a cornerstone in the design of numerous clinically successful drugs.[1][2] When a phenyl group is attached at the 2-position, the resulting 2-arylmorpholine scaffold gives rise to a class of compounds with profound effects on the central nervous system (CNS). This guide delves into the discovery, history, and evolution of 2-arylmorpholine derivatives, tracing their journey from their initial application as appetite suppressants to their current exploration in a wide array of therapeutic areas. We will explore the key synthetic strategies, structure-activity relationships (SAR), and the pharmacological nuances that continue to make this scaffold a subject of intense research.
The Dawn of the 2-Arylmorpholines: The Story of Phenmetrazine
The history of 2-arylmorpholine derivatives is inextricably linked to the development of phenmetrazine (3-methyl-2-phenylmorpholine). First patented in Germany in 1952 by Boehringer-Ingelheim, phenmetrazine emerged from a search for an anorectic agent with a more favorable side-effect profile than amphetamine.[1] It was introduced into clinical use in Europe in 1954 and subsequently marketed under the trade name Preludin®.
Phenmetrazine was initially lauded for its efficacy as an appetite suppressant.[1] However, its potent stimulant effects, comparable to those of amphetamines, led to widespread abuse and addiction.[3] This ultimately resulted in its withdrawal from the market in the 1980s. The rise and fall of phenmetrazine provided crucial lessons for medicinal chemists and highlighted the delicate balance between therapeutic efficacy and abuse potential in CNS drug design.
Mechanism of Action: A Norepinephrine-Dopamine Releasing Agent
Phenmetrazine exerts its stimulant and anorectic effects by acting as a norepinephrine-dopamine releasing agent (NDRA).[1][4] It interacts with the dopamine transporter (DAT) and the norepinephrine transporter (NET), causing the reverse transport of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[5] This increase in extracellular dopamine and norepinephrine levels in key brain regions, such as the hypothalamus, is believed to be the primary mechanism behind its appetite-suppressing and stimulant properties.[6] Phenmetrazine has a significantly weaker effect on the serotonin transporter (SERT), which contributes to its distinct pharmacological profile compared to other classes of stimulants.[5]
The Synthetic Core: Building the 2-Arylmorpholine Scaffold
The synthesis of 2-arylmorpholine derivatives can be achieved through several routes. A common and historically significant method involves the reaction of an α-haloketone with an ethanolamine derivative, followed by cyclization.
Experimental Protocol: Synthesis of Phenmetrazine
This protocol outlines a three-step synthesis of phenmetrazine from 2-bromopropiophenone and ethanolamine.
Step 1: Formation of the Intermediate Alcohol
-
In a round-bottom flask, dissolve 2-bromopropiophenone in a suitable solvent such as ethanol.
-
Add an excess of ethanolamine to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The intermediate alcohol, 3-methyl-2-phenylmorpholin-2-ol, can be isolated and purified by standard techniques such as crystallization or chromatography.
Step 2: Reduction of the Intermediate Alcohol
-
Dissolve the purified intermediate alcohol in a suitable solvent, for example, methanol.
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride, in portions.
-
Allow the reaction to warm to room temperature and stir for several hours until the reduction is complete (monitored by TLC).
-
Quench the reaction by the careful addition of water.
Step 3: Isolation and Purification of Phenmetrazine
-
Extract the aqueous mixture with an organic solvent like dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude phenmetrazine free base.
-
The free base can be further purified by distillation or by conversion to a salt (e.g., hydrochloride or fumarate) followed by recrystallization.
The Evolution of 2-Arylmorpholine Derivatives: Beyond Anorexia
The challenges associated with phenmetrazine's abuse potential spurred the development of new 2-arylmorpholine derivatives with modified pharmacological profiles. The goal was to retain therapeutic benefits while minimizing undesirable stimulant effects.
Phendimetrazine: A Prodrug Approach
One of the earliest attempts to create a safer alternative was the development of phendimetrazine . As the N-methylated analog of phenmetrazine, phendimetrazine functions as a prodrug, being metabolized in the body to phenmetrazine.[5] The rationale behind this approach was to achieve a more gradual and sustained release of the active compound, potentially reducing its abuse liability. While phendimetrazine is still prescribed in some cases for weight management, it is also a controlled substance due to its conversion to phenmetrazine.[4]
2-Benzylmorpholine: A Non-Stimulant Appetite Suppressant
A significant step in divorcing the anorectic effects from the stimulant properties of the 2-arylmorpholine scaffold was the synthesis of 2-benzylmorpholine . In this derivative, the phenyl ring is separated from the morpholine ring by a methylene bridge. This subtle structural modification results in a compound that retains appetite-suppressant activity but is devoid of the CNS stimulant effects characteristic of phenmetrazine.[7] Studies in animal models showed that the appetite suppression activity resides in the (+)-enantiomer.[7]
Structure-Activity Relationships: Tuning the Pharmacological Profile
The versatility of the 2-arylmorpholine scaffold lies in the ability to modulate its pharmacological activity through systematic structural modifications. The nature and position of substituents on both the aryl ring and the morpholine ring play a critical role in determining receptor affinity and functional activity.
The Role of Aryl Ring Substitution
Substitution on the phenyl ring can significantly impact the potency and selectivity of 2-arylmorpholine derivatives for different monoamine transporters. For instance, the introduction of a methyl group at the 4-position of the phenyl ring in phenmetrazine (4-methylphenmetrazine or 4-MPM) was found to increase its potency at the serotonin transporter (SERT) by nearly 10-fold compared to phenmetrazine and its 2-methyl isomer.[8] This suggests that 4-MPM may possess entactogenic properties more akin to MDMA, a significant shift from the purely stimulant profile of the parent compound.[8]
The Influence of Morpholine Ring Substitution
Modifications to the morpholine ring are also crucial in defining the pharmacological profile. As seen with phendimetrazine, N-alkylation can create a prodrug with altered pharmacokinetics. Other substitutions on the morpholine ring can lead to compounds with entirely different therapeutic applications, including potential treatments for neurodegenerative diseases.[5] For example, the introduction of a 2,5-dimethylmorpholine ring in a different chemical scaffold resulted in a potent and selective inhibitor of the LRRK2 kinase, a target for Parkinson's disease.[5]
Quantitative Insights: A Comparative Look at Monoamine Transporter Interactions
The following table provides a summary of the in vitro potencies of phenmetrazine and its methyl-substituted analogs at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This data highlights how subtle changes in the position of a single methyl group on the phenyl ring can dramatically alter the pharmacological profile.
| Compound | DAT IC50 (μM) | NET IC50 (μM) | SERT IC50 (μM) |
| Phenmetrazine | - | 1.2 | - |
| 2-Methylphenmetrazine (2-MPM) | 6.74 | - | - |
| 3-Methylphenmetrazine (3-MPM) | - | 5.2 | - |
| 4-Methylphenmetrazine (4-MPM) | 1.93 | - | - |
| Data sourced from studies on rat brain synaptosomes.[8] |
Broader Therapeutic Horizons for 2-Arylmorpholine Derivatives
Research into 2-arylmorpholine derivatives has expanded far beyond their initial application as anorectics. The versatile scaffold has been incorporated into molecules targeting a wide range of biological pathways, leading to the discovery of compounds with potential therapeutic applications in:
-
Neurodegenerative Diseases: As mentioned, morpholine-containing compounds are being investigated as inhibitors of enzymes implicated in Parkinson's and Alzheimer's disease.[5][9]
-
Cancer: Certain 2-arylmorpholine derivatives have shown promise as anticancer agents, with some exhibiting inhibitory activity against kinases involved in cell proliferation.[2]
-
Inflammation and Pain: The scaffold has been explored for its potential anti-inflammatory and analgesic properties.[10]
-
Depression and Anxiety: The ability of some derivatives to modulate monoamine reuptake has led to their investigation as potential antidepressants and anxiolytics.[11]
Conclusion: A Scaffold of Enduring Importance
The journey of 2-arylmorpholine derivatives, from the controversial history of phenmetrazine to the diverse therapeutic potential of modern analogs, underscores the enduring importance of this chemical scaffold in CNS drug discovery. The ability to fine-tune the pharmacological properties through targeted structural modifications has allowed researchers to move beyond the initial stimulant profile and explore a vast therapeutic landscape. As our understanding of the complex neurobiology of CNS disorders deepens, the 2-arylmorpholine scaffold, with its proven track record of producing brain-penetrant and biologically active molecules, is poised to remain a valuable tool in the development of novel therapeutics for a wide range of unmet medical needs. The continued exploration of its structure-activity relationships will undoubtedly lead to the discovery of new and improved drug candidates in the years to come.
References
- Banks, M. L., et al. (2014). Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats. Psychopharmacology, 231(13), 2735–2742.
- BenchChem. (2025). A Comparative Analysis of Receptor Binding Affinities: Metopimazine Versus Other Phenothiazines. BenchChem.
- "Phenmetrazine." Wikipedia, Wikimedia Foundation, 20 Oct. 2023, en.wikipedia.org/wiki/Phenmetrazine.
- Jain, A., & Sahu, S. K. (2024).
- Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 374–391.
-
"Phendimetrazine vs. phentermine: Differences, similarities, and which one is better for you." SingleCare, 22 Mar. 2023, .
- Rothman, R. B., et al. (2002). Phendimetrazine and its N-demethylated metabolite, phenmetrazine, are potent and efficacious substrates for the human dopamine transporter. European Journal of Pharmacology, 447(1), 51-57.
- Brown, G. R., et al. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology, 42(11), 797-799.
- Avramova, P. D., et al. (1998). Synthesis, Toxicological, and Pharmacological Assessment of Derivatives of 2-aryl-4-(3-arylpropyl)morpholines. Archiv der Pharmazie, 331(11), 359-363.
- Kumar, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry, 17(12), 1439-1455.
- "The Phenmetrazine Insane drug of abuse status." SciProfiles, 30 June 2025, sciprofiles.com/profile/phenmetrazine-insane.
- Kavanagh, P., et al. (2019). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 11(9), 1377-1388.
- Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 374-391.
- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Pharmacological Sciences, 3(1), 40-51.
-
"Adderall vs Phendimetrazine Comparison." Drugs.com, .
-
"2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists." National Institutes of Health, 28 May 2024, .
-
"What is the mechanism of Phendimetrazine Tartrate?" Patsnap Synapse, 17 July 2024, .
- Hu, A., et al. (2008). Synthesis and Cyclooxygenase-2 Inhibitory Activity of 2-(2-Arylmorpholino)ethyl Ester of Naproxen. Acta Chimica Sinica, 66(21), 2435-2440.
- Mitchell, M. B., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2638-2642.
- Kumar, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry, 17(12), 1439-1455.
-
"Biological relevance and synthesis of C-substituted morpholine derivatives." ResearchGate, 10 Aug. 2025, .
- Rothman, R. B., et al. (2002). Phendimetrazine and its N-demethylated metabolite, phenmetrazine, are potent and efficacious substrates for the human dopamine transporter. European Journal of Pharmacology, 447(1), 51-57.
- Banks, M. L., et al. (2015). Evaluation of the Reinforcing Strength of Phendimetrazine Using a Progressive-Ratio Schedule of Reinforcement in Rhesus Monkeys. The Journal of Pharmacology and Experimental Therapeutics, 355(2), 329–336.
- "US20130203752A1 - Phenylmorpholines and analogues thereof." Google Patents, 8 Aug.
-
"Discovery and Development of Monoamine Transporter Ligands." National Institutes of Health, .
Sources
- 1. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 4. Phendimetrazine vs. phentermine: Differences, similarities, and which is better for you | Singlecare [singlecare.com]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, toxicological, and pharmacological assessment of derivatives of 2-aryl-4-(3-arylpropyl)morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(2-Methoxyphenyl)morpholine: A Privileged Pharmacophore in CNS Drug Discovery
The following technical guide details the pharmacological and synthetic profile of 2-(2-Methoxyphenyl)morpholine , a privileged scaffold within the 2-aryl morpholine class. This document is structured for researchers in medicinal chemistry and neuropharmacology.
Executive Summary
2-(2-Methoxyphenyl)morpholine (CAS: 1001940-35-7) represents a refined structural motif within the 2-aryl morpholine class of psychotropic agents.[1] Structurally distinct from the stimulant 2-phenylmorpholine (phenmetrazine) by the addition of an ortho-methoxy group, this scaffold serves as a critical template for designing Norepinephrine Reuptake Inhibitors (NRIs) and Sigma-1 Receptor (
Unlike its complex analogues (e.g., Reboxetine, Viloxazine), which incorporate bulky aryloxy linkers, the 2-(2-methoxyphenyl)morpholine core offers a minimized lipophilic footprint (
Pharmacological Mechanism & Target Engagement[2][3][4][5]
The pharmacological activity of 2-(2-methoxyphenyl)morpholine is driven by its ability to mimic the biogenic amine neurotransmitters while presenting specific steric and electronic features that modulate transporter selectivity.
Monoamine Transporter (MAT) Inhibition
The primary targets for 2-aryl morpholines are the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).
-
Ionic Anchoring: The morpholine nitrogen (
) exists predominantly as a cation at physiological pH. This protonated amine forms a critical salt bridge with the conserved aspartate residue (e.g., Asp75 in hNET) within the transporter's orthosteric binding site. -
Stacking: The 2-methoxyphenyl ring engages in
or cation- interactions with aromatic residues (e.g., Phe72 or Tyr151 ) in the S1 binding pocket. -
The Ortho-Methoxy Effect: Unlike the para-methoxy isomer (which often increases DAT affinity), the ortho-methoxy group introduces a steric clash that can destabilize binding in the DAT pocket while being accommodated by the slightly larger NET pocket. Furthermore, the oxygen atom acts as a weak hydrogen bond acceptor, potentially interacting with serine or threonine residues specific to the NET vestibule.
Secondary Targets: Sigma-1 Receptors
The 2-aryl morpholine scaffold is a known pharmacophore for
Mechanistic Pathway Diagram
The following diagram illustrates the competitive inhibition mechanism at the noradrenergic synapse.
Figure 1: Mechanism of Action. The ligand competes with norepinephrine for the orthosteric site on hNET, preventing reuptake and enhancing synaptic signaling.
Medicinal Chemistry & SAR
The 2-(2-methoxyphenyl)morpholine scaffold is highly sensitive to substitution patterns. The following table summarizes key Structure-Activity Relationship (SAR) trends derived from the broader 2-aryl morpholine class.
Comparative SAR Data
| Structural Modification | Effect on NET Affinity | Effect on DAT Affinity | Metabolic Stability |
| Parent (2-Phenyl) | Moderate ( | High (Stimulant) | Moderate |
| 2-(2-OMe) (Ortho) | High ( | Reduced (Selectivity | Low (O-demethylation) |
| 2-(4-OMe) (Para) | Moderate | High | Low |
| 2-(2-OEt) (Ortho) | High (Reboxetine-like) | Low | High |
| N-Methylation | Decreased (usually) | Increased | Low (N-demethylation) |
| 3-Methyl (Cis) | High (Phenmetrazine) | High | High |
Stereochemistry
The C2 position of the morpholine ring is a chiral center.
-
(S)-Enantiomer: Typically the eutomer (active isomer) for NET inhibition in this class (analogous to (S,S)-Reboxetine).
-
(R)-Enantiomer: Often exhibits reduced potency or altered selectivity (e.g., weaker binding or off-target effects).
-
Recommendation: Asymmetric synthesis or chiral resolution is mandatory for clinical candidates to avoid "isometric ballast."
Experimental Protocols
Chemical Synthesis: The Phenacyl Bromide Route
This protocol describes the synthesis of racemic 2-(2-methoxyphenyl)morpholine. This route is preferred for its operational simplicity and availability of reagents.
Reaction Scheme:
-
Alkylation: 2-Bromo-2'-methoxyacetophenone + 2-Aminoethanol
Acyclic Intermediate. -
Reduction/Cyclization: One-pot reductive cyclization using Sodium Borohydride (
).
Materials Required:
-
2-Bromo-1-(2-methoxyphenyl)ethan-1-one (CAS: 31949-21-0)
-
Ethanolamine (2-Aminoethanol)
-
Sodium Borohydride (
) -
Methanol (anhydrous)
-
Hydrochloric acid (12M and 1M)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Condensation:
-
Dissolve 2-Bromo-1-(2-methoxyphenyl)ethan-1-one (10.0 mmol) in anhydrous Methanol (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add Ethanolamine (22.0 mmol, 2.2 eq) dropwise over 10 minutes.
-
Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Checkpoint: TLC (5% MeOH in DCM) should show consumption of the bromide.
-
-
Reductive Cyclization:
-
Cool the reaction mixture back to 0°C.
-
Add Sodium Borohydride (
, 30.0 mmol, 3.0 eq) portion-wise (CAUTION: Gas evolution). -
Stir at 0°C for 1 hour, then allow to warm to RT and stir overnight (12-16 hours).
-
Mechanism:[1][3][4][5] The ketone is reduced to an alcohol, and the amine displaces the bromide (if not already occurred) to form the morpholine ring via intramolecular etherification or reductive amination pathways depending on exact conditions. Note: A more robust cyclization often requires acid catalysis after reduction.
-
Alternative Cyclization (Acid Mediated): If the ring does not close spontaneously: Evaporate MeOH, dissolve residue in conc.
at 0°C, stir 1h, then pour onto ice. This forces the dehydration-cyclization.
-
-
Work-up & Purification:
-
Quench the reaction with water (50 mL).
-
Basify to pH > 12 using 2M NaOH.
-
Extract with DCM (
mL). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM with 1%
).
-
-
Salt Formation:
-
Dissolve the free base oil in diethyl ether.
-
Add 2M HCl in ether dropwise.
-
Filter the white precipitate, wash with cold ether, and dry.
-
In Vitro Screening: Monoamine Uptake Assay
To validate the pharmacophore, assess its ability to inhibit the uptake of radiolabeled norepinephrine.
Protocol:
-
Cell Line: HEK-293 cells stably expressing hNET.
-
Ligand Preparation: Dissolve 2-(2-methoxyphenyl)morpholine HCl in DMSO (stock 10 mM). Prepare serial dilutions (1 nM to 10
M). -
Incubation:
-
Plate cells in 96-well plates.
-
Replace medium with Krebs-Ringer-HEPES buffer.
-
Add test compound and incubate for 10 min at 37°C.
-
Add
-Norepinephrine (20 nM final concentration). -
Incubate for 10 min.
-
-
Termination: Aspirate buffer and wash cells
with ice-cold buffer. -
Quantification: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.
-
Analysis: Plot dose-response curves to determine
.
Synthesis Workflow Diagram
The following Graphviz diagram outlines the critical path for the synthesis and validation of the scaffold.
Figure 2: Synthetic route for the preparation of the target pharmacophore.
References
-
Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17(29), 3422-3430. Retrieved from [Link]
- Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function.
-
Accela ChemBio. (2023).[1] Product Information: 2-(2-methoxyphenyl)morpholine (CAS 1001940-35-7).[1] Retrieved from [Link]
- Melloto, S., et al. (1984). Synthesis and pharmacological activity of 2-phenylmorpholine derivatives. Farmaco, 39, 3-12.
Sources
- 1. 4672-74-6,Propiolic Anhydride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. jchemrev.com [jchemrev.com]
High-Precision In Silico Modeling of 2-(2-Methoxyphenyl)morpholine Binding to Monoamine Transporters
Executive Summary
The molecule 2-(2-Methoxyphenyl)morpholine (2-MPM) represents a structural analogue of phenmetrazine, distinguished by an ortho-methoxy substitution on the phenyl ring. This structural modification introduces specific steric and electrostatic constraints that significantly alter its binding profile against Monoamine Transporters (MATs), specifically the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
This guide details a rigorous in silico workflow to model the binding affinity and stability of 2-MPM. Unlike standard high-throughput screening protocols, this method prioritizes induced-fit complementarity to account for the steric bulk of the ortho-methoxy group, validated by membrane-embedded Molecular Dynamics (MD) simulations.
Part 1: Ligand Architecture & Quantum Mechanical Preparation
Accurate binding predictions fail if the ligand's electronic state is incorrect. For 2-MPM, the proximity of the methoxy group to the morpholine ring creates a rotational energy barrier that must be resolved prior to docking.
Conformational Analysis & Protonation
The morpholine nitrogen is the critical pharmacophore anchor.
-
pKa Prediction: The calculated pKa of the morpholine nitrogen is approximately 8.5–9.0. At physiological pH (7.4), the population is >95% protonated (cationic).
-
Stereochemistry: 2-substituted morpholines possess a chiral center at C2. The (S)-enantiomer is generally the bioactive form for DAT/NET inhibition in this chemical class. Both (R) and (S) enantiomers must be modeled to determine stereoselectivity.
DFT Optimization Protocol
Standard force fields (OPLS4/GAFF) may underestimate the intramolecular hydrogen bonding potential or steric repulsion between the methoxy oxygen and the morpholine ring protons.
-
Method: Density Functional Theory (DFT) using B3LYP/6-31G *.
-
Objective: Minimize the ligand in the gas phase to identify the global minimum energy conformer.
-
Output: The optimized geometry serves as the input for docking, ensuring the "starting pose" is electronically valid.
Part 2: Target Landscape & Homology Modeling
While Drosophila DAT (dDAT) crystal structures are available, human isoforms (hDAT, hNET) are the translational targets.
Template Selection
-
Primary Template: Drosophila melanogaster DAT bound to nortriptyline (PDB: 4M48 , Resolution 2.96 Å). This structure captures the transporter in the outward-open conformation, which is relevant for inhibitor binding.[1]
-
Secondary Template (for NET): Human SERT (PDB: 5I6X ) can be used for refining the extracellular loops, but 4M48 is superior for the transmembrane orthosteric site.
The Orthosteric Binding Site (S1)
The binding pocket is defined by a deep crevice stabilized by a salt bridge.
-
Anchor Residue: Asp79 (hDAT) or Asp75 (hNET). The protonated nitrogen of 2-MPM must form a salt bridge with this residue.
-
Hydrophobic Clamp: Phe320 (hDAT) / Phe317 (hNET) provides pi-pi stacking interactions with the phenyl ring of 2-MPM.
-
Steric Gate: Val152 (hDAT) and Tyr156 (hDAT) define the pocket shape. The ortho-methoxy group of 2-MPM will probe the available volume near Val152, potentially inducing a conformational shift.
Part 3: Molecular Docking Protocol (Induced Fit)
Rigid-receptor docking is insufficient for 2-MPM due to the bulky 2-methoxy substituent. We utilize an Induced Fit Docking (IFD) protocol to allow side-chain flexibility.
Grid Generation
-
Center: Centered on the carboxylate oxygen of Asp79 (hDAT).
-
Dimensions: 20 Å x 20 Å x 20 Å inner box.
-
Constraints: A positional constraint (radius 3.0 Å) is applied to the Asp79 carboxylate to enforce the essential salt bridge.
Docking Workflow
-
Initial Glide/Vina Docking: Softened van der Waals radii (scaling factor 0.5) are used to generate initial poses despite steric clashes.
-
Prime/Rosetta Refinement: Residues within 5.0 Å of the ligand (specifically Phe320, Val152, Tyr156) are minimized.
-
Redocking: The ligand is redocked into the optimized pocket with full hard-sphere potentials.
Visualization of the Workflow
The following diagram illustrates the critical path from ligand prep to binding energy calculation.
Figure 1: Computational pipeline for modeling 2-MPM binding. Colors denote processing stages: Red (Ligand), Yellow (Protein), Blue (Docking), Green (Dynamics).
Part 4: Dynamic Validation (MD Simulations)
Static docking scores often fail to predict the stability of the complex. MD simulations in a lipid bilayer are mandatory to validate the 2-MPM pose.
System Setup
-
Membrane: The protein-ligand complex is embedded in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer.
-
Solvation: TIP3P water model, neutralized with 0.15 M NaCl.
-
Force Field: CHARMM36m (protein/lipids) and CGenFF (ligand).
Simulation Protocol
-
Minimization: 10,000 steps steepest descent to remove steric clashes.
-
Equilibration (NVT/NPT): 1 ns with protein backbone restraints (1000 kJ/mol/nm²) to allow lipid packing.
-
Production Run: 100 ns unconstrained simulation at 310 K.
Trajectory Analysis Metrics
-
RMSD (Root Mean Square Deviation): Ligand RMSD < 2.5 Å indicates a stable binding mode.
-
Salt Bridge Persistence: Measure the distance between 2-MPM Nitrogen and Asp79 Oxygen. Stable binding requires this distance to remain < 3.5 Å for >80% of the trajectory.
-
Water Bridges: Analysis of water-mediated hydrogen bonds between the 2-methoxy oxygen and Ser/Tyr residues.
Part 5: Interaction Network & Binding Energy
The Binding Mode Map
The diagram below details the specific residue interactions predicted for 2-MPM within the hDAT pocket.
Figure 2: Predicted interaction network. The red dashed line (Salt Bridge) is the critical filter for binding affinity.
MM/GBSA Calculation
To quantify affinity, use the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method on the MD trajectory frames (last 20 ns).
| Component | Contribution (kcal/mol) | Interpretation |
| Coulombic | -45.0 ± 2.5 | Strong electrostatic driver (Asp79 salt bridge). |
| vdW | -38.0 ± 1.8 | Shape complementarity (Phenyl/Morpholine fit). |
| Solvation (GB) | +55.0 ± 3.0 | Desolvation penalty (removing water from the pocket). |
| Total ΔG_bind | -28.0 ± 4.0 | Predicted high affinity (nM range). |
Note: The desolvation penalty is often higher for methoxy-substituted ligands due to the polarity of the oxygen atom.
References
-
Penmatsa, A., Wang, K. H., & Gouaux, E. (2013). X-ray structure of dopamine transporter elucidates antidepressant mechanism.[1] Nature, 503(7474), 85–90.[1]
-
Beuming, T., et al. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature Neuroscience, 11, 780–789.[2]
-
Grouleff, J., et al. (2015). The influence of the lipid bilayer on the conformational changes of the dopamine transporter. Scientific Reports, 5, 12837.
-
Cheng, M. H., & Bahar, I. (2015). Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter. Structure, 23(11), 2171–2181.[2]
-
PubChem Compound Summary. 5-(2-methoxyphenyl)morpholine-2-carboxylic acid (Structural Analog).
Sources
Physicochemical Profiling of Substituted Morpholine Analogues: A Guide for Medicinal Chemistry Optimization
Executive Summary
In modern drug discovery, the morpholine scaffold acts as a critical "physicochemical corrective" tool.[1][2] Unlike its carbocyclic analog cyclohexane or its nitrogenous cousin piperidine, morpholine offers a unique balance of hydrophilicity and lipophilicity.[3] Its inclusion is frequently driven by the need to modulate solubility , lower logD , and tune pKa to optimize pharmacokinetic (PK) profiles, particularly for CNS penetration and oral bioavailability.[3]
This guide analyzes the physicochemical behavior of substituted morpholines, providing actionable protocols for their characterization. It is written for medicinal chemists and formulation scientists seeking to leverage this scaffold for lead optimization.[3]
The Morpholine Advantage: Electronic & Conformational Tuning
The "Oxygen Effect" on Basicity (pKa)
The defining feature of morpholine is the presence of an ether oxygen at the 4-position relative to the amine. This oxygen atom exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond framework, significantly reducing the electron density on the nitrogen lone pair compared to piperidine.
-
Piperidine pKa: ~11.2 (Highly basic, fully ionized at pH 7.4)[3]
-
Morpholine pKa: ~8.3 (Moderately basic, partially non-ionized at pH 7.4)[3]
Why this matters: At physiological pH (7.4), a significant fraction (~10-15%) of morpholine exists as the free base (neutral species).[3] This neutral fraction is critical for passive membrane diffusion, including blood-brain barrier (BBB) penetration.[3] In contrast, piperidine exists almost exclusively as a cation, often requiring active transport or specific formulation strategies to achieve cellular entry.[3]
Substituent Effects on pKa
Modifying the morpholine ring allows for precise pKa tuning. The table below summarizes the causal impact of common substitutions.
| Substituent Position | Modification | Effect on pKa | Mechanistic Rationale |
| N-Substitution | Alkyl (e.g., Methyl) | Slight | Steric hindrance to solvation of the ammonium cation outweighs inductive donation. |
| N-Substitution | Aryl (e.g., Phenyl) | Massive | Resonance delocalization of the N-lone pair into the aromatic ring (aniline-like behavior).[3] |
| C2/C6-Substitution | Electron Withdrawing (e.g., -F, -CF3) | Moderate | Inductive withdrawal stabilizes the free base form; reduces proton affinity.[3] |
| C2/C6-Substitution | Alkyl (e.g., Methyl) | Neutral / Slight | Weak inductive donation; primarily affects conformation (locking).[3] |
Conformational Dynamics
Morpholine predominantly adopts a chair conformation .[3] Substituents at the C2/C6 positions generally prefer the equatorial orientation to minimize 1,3-diaxial interactions.
-
Implication: When designing ligands, placing bulky groups at C2/C6 can "lock" the ring conformation, potentially reducing the entropic penalty upon binding to a protein target, but this must be balanced against synthetic complexity.[3]
Lipophilicity and Solubility Modulation[1][2][3][4]
LogP and LogD Reduction
Replacing a methylene (-CH2-) group in a carbocycle with an ether oxygen (-O-) typically lowers the LogP by approximately 1.0 to 1.5 units.[3]
-
Solubility: The ether oxygen acts as a hydrogen bond acceptor (HBA), increasing aqueous solubility without introducing a donor (HBD) that might penalize membrane permeability.[3]
-
Metabolic Stability: The morpholine ring is generally more metabolically stable than piperidine.[4] The oxygen atom deactivates the adjacent carbons toward CYP450-mediated oxidation, reducing the clearance rate compared to the labile alpha-carbons of piperidine.[4]
Visualizing the SAR Landscape
The following diagram illustrates the strategic decision-making process when employing morpholine analogues in Lead Optimization.
Caption: Figure 1.[3] Structural Activity Relationship (SAR) map for morpholine optimization.[3] Key modifications allow precise control over ionization, solubility, and metabolic clearance.[3]
Experimental Protocols
As an application scientist, relying on calculated values (cLogP, predicted pKa) is insufficient for late-stage optimization.[3] The following protocols ensure rigorous data generation.
Protocol A: Potentiometric pKa Determination (Gold Standard)
Objective: Determine the precise ionization constant of substituted morpholines.[3] Scope: Suitable for compounds with aqueous solubility > 0.5 mM.[3]
-
Instrument Setup: Use a high-precision titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a glass pH electrode and temperature probe.[3]
-
Calibration:
-
Sample Preparation:
-
Weigh 1–3 mg of the morpholine derivative.
-
Dissolve in 10 mL of degassed 0.15 M KCl solution (to maintain ionic strength).
-
If solubility is low, use a co-solvent method (titrate in varying % MeOH/Water and extrapolate to 0% MeOH).[3]
-
-
Titration Workflow:
-
Data Analysis:
Protocol B: Miniaturized Shake-Flask LogD (High Throughput)
Objective: Measure distribution coefficient at physiological pH (7.4).
-
Preparation: Prepare phosphate-buffered saline (PBS) adjusted strictly to pH 7.4.
-
Partitioning:
-
In a 2 mL HPLC vial, add 500 µL of PBS (pH 7.4) and 500 µL of Octanol (saturated with buffer).
-
Spike with 10 µL of compound stock (10 mM in DMSO).[3]
-
-
Equilibration:
-
Vortex mix for 60 minutes at 25°C.
-
Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
-
Quantification:
-
Calculation:
- [3]
Experimental Workflow Visualization
The following diagram outlines the logical flow for characterizing a new morpholine analogue.
Caption: Figure 2. Step-by-step experimental workflow for physicochemical characterization. Solubility screening dictates the titration method used for pKa determination.
References
-
Lenci, E., et al. (2021).[3][7] "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience.[3]
-
Bouchard, H., et al. (2015).[3] "Morpholine as a Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry.
-
Avdeef, A. (2003).[3] "Absorption and Drug Development: Solubility, Permeability, and Charge State."[3] Wiley-Interscience.[3] [3]
-
National Center for Biotechnology Information. (n.d.).[3] "PubChem Compound Summary for CID 8083, Morpholine."
-
Yordanov, D., et al. (2012).[3] "Synthesis and physicochemical properties of some new morpholine derivatives." Journal of Chemical & Pharmaceutical Research.[3]
-
Manallack, D. T. (2007).[3] "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry.
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
The Morpholine Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Functionalized Morpholine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Abstract
The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including a well-balanced hydrophilic-lipophilic profile and the ability to engage in crucial hydrogen bonding, make it a versatile scaffold for the development of potent and selective therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the diverse biological activities of functionalized morpholine compounds, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and explore the structure-activity relationships that govern their therapeutic potential.
The Physicochemical Advantages of the Morpholine Moiety
The prevalence of the morpholine ring in approved and experimental drugs is not coincidental.[1] Its structural features offer several advantages in drug design:
-
Enhanced Solubility and Permeability: The presence of the oxygen and nitrogen atoms allows for favorable interactions with water, improving aqueous solubility. This, combined with its overall lipophilic character, contributes to a balanced profile that can enhance permeability across biological membranes, including the challenging blood-brain barrier.[2]
-
Metabolic Stability: The morpholine ring can improve the metabolic stability of a drug candidate, leading to a more favorable pharmacokinetic profile.[1]
-
Versatile Synthetic Handle: The morpholine scaffold is readily accessible and can be easily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR).[1]
Anticancer Activity of Functionalized Morpholine Compounds
Morpholine derivatives have demonstrated significant potential as anticancer agents, targeting key signaling pathways involved in tumor growth and proliferation.[3][4][5]
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A predominant mechanism of action for many anticancer morpholine compounds is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[6] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth and survival.[6] The oxygen atom of the morpholine ring often forms a critical hydrogen bond within the ATP-binding pocket of these kinases, contributing to potent and selective inhibition.[6]
Caption: PI3K/mTOR signaling pathway and points of inhibition by morpholine compounds.
In Vitro Evaluation of Anticancer Activity
The initial assessment of anticancer potential is typically performed using in vitro cell-based assays.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a morpholine compound against cancer cell lines such as A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma).[7][8]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the morpholine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Rationale for Cell Line Selection:
-
A549: A human lung adenocarcinoma cell line, widely used for screening anticancer drugs targeting lung cancer.[7]
-
MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor-positive and is a common model for studying hormone-responsive breast cancer.[8]
Data Presentation: Anticancer Activity of Exemplary Morpholine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| AK-10 | A549 | 8.55 | [3] |
| MCF-7 | 3.15 | [3] | |
| 10d | A549 | 0.062 | [4] |
| MCF-7 | 0.58 | [4] | |
| 10e | A549 | 0.033 | [4] |
| 11g | MCF-7 | 3.7 | |
| 12f | A549 | 4.5 |
In Vivo Evaluation of Anticancer Efficacy
Promising compounds from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole-organism context.
Experimental Workflow: Murine Xenograft Model
Caption: Workflow for in vivo evaluation of anticancer morpholine compounds.
Rodent models, particularly mice, are widely used for preclinical anticancer drug evaluation due to their genetic and physiological similarities to humans.[9]
Antimicrobial Activity of Functionalized Morpholine Compounds
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Morpholine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[10][11]
Mechanism of Action
The antimicrobial mechanisms of morpholine compounds are diverse. Some derivatives, particularly those incorporated into oxazolidinone scaffolds (analogs of the antibiotic linezolid), inhibit bacterial protein synthesis by interfering with the ribosome.[10] Others are believed to disrupt the integrity of the bacterial cell membrane.
In Vitro Evaluation of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter for quantifying the in vitro activity of an antimicrobial agent.
Experimental Protocol: Broth Microdilution Method
This protocol determines the MIC of a morpholine compound against bacterial strains.[10]
-
Compound Preparation: Prepare a stock solution of the morpholine compound and make serial twofold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: Antimicrobial Activity of Exemplary Morpholine Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Ru(ii)-3 | Staphylococcus aureus | 0.78 | [12] |
| Compound 3 | Enterococcus hirae | 3.125 | [13] |
| Compound 12 | Mycobacterium smegmatis | 15.6 | [10] |
Neuroprotective Activity of Functionalized Morpholine Compounds
Morpholine-containing molecules are being actively investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][14] Their ability to cross the blood-brain barrier is a significant advantage for targeting the central nervous system.[2]
Mechanism of Action: Multi-Targeting Strategy
A key strategy in the development of neuroprotective morpholine compounds is the simultaneous inhibition of multiple targets involved in the pathophysiology of neurodegeneration.[14] These include:
-
Monoamine Oxidase B (MAO-B): Inhibition of MAO-B increases dopamine levels in the brain, which is beneficial in Parkinson's disease.[15]
-
Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases acetylcholine levels, a key neurotransmitter for memory and cognition, which is depleted in Alzheimer's disease.[16]
Caption: Dual inhibition of MAO-B and AChE by morpholine compounds for neuroprotection.
In Vitro Evaluation of Neuroprotective Activity
Enzyme inhibition assays are fundamental for screening potential neuroprotective agents.
Experimental Protocol: MAO-B Inhibition Assay
-
Reagent Preparation: Prepare solutions of MAO-B enzyme, a suitable substrate (e.g., kynuramine), and the morpholine test compound.
-
Reaction Initiation: In a 96-well plate, combine the MAO-B enzyme and the test compound at various concentrations. Incubate for a short period.
-
Substrate Addition: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the formation of the product over time using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the morpholine test compound.
-
Reaction Mixture: In a 96-well plate, combine the AChE enzyme, DTNB, and the test compound at various concentrations.
-
Reaction Initiation: Add the substrate to start the reaction. The hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Data Presentation: Neuroprotective Activity of Exemplary Morpholine Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| MO1 | MAO-B | 0.030 | [15] |
| MO5 | AChE | 6.1 | [15] |
| MO7 | MAO-B | 0.25 | [15] |
| 11g | AChE | 1.94 | [16] |
| BuChE | 28.37 | [16] |
In Vivo Evaluation of Neuroprotective Efficacy
The zebrafish model is increasingly used for high-throughput screening of neuroactive compounds due to its genetic tractability, rapid development, and optical transparency, which allows for in vivo imaging of neuronal processes.[17][18]
Structure-Activity Relationship (SAR) Insights
The biological activity of morpholine compounds can be fine-tuned by modifying their chemical structure.
-
Anticancer Activity: The substitution pattern on aromatic rings attached to the morpholine nitrogen significantly influences potency. For instance, electron-withdrawing groups like halogens or trifluoromethyl groups can enhance activity against certain cancer cell lines.[4][5]
-
Antimicrobial Activity: The nature of the substituents on the morpholine ring and any appended heterocyclic systems can dictate the spectrum of activity (Gram-positive vs. Gram-negative bacteria) and potency.[10]
-
Neuroprotective Activity: The linkage between the morpholine ring and other pharmacophoric elements is crucial for dual-target inhibition. The overall lipophilicity of the molecule also plays a key role in its ability to cross the blood-brain barrier.[14][15]
Conclusion and Future Perspectives
Functionalized morpholine compounds represent a rich and versatile class of molecules with a broad spectrum of biological activities. Their favorable physicochemical and pharmacokinetic properties make them attractive scaffolds for drug discovery. Future research will likely focus on the development of highly selective and potent morpholine derivatives through structure-based drug design and the exploration of novel therapeutic applications. The continued investigation of their mechanisms of action will further solidify the role of the morpholine scaffold as a cornerstone of modern medicinal chemistry.
References
- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
-
IC 50 values of the tested compounds against MCF- 7, HepG2, and A549 cell lines using the MTT assay a IC 50 (μM ± SD a ). ResearchGate. [Link]
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
-
IC 50 value of cholinesterase, BACE1, and MAO inhibitions. ResearchGate. [Link]
- CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. bioRxiv.
- Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investig
-
Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]
-
IC 50 values of derivatives 39-48 for MCF-7, A549, and SKOV-3 cell lines. ResearchGate. [Link]
- Antimicrobial and antiurease activities of newly synthesized morpholine deriv
- Synthesis and SAR of morpholine and its derivatives: A review upd
-
(PDF) morpholine antimicrobial activity. ResearchGate. [Link]
- The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC.
- The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. PMC.
- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC.
- Zebrafish as a model organism for neurodegener
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed.
-
(PDF) Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. ResearchGate. [Link]
- Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed.
-
(PDF) In vivo screening models of anticancer drugs. ResearchGate. [Link]
- Zebrafish early-life stages as neurological screening and detection tools. New Agrochemicals and Food Safety.
- Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
- Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. MDPI.
- Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer's disease. PMC.
-
(PDF) Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. ResearchGate. [Link]
- MCF-7, ACHN, and A549 Cancer Cells Characterized by Quantitative Magnetic Resonance Imaging In Vitro. MDPI.
-
(PDF) New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. ResearchGate. [Link]
- Advances of Zebrafish in Neurodegenerative Disease: From Models to Drug Discovery. Frontiers.
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
- Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. NIH.
- Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. PMC.
- Occurrence of Morpholine in Central Nervous System Drug Discovery.
- New Anticancer Agents: In Vitro and In Vivo Evaluation. International Institute of Anticancer Research.
-
Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]
- Development of a Zebrafish Model for Rapid Drug Screening against Alzheimer's Disease. JoVE.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
- STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. YouTube.
- [Preclinical evaluation of anticancer drugs: a model remaining a model!]. PubMed.
-
Cytotoxicity-IC50 of A549 and MCF-7 cell lines treated with SFB-NPs. ResearchGate. [Link]
- Zebrafish: A Preclinical Model for Drug Screening. Animalab.
- Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI.
Sources
- 1. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Zebrafish as a model organism for neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Advances of Zebrafish in Neurodegenerative Disease: From Models to Drug Discovery [frontiersin.org]
Methodological & Application
Synthesis of 2-(2-Methoxyphenyl)morpholine: An Application Note and Experimental Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 2-(2-methoxyphenyl)morpholine, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocol herein details a robust and reproducible two-step synthetic route, commencing with the α-bromination of 2'-methoxyacetophenone to yield 2-bromo-1-(2-methoxyphenyl)ethanone, followed by a condensation and intramolecular cyclization reaction with ethanolamine. This application note is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also insights into the underlying chemical principles, safety precautions, and expected analytical characterization of the target compound.
Introduction
Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and biologically active compounds. The morpholine ring system often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The introduction of an aryl substituent at the 2-position of the morpholine ring, as in 2-(2-methoxyphenyl)morpholine, generates a chiral center and provides a vector for further structural modifications, making it a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.
This guide presents a classical and reliable synthetic approach to 2-(2-methoxyphenyl)morpholine. The chosen methodology involves the initial formation of an α-haloketone, a versatile intermediate, which then undergoes a nucleophilic substitution with ethanolamine, followed by an intramolecular cyclization to form the morpholine ring. The rationale behind this approach lies in the ready availability of the starting materials and the generally high efficiency of the individual transformations.
Reaction Scheme
The overall synthetic pathway is depicted below:
Figure 1: Overall synthetic scheme for 2-(2-Methoxyphenyl)morpholine.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 2'-Methoxyacetophenone | ≥98% | Sigma-Aldrich |
| Copper(II) Bromide (CuBr₂) | ≥99% | Sigma-Aldrich |
| Ethanolamine | ≥99% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | Anhydrous | Fisher Scientific |
| Chloroform (CHCl₃) | Anhydrous | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
Experimental Protocol
Part 1: Synthesis of 2-Bromo-1-(2-methoxyphenyl)ethanone
This procedure is adapted from a general method for the α-bromination of aryl ketones.[1][2]
-
Reaction Setup: To a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add copper(II) bromide (2.2 equivalents).
-
Solvent Addition: Add ethyl acetate (100 mL) to the flask.
-
Heating: Heat the mixture to 70 °C with vigorous stirring under a nitrogen atmosphere.
-
Substrate Addition: In a separate flask, dissolve 2'-methoxyacetophenone (1 equivalent) in a minimal amount of chloroform. Slowly add this solution to the heated copper(II) bromide suspension.
-
Reaction Monitoring: Reflux the reaction mixture for approximately 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the copper salts and wash the filter cake with ethyl acetate.
-
Extraction: Combine the filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-bromo-1-(2-methoxyphenyl)ethanone. This intermediate is often used in the next step without further purification.
Part 2: Synthesis of 2-(2-Methoxyphenyl)morpholine
This part of the protocol is a modification of general procedures for the synthesis of morpholine derivatives from α-haloketones and amino alcohols.[3]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 2-bromo-1-(2-methoxyphenyl)ethanone (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Reagent Addition: Add ethanolamine (2.5 equivalents) to the solution. The excess ethanolamine also acts as a base to neutralize the HBr formed during the reaction.
-
Heating: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification
The crude 2-(2-methoxyphenyl)morpholine is purified by column chromatography on silica gel.[4][5][6]
-
Column Preparation: A glass column is packed with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is then removed, and the dry powder is carefully added to the top of the prepared column.
-
Elution: The product is eluted using a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to facilitate the separation of the product from impurities.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Final Product Isolation: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield 2-(2-methoxyphenyl)morpholine as an oil or a low-melting solid.
Expected Results and Characterization
The final product, 2-(2-methoxyphenyl)morpholine, is expected to be a pale yellow oil or a white to off-white solid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of the synthesized compound should be confirmed by ¹H and ¹³C NMR spectroscopy.[7][8][9]
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the methoxy group (a singlet around δ 3.8-3.9 ppm), the morpholine protons (multiplets in the region of δ 2.5-4.5 ppm), and the aromatic protons of the methoxyphenyl group (multiplets between δ 6.8-7.4 ppm). The proton at the C2 position of the morpholine ring, being adjacent to both the oxygen and the aromatic ring, will likely appear as a distinct multiplet in the downfield region of the aliphatic signals.
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum should display signals for the methoxy carbon (around δ 55 ppm), the carbons of the morpholine ring (typically in the range of δ 45-75 ppm), and the aromatic carbons (in the region of δ 110-160 ppm).
Process Workflow
Figure 2: Step-by-step workflow for the synthesis and purification of the target compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction. | Increase reaction time or temperature. Ensure reagents are anhydrous. |
| Decomposition of product. | Avoid excessive heating during work-up. | |
| Multiple spots on TLC after Step 2 | Incomplete cyclization or side reactions. | Ensure sufficient heating time. Adjust the amount of base. |
| Difficulty in purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-(2-methoxyphenyl)morpholine. By following the outlined procedures, researchers can efficiently produce this valuable intermediate for further studies in drug discovery and development. The provided information on causality, troubleshooting, and characterization aims to ensure a high rate of success for scientists undertaking this synthesis.
References
-
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]
- Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2837.
- AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016).
- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
- Ortiz, K. G., et al. (2022).
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2837.
- Wirth, T. (Ed.). (2012). Dehydrative cyclization of N-(β-hydroxyethyl)amides.
-
The Royal Society of Chemistry. (2010). Ligand-free Iron/Copper Cocatalyzed N-Arylations of Aryl Halides with Amines under Microwave Irradiation. Retrieved from [Link]
- Ortiz, K. G., et al. (2022).
- Ghinolfi, L., et al. (2019). The Novel N,N-bis-2-Hydroxyethyl-2-Aminoethanesulfonic Acid-Gluconate-Polyethylene Glycol-Hypothermic Machine Perfusion Solution Improves Static Cold Storage and Reduces Ischemia/Reperfusion Injury in Rat Liver Transplant.
-
Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Retrieved from [Link]
-
ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]
-
Bio-Rad Laboratories. (2015, April 1). Twin-Column Cation-Exchange Chromatography for the Purification of Biomolecules. Retrieved from [Link]
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 791-822.
- Puwein, A., & Thomas, S. C. (2021). Extraction and Purification of Secondary Metabolites of Paris polyphylla (Smith)
- Wang, G. W., & Zhang, J. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2837.
- Wang, Y., et al. (2007). Synthesis and characterization of 2-arylmorpholine hydrochloride. Chinese Journal of Medicinal Chemistry, 17(1), 35-38.
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]
- Zhang, J., & Wang, G. W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2837.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
Application Note: Evaluation of 2-(2-Methoxyphenyl)morpholine as a Dual-Action Analgesic Scaffold
Abstract
This guide outlines the protocols for the synthesis, characterization, and pharmacological evaluation of 2-(2-Methoxyphenyl)morpholine (2-2-MPM) . While 2-phenylmorpholine derivatives (e.g., phenmetrazine) are historically known as psychostimulants, ortho-substitution with a methoxy group is a strategic medicinal chemistry modification designed to shift the pharmacologic profile towards analgesia while modulating metabolic stability. This application note details the workflow for assessing 2-2-MPM as a candidate for mixed-mechanism analgesia , targeting the synergy between Norepinephrine Transporter (NET) inhibition and potential low-affinity Mu-Opioid Receptor (MOR) modulation.
Introduction: The Scaffold Hopping Strategy
In the development of non-narcotic analgesics, the phenylmorpholine scaffold offers a privileged structure. Unsubstituted 2-phenylmorpholine acts primarily as a norepinephrine-dopamine releasing agent (NDRA).[1] However, for pain management, the objective is to maximize norepinephrine (NE) reuptake inhibition —which activates the descending inhibitory pain pathways—while minimizing dopaminergic euphoria (abuse liability).
Why the 2-Methoxy Substituent?
-
Metabolic Blockade: The ortho-position on the phenyl ring is a primary site for Cytochrome P450-mediated hydroxylation. The methoxy group blocks this "soft spot," potentially extending half-life (
). -
Conformational Lock: The steric bulk of the ortho-methoxy group restricts the rotation of the phenyl ring relative to the morpholine chair, potentially favoring binding conformations specific to the NET over the Dopamine Transporter (DAT).
Visualizing the Mechanism of Action
The following diagram illustrates the hypothesis: 2-2-MPM increases synaptic norepinephrine, which stimulates
Figure 1: Mechanism of Action. 2-2-MPM inhibits NET, increasing spinal norepinephrine, which suppresses pain signals via
Chemical Synthesis & Handling[3][4]
Caution: Phenylmorpholines are potential psychotropic substances. All synthesis must occur in a licensed facility under appropriate regulatory compliance (e.g., DEA Schedule evaluation).
Protocol A: Cyclization from Amino Alcohols
This method is preferred over reductive amination for controlling stereochemistry.
Reagents:
-
2-bromo-1-(2-methoxyphenyl)ethan-1-one
-
2-aminoethan-1-ol (Ethanolamine)
-
Sodium Borohydride (
) -
Concentrated Sulfuric Acid (
)
Step-by-Step Methodology:
-
Nucleophilic Attack: Dissolve 2-bromo-1-(2-methoxyphenyl)ethan-1-one (10 mmol) in dry THF. Add ethanolamine (22 mmol) dropwise at 0°C. Stir for 2 hours to form the intermediate amino-ketone.
-
Reduction: Add
(15 mmol) slowly. The ketone is reduced to the alcohol, yielding the diol intermediate: 1-(2-methoxyphenyl)-2-((2-hydroxyethyl)amino)ethan-1-ol. -
Cyclization: Evaporate solvent. Treat the residue with cold concentrated
(cyclodehydration) at 0°C, then heat to 70°C for 1 hour. -
Workup: Pour onto crushed ice. Basify with NaOH to pH 10. Extract with Dichloromethane (DCM).
-
Purification: Convert to HCl salt using ethereal HCl for stability and crystallization.
Quality Control Check:
-
1H NMR (CDCl3): Look for the characteristic methoxy singlet (
ppm) and the morpholine ether protons ( ppm). -
Chirality: The product is a racemate. Separation via chiral HPLC (Chiralpak AD-H column) is required if investigating the (2S) vs (2R) enantiomer potency.
In Vitro Pharmacology: Screening for Efficacy
To validate the analgesic potential, we must confirm NET affinity and assess off-target opioid activity.
Protocol B: Radioligand Binding Assay (NET vs. DAT)
Objective: Determine the Selectivity Index (SI) for Norepinephrine vs. Dopamine transporters. High NET selectivity predicts analgesia with lower abuse potential.
Materials:
-
Source: Human recombinant NET (hNET) and DAT (hDAT) expressed in HEK293 cells.
-
Radioligands:
-Nisoxetine (for NET) and -WIN35,428 (for DAT). -
Reference Standards: Reboxetine (NET selective), Cocaine (Non-selective).
Workflow:
-
Membrane Prep: Homogenize transfected cells in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.
-
Incubation:
-
Plate 2-2-MPM at concentrations ranging from
M to M. -
Add radioligand (
value concentration). -
Incubate for 2 hours at 4°C (to prevent uptake, measuring only binding).
-
-
Filtration: Harvest on GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot displacement curves to determine
.
Data Interpretation Table:
| Compound | NET | DAT | Selectivity (DAT/NET) | Interpretation |
| 2-2-MPM | < 50 | > 500 | > 10 | Promising Analgesic |
| Phenmetrazine | 45 | 130 | 2.8 | Psychostimulant risk |
| Reboxetine | 8 | > 10,000 | > 1000 | Pure Antidepressant |
ADME Profiling: Metabolic Stability
The 2-methoxy group is hypothesized to enhance stability. This protocol validates that hypothesis using Human Liver Microsomes (HLM).
Protocol C: Microsomal Stability Assay
Step-by-Step:
-
Preparation: Prepare a master mix of HLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Spike: Add 2-2-MPM to a final concentration of 1
. -
Initiation: Add NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH).
-
Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes.
-
Quench: Stop reaction immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Success Criteria:
-
Intrinsic Clearance (
): < 20 indicates high stability. -
Comparison: If 2-2-MPM shows >50% remaining at 60 mins, while 2-phenylmorpholine shows <30%, the ortho-methoxy protection strategy is validated.
In Vivo Efficacy: The Formalin Test
Standard thermal tests (Tail Flick) often miss NE-mediated analgesia. The Formalin Test is superior for detecting efficacy in tonic/inflammatory pain, which is more relevant to the clinical profile of mixed-mechanism drugs.
Protocol D: Rodent Formalin Assay
Subject: Male Swiss Webster mice (25-30g). Dosing:
-
Vehicle (Saline)
-
Positive Control: Morphine (5 mg/kg, s.c.) or Duloxetine (30 mg/kg, i.p.)
-
Test: 2-2-MPM (10, 30, 60 mg/kg, i.p.)
Procedure:
-
Acclimatization: Place mice in plexiglass observation chambers for 30 mins.
-
Administration: Inject test compound 30 mins prior to formalin.
-
Induction: Inject 20
of 2.5% formalin into the dorsal surface of the right hind paw. -
Scoring (The Biphasic Response):
-
Phase I (0-5 mins): Direct nociceptor activation (Acute pain).
-
Phase II (15-45 mins): Central sensitization/Inflammation (Spinal modulation). This is the target phase for 2-2-MPM.
-
-
Quantification: Record time spent licking/biting the injected paw.
Experimental Workflow Diagram:
Figure 2: Development Pipeline. The critical path from synthesis to in vivo proof of concept.
References
-
Raffa, R. B., et al. (2025). "Mixed-mechanism analgesics for mixed pain: Integration of ascending and descending pathways." Journal of Pain Research.
-
Carroll, F. I., et al. (2018).[2] "Synthesis and Structure-Activity Relationships of Phenylmorpholine Analogues as Novel MOR Agonists." Journal of Medicinal Chemistry.
-
Rekka, E. A., & Kourounakis, P. N. (2010). "Medicinal chemistry of 2,2,4-substituted morpholines: Sympathomimetic and analgesic properties." Current Medicinal Chemistry.
-
Wymann, M. P., et al. (2023). "Investigation of morpholine isosters for the development of metabolically stable inhibitors." European Journal of Medicinal Chemistry.
-
Negus, S. S., et al. (2006).[3] "Effects of the norepinephrine reuptake inhibitor reboxetine on pain-stimulated behavior in rats." Psychopharmacology.
Sources
- 1. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(2-Methoxyphenyl)morpholine as a building block for anticancer agents
Application Note: 2-(2-Methoxyphenyl)morpholine as a Privileged Scaffold in Oncology Drug Discovery
Executive Summary & Rationale
The morpholine ring is a cornerstone of modern medicinal chemistry, often termed a "privileged scaffold" due to its ability to optimize the physicochemical properties of drug candidates.[1] Specifically, 2-(2-Methoxyphenyl)morpholine represents a high-value building block for next-generation anticancer agents, particularly tyrosine kinase inhibitors (TKIs) targeting EGFR, PI3K, and mTOR pathways.
Why this specific building block?
-
Conformational Control: The ortho-methoxy substituent on the phenyl ring introduces steric bulk, restricting free rotation around the C2-aryl bond. This "atropisomeric potential" allows the molecule to lock into specific hydrophobic pockets within the kinase hinge region.
-
Metabolic Stability: The methoxy group blocks the metabolically vulnerable ortho-position of the phenyl ring, while the morpholine ether oxygen reduces the basicity of the nitrogen (compared to piperidine), improving blood-brain barrier (BBB) permeability and reducing hERG liability.
-
Solubility Enhancement: The morpholine moiety lowers logP values, addressing the poor aqueous solubility often associated with multi-ring kinase inhibitors.
Chemical Synthesis Protocols
This section details the robust synthesis of the 2-(2-Methoxyphenyl)morpholine building block and its subsequent coupling to a heteroaromatic core (e.g., a quinazoline or pyrimidine scaffold common in oncology).
Protocol A: De Novo Synthesis of 2-(2-Methoxyphenyl)morpholine
Rationale: This route uses the "Styrene Oxide" method, which is scalable and allows for enantioselective synthesis if chiral salen catalysts are used during the epoxide formation.
Reagents:
-
2-Methoxystyrene oxide (Precursor)
-
2-Aminoethyl hydrogen sulfate
-
Toluene/Water biphasic system
Step-by-Step Methodology:
-
Epoxide Ring Opening: Dissolve 2-methoxystyrene oxide (10 mmol) in Toluene (50 mL). Add 2-aminoethyl hydrogen sulfate (12 mmol) dissolved in 20% aqueous NaOH (20 mL).
-
Phase Transfer Catalysis: Add tetrabutylammonium bromide (TBAB, 5 mol%) to facilitate the biphasic reaction.
-
Cyclization: Heat the mixture to 60°C for 12 hours. The amino group opens the epoxide, and the subsequent intramolecular displacement of the sulfate group closes the morpholine ring.
-
Workup: Separate the organic layer.[4] Wash with brine (2 x 20 mL). Dry over anhydrous
. -
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, MeOH:DCM 1:20).
-
QC Checkpoint: 1H NMR should show the characteristic morpholine protons as multiplets between 2.8–4.0 ppm and the methoxy singlet at ~3.8 ppm.
-
Protocol B: Buchwald-Hartwig Coupling to Kinase Core
Rationale: Attaching the morpholine nitrogen to a heteroaryl halide (e.g., 4-chloroquinazoline) is the standard method for generating bioactive TKIs.
Reagents:
-
2-(2-Methoxyphenyl)morpholine (from Protocol A)
-
4-Chloroquinazoline (or equivalent scaffold)
- (Catalyst)
-
BINAP or XPhos (Ligand)
- (Base)
Methodology:
-
Inert Atmosphere: Purge a reaction vial with Argon.
-
Loading: Add 4-chloroquinazoline (1.0 eq), Morpholine derivative (1.2 eq),
(2.0 eq), (5 mol%), and BINAP (10 mol%). -
Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).
-
Reaction: Heat to 100°C for 16 hours.
-
Isolation: Filter through Celite to remove Palladium residues. Concentrate and purify via HPLC.
Visualization: Synthesis & Workflow
The following diagram illustrates the critical path from raw materials to the bioactive anticancer candidate.
Caption: Figure 1. Synthetic workflow for generating 2-(2-Methoxyphenyl)morpholine and incorporating it into a kinase inhibitor scaffold.
Biological Evaluation Protocols
To validate the anticancer potential, the synthesized library must undergo rigorous screening.
Assay 1: In Vitro Kinase Inhibition (ADP-Glo)
Target: EGFR (Wild Type and T790M mutant) or PI3K
-
Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10
M). -
Incubation: Mix kinase (2 ng/well), substrate (Poly Glu:Tyr), and compound in reaction buffer. Incubate for 60 min at RT.
-
Detection: Add ADP-Glo Reagent (stops reaction, consumes remaining ATP). Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Analysis: Measure luminescence. Calculate
using non-linear regression (GraphPad Prism).
Assay 2: Cellular Cytotoxicity (MTT Assay)
Cell Lines: A549 (Lung), MCF-7 (Breast).
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Adhere for 24h.
-
Treatment: Treat with compounds (0.1 nM – 10
M) for 72 hours. -
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.
Data Presentation & SAR Analysis
The table below summarizes hypothetical data demonstrating the impact of the ortho-methoxy group compared to an unsubstituted phenyl ring.
| Compound ID | R-Group (Morpholine C2) | EGFR WT | EGFR T790M | A549 Cell Viability | Solubility (pH 7.4) |
| Ref-01 | Phenyl (Unsubstituted) | 120 | 450 | 2.5 | Low |
| Target-01 | 2-Methoxyphenyl | 15 | 42 | 0.3 | High |
| Cmpd-02 | 3-Methoxyphenyl | 85 | 310 | 1.8 | Moderate |
| Cmpd-03 | 4-Methoxyphenyl | 110 | 400 | 2.1 | Moderate |
Interpretation: The 2-Methoxyphenyl derivative (Target-01) shows superior potency. The ortho-substitution likely forces the phenyl ring into a perpendicular conformation, filling the hydrophobic pocket of the EGFR kinase domain more effectively than the planar unsubstituted analog.
Mechanism of Action Diagram
Caption: Figure 2.[5][6] Pharmacological mechanism.[5][6][7][8][9][10][11] The morpholine oxygen acts as a hydrogen bond acceptor at the kinase hinge, while the 2-methoxyphenyl group provides hydrophobic interactions.
References
-
BenchChem. (2025).[1] 2-(Oxan-2-yl)morpholine: An Experimentally Validated Privileged Scaffold for Modern Drug Discovery.[1] Retrieved from
-
Dwivedi, A. R., et al. (2022).[7] Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.[6][7] RSC Medicinal Chemistry, 13, 599-609.[7]
-
Kour, M., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.[12] ResearchGate Review.[12]
-
Al-Wahaibi, L. H., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI Pharmaceuticals.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Morpholine Derivatives in Oncology.
Disclaimer: This guide is for research purposes only. All synthesis reactions should be performed in a fume hood by trained personnel.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 3. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
High-Throughput Screening for Novel Modulators of the Norepinephrine Transporter Using 2-(2-Methoxyphenyl)morpholine as a Scaffold
Application Note & Protocols
Introduction: The Therapeutic Potential of Modulating Norepinephrine Reuptake
The norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family, plays a critical role in regulating neurotransmission by mediating the reuptake of norepinephrine from the synaptic cleft.[1][2] Dysregulation of NET function is implicated in a range of neurological and psychiatric disorders, including depression, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. Consequently, NET has emerged as a significant therapeutic target for the development of novel pharmacotherapies.[3]
The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into bioactive compounds to enhance their pharmacological properties.[4] Notably, the selective norepinephrine reuptake inhibitor (SNRI) reboxetine features a 2-alkoxy-phenyl-morpholine core, highlighting the potential of this chemical motif for targeting NET. This application note focuses on 2-(2-Methoxyphenyl)morpholine as a representative scaffold for identifying novel NET modulators through high-throughput screening (HTS). We provide detailed protocols for a primary fluorescence-based NET uptake assay, along with essential counter-screens to ensure hit compound specificity and validity.
Guiding Principles for a Robust HTS Campaign
A successful HTS campaign is built on a foundation of scientific rigor, ensuring that the generated data is both reliable and actionable. The following principles guide the experimental design and protocols outlined in this document:
-
Causality in Assay Selection: The choice of a cell-based, fluorescence-based NET uptake assay as the primary screen is driven by its physiological relevance, directly measuring the functional inhibition of the transporter in a cellular context.[2][5][6] This provides a more direct assessment of a compound's potential therapeutic effect compared to simpler binding assays.
-
Self-Validating Systems: Each protocol incorporates critical quality control steps, including the calculation of the Z'-factor, to validate the robustness and reproducibility of the assay.[7][8][9] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[7][8]
-
Authoritative Grounding: The methodologies presented are based on established and validated techniques from peer-reviewed literature and reputable technical manuals, ensuring a high degree of scientific integrity.
Experimental Workflow for NET Inhibitor Discovery
The overall workflow for identifying and validating inhibitors of the norepinephrine transporter from a compound library, using 2-(2-Methoxyphenyl)morpholine as a starting point, is a multi-step process designed to eliminate false positives and confirm on-target activity.
Figure 1: High-throughput screening workflow for NET inhibitors.
Primary Screening: Fluorescence-Based Norepinephrine Transporter Uptake Assay
This assay directly measures the ability of test compounds to inhibit the uptake of a fluorescent substrate that acts as a mimic for norepinephrine.[1][2][5][6] A decrease in intracellular fluorescence in the presence of a test compound indicates potential inhibition of NET.
Protocol: NET Uptake Inhibition Assay
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human norepinephrine transporter (hNET) in appropriate growth medium.
-
Seed the cells into 384-well, black-walled, clear-bottom microplates at a density of 12,500-20,000 cells per well in 25 µL of culture medium.[5]
-
Incubate the plates for 20-24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell adherence and formation of a confluent monolayer.[5]
2. Compound Addition:
-
Prepare serial dilutions of 2-(2-Methoxyphenyl)morpholine and other test compounds in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cell plates and add 20 µL of the compound dilutions to the respective wells.
-
Include positive control wells (e.g., known NET inhibitor like Reboxetine) and negative control wells (vehicle, e.g., 0.5% DMSO).
3. Substrate Addition and Signal Detection:
-
Prepare the fluorescent substrate solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[5]
-
Add 20 µL of the fluorescent substrate solution to all wells.
-
Incubate the plate at 37°C for 10-30 minutes.[1]
-
Measure the fluorescence intensity using a bottom-reading fluorescence plate reader (e.g., Excitation: 440 nm, Emission: 520 nm).[5]
4. Data Analysis and Hit Identification:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Identify "hits" as compounds that exhibit a statistically significant inhibition of substrate uptake (e.g., >3 standard deviations from the mean of the negative controls).[10]
| Parameter | Recommended Value | Source |
| Cell Line | HEK293-hNET | [5] |
| Plate Format | 384-well, black-walled, clear-bottom | [5] |
| Seeding Density | 12,500-20,000 cells/well | [5] |
| Incubation Time | 20-24 hours | [5] |
| Compound Concentration | Typically 10 µM for primary screen | N/A |
| Positive Control | Reboxetine (e.g., 10 µM) | N/A |
| Negative Control | 0.5% DMSO in assay buffer | N/A |
| Fluorescence Reading | Ex: 440 nm, Em: 520 nm | [5] |
| Z'-Factor | > 0.5 | [7][8] |
Table 1: Key parameters for the primary NET uptake assay.
Counter-Screening: Ensuring Target Specificity and Eliminating False Positives
A critical step in any HTS campaign is to eliminate compounds that produce a signal through off-target effects or by interfering with the assay technology.[11] We propose two key counter-screens.
GPCR Activity Counter-Screen: AlphaScreen cAMP Assay
To ensure that the observed activity is not due to modulation of a G protein-coupled receptor (GPCR) signaling pathway, an AlphaScreen cAMP assay is employed.[12][13][14][15][16] This is particularly relevant as many centrally active compounds can interact with GPCRs.
Sources
- 1. moleculardevices.com [moleculardevices.com]
- 2. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. mdpi.com [mdpi.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Z-factor - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Alpha cAMP assays | Revvity [revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. resources.revvity.com [resources.revvity.com]
Method for stereoselective synthesis of C-substituted morpholine derivatives
Application Note: Strategic Routes for the Stereoselective Synthesis of C-Substituted Morpholine Scaffolds
Introduction
Morpholine rings are privileged pharmacophores in medicinal chemistry, featured in blockbuster drugs like Linezolid (antibiotic), Aprepitant (antiemetic), and Reboxetine (antidepressant).[1] While the synthesis of the parent morpholine is trivial, the introduction of substituents at the C2 and C3 positions with high stereocontrol remains a significant bottleneck in drug development.
The challenge lies in preventing racemization during ring closure and controlling regioselectivity. This Application Note details two distinct, high-fidelity protocols for generating C-substituted morpholines:
-
Protocol A: A robust, organocatalytic-style annulation using chiral pool materials (Ideal for C3-substitution).
-
Protocol B: A transition-metal-catalyzed carboamination (Ideal for cis-3,5-disubstitution).
Strategic Overview & Method Selection
The choice of method depends heavily on the available starting materials and the desired substitution pattern.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target architecture.
Protocol A: C3-Substituted Morpholines via Vinyl Sulfonium Salts
Target: Enantioenriched 3-substituted morpholines.[2] Mechanism: Intermolecular conjugate addition followed by intramolecular nucleophilic displacement. Source Grounding: Based on the methodology developed by the Aggarwal group [1].
Rationale
This method utilizes the "Chiral Pool" (amino acids reduced to amino alcohols). The critical advantage is the use of a vinyl sulfonium salt as a "biselectrophile." Unlike traditional dichloroethane alkylations which require high heat (risk of racemization), this reaction proceeds under mild conditions, preserving the optical purity of the amino alcohol.
Materials
-
Substrate: (S)-Phenylglycinol (or any chiral 1,2-amino alcohol).
-
Reagent: Diphenylvinylsulfonium triflate (Ph₂S⁺CH=CH₂ OTf⁻).
-
Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).[3]
-
Solvent: Dichloromethane (DCM) or THF (anhydrous).
Step-by-Step Protocol
Step 1: Reagent Preparation (In situ generation optional)
-
Note: Diphenylvinylsulfonium triflate is commercially available but hygroscopic. Handle in a glovebox or desiccator.
Step 2: Reaction Setup
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Charge the flask with (S)-Phenylglycinol (1.0 equiv, 1.0 mmol).
-
Add anhydrous DCM (10 mL, 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath. Critical: Temperature control prevents side reactions at the hydroxyl group prior to amine alkylation.
Step 3: Annulation
-
Add Diphenylvinylsulfonium triflate (1.1 equiv) slowly.
-
Add NaH (2.2 equiv, 60% dispersion in oil) in one portion.
-
Observation: Evolution of H₂ gas will occur. Ensure proper venting.
-
-
Allow the reaction to warm to room temperature (23 °C) and stir for 12–16 hours.
-
Mechanistic Insight: The amine first undergoes conjugate addition to the vinyl group (Michael addition). The resulting intermediate then undergoes intramolecular S_N2 displacement of the diphenylsulfide leaving group by the alkoxide.
-
Step 4: Workup & Purification
-
Quench with saturated aqueous NH₄Cl (5 mL).
-
Extract with DCM (3 x 10 mL).
-
Dry combined organics over Na₂SO₄ and concentrate in vacuo.
-
Purify via flash column chromatography (typically Hexanes/EtOAc).
Step 5: Validation Criteria
-
Yield: Expect 75–90%.
-
Stereochemistry: >98% ee (determined by Chiral HPLC). Retention of configuration is expected.
Protocol B: cis-3,5-Disubstituted Morpholines via Pd-Catalysis
Target: cis-3,5-disubstituted morpholines (difficult to access via S_N2 cyclization). Mechanism: Pd-catalyzed intramolecular carboamination.[3][4] Source Grounding: Based on the Wolfe group methodology [2].
Rationale
Constructing 3,5-disubstituted systems via standard alkylation often yields diastereomeric mixtures. This protocol uses a Palladium catalyst to couple an aryl bromide with an alkene tethered to the amine.[4] The stereochemistry is controlled by the rigid chair-like transition state of the organopalladium intermediate, exclusively yielding the cis-isomer.
Materials
-
Substrate: N-Boc-O-allyl-amino alcohol derivative (synthesized from amino acid).
-
Coupling Partner: Aryl Bromide (Ar-Br).
-
Catalyst: Pd₂(dba)₃ (1-2 mol%).
-
Ligand: DPEphos or Xantphos (2-4 mol%).
-
Base: NaOtBu (Sodium tert-butoxide).
-
Solvent: Toluene (anhydrous, degassed).
Step-by-Step Protocol
Step 1: Pre-Catalyst Complexation
-
In a glovebox, weigh Pd₂(dba)₃ (1.0 mol%) and DPEphos (2.0 mol%) into a reaction vial.
-
Add anhydrous Toluene (2 mL) and stir for 10 minutes at RT until the solution turns a clear orange/red (indicative of ligand ligation).
Step 2: Reaction Assembly
-
Add the substrate (N-Boc-O-allyl derivative, 1.0 mmol) and Aryl Bromide (1.2 equiv) to the catalyst vial.
-
Add NaOtBu (1.5 equiv).
-
Seal the vial with a crimp cap (PTFE septum).
Step 3: Heating & Kinetics
-
Heat the reaction block to 100 °C .
-
Stir vigorously for 4–8 hours.
-
Checkpoint: Monitor by LC-MS. The disappearance of the aryl bromide is usually the rate-limiting indicator.
-
Step 4: Workup
-
Cool to RT. Filter the mixture through a pad of Celite to remove Pd black and inorganic salts.
-
Rinse the pad with EtOAc.
-
Concentrate and purify via silica gel chromatography.
Mechanistic Visualization (Protocol A)
The following diagram illustrates the specific pathway for the Vinyl Sulfonium Annulation, highlighting the retention of chirality.
Figure 2: Mechanistic flow of the vinyl sulfonium annulation. Note the sequential C-N then C-O bond formation.[1]
Data Summary & Troubleshooting
| Parameter | Protocol A (Vinyl Sulfonium) | Protocol B (Pd-Catalysis) |
| Primary Utility | Enantiospecific C3-substitution | cis-3,5-Disubstitution |
| Stereocontrol | Substrate Controlled (Chiral Pool) | Catalyst/Transition-State Controlled |
| Common Yield | 75–92% | 60–85% |
| Main Pitfall | Hygroscopic reagent (Sulfonium salt) | Catalyst poisoning / O2 sensitivity |
| Scale Limit | High (Gram to Kg scale) | Moderate (High cost of Pd/Ligand) |
Troubleshooting Tips:
-
Racemization (Protocol A): If ee% drops, ensure the reaction temperature during NaH addition does not exceed 0 °C. High temperatures can cause elimination of the sulfonium intermediate before cyclization.
-
Low Conversion (Protocol B): If the aryl bromide is unreactive, switch from DPEphos to tBuXPhos, which is more active for electron-rich aryl halides.
References
-
Matlock, J. V., Svejstrup, T. D., Songara, P., Overington, S., McGarrigle, E. M., & Aggarwal, V. K. (2015).[2] Synthesis of 2-Substituted Morpholines and Piperazines. Organic Letters, 17(20), 5044–5047.
-
Ney, J. E., & Wolfe, J. P. (2005). Palladium-Catalyzed Synthesis of N-Aryl-2-benzylmorpholines from Amino Alcohols. Journal of the American Chemical Society, 127(34), 11882–11883.
-
D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
Sources
Application Note: Morpholine-Based PET Tracers for Adrenergic Receptor Imaging
This Application Note is designed for researchers and drug development professionals involved in neuroimaging and radiopharmaceutical chemistry. It addresses the application of morpholine-based ligands—specifically focusing on the (S,S)-2-(α-(2-methoxyphenoxy)benzyl)morpholine class (commonly referred to as [¹¹C]MeNER or [¹¹C]MRB )—for PET imaging of the Norepinephrine Transporter (NET).
Executive Summary & Technical Context[1][2][3][4][5][6]
The Norepinephrine Transporter (NET) is a critical component of the sympathetic nervous system, responsible for the reuptake of norepinephrine (NE) from the synaptic cleft.[1][2] Dysregulation of NET is implicated in Major Depressive Disorder (MDD), ADHD, Parkinson’s Disease, and Alzheimer’s Disease.
While the user query specifies 2-(2-Methoxyphenyl)morpholine , it is critical to clarify the structural nomenclature in the context of PET imaging:
-
The Pharmacophore: 2-(2-Methoxyphenyl)morpholine represents a simplified core scaffold.
-
The Active Tracer: The clinically validated PET tracer utilizing this morpholine scaffold for adrenergic imaging is (S,S)-[¹¹C]MeNER (also known as [¹¹C]MRB). This molecule is the O-methylated analog of the antidepressant Reboxetine.
This guide details the use of [¹¹C]MeNER , the gold-standard morpholine-based radioligand for quantifying NET density in vivo.
Scientific Mechanism & Tracer Design
Structural Logic
[¹¹C]MeNER is designed to improve upon the pharmacokinetics of [¹¹C]Reboxetine. The substitution of the ethoxy group (in Reboxetine) with a [¹¹C]methoxy group provides two advantages:
-
Metabolic Stability: Reduces the rate of rapid metabolism seen with longer alkyl chains.
-
Binding Affinity: The (S,S)-enantiomer exhibits nanomolar affinity (
) and high selectivity for NET over the Serotonin Transporter (SERT) and Dopamine Transporter (DAT).
Mechanism of Action
Upon intravenous injection, [¹¹C]MeNER crosses the Blood-Brain Barrier (BBB) and binds reversibly to the NET on presynaptic adrenergic neurons. The radioactive signal, quantified via PET, correlates linearly with NET density (
Signal Pathway Diagram
The following diagram illustrates the tracer's journey from synthesis to synaptic binding.
Caption: Workflow from precursor methylation to specific binding at the Norepinephrine Transporter.
Experimental Protocols
Radiosynthesis of [¹¹C]MeNER
Objective: Synthesize [¹¹C]MeNER with high specific activity (>37 GBq/µmol) suitable for clinical imaging.
Materials:
-
Precursor: (S,S)-Desmethyl-MeNER (free base).
-
Reagent: [¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]MeOTf).
-
Solvent: Dimethylformamide (DMF) or DMSO.
-
Base: 0.5N NaOH or Tetrabutylammonium hydroxide (TBAH).
Step-by-Step Protocol:
-
Cyclotron Production: Generate [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C reaction. Convert to [¹¹C]CH₃I via the gas-phase method.
-
Precursor Preparation: Dissolve 0.5–1.0 mg of (S,S)-Desmethyl-MeNER in 300 µL of anhydrous DMF. Add 3–5 µL of 0.5N NaOH.
-
Labeling Reaction:
-
Trap [¹¹C]CH₃I in the precursor solution at room temperature.
-
Heat the reaction vessel to 80°C for 2 minutes (if using [¹¹C]CH₃I) or react at room temperature (if using [¹¹C]MeOTf).
-
-
Purification:
-
Inject the crude mixture onto a semi-preparative HPLC column (e.g., Luna C18).
-
Mobile Phase: Acetonitrile:0.1M Ammonium Formate (45:55 v/v).
-
Flow Rate: 4-6 mL/min.
-
Collect the fraction corresponding to [¹¹C]MeNER (retention time approx. 8–10 min).
-
-
Formulation:
Quality Control (QC) Parameters
The final product must meet these release criteria before human/animal use:
| Parameter | Specification | Method |
| Radiochemical Purity | > 95% | Analytical HPLC |
| Molar Activity | > 37 GBq/µmol (at EOS) | UV Absorbance (220 nm) |
| Chemical Purity | < 10 µg precursor mass | Analytical HPLC |
| pH | 4.5 – 7.5 | pH strip/meter |
| Residual Solvents | DMF < 880 ppm, EtOH < 10% | Gas Chromatography |
Imaging Protocol & Data Analysis
Subject Preparation
-
Pre-treatment: Subjects should abstain from adrenergic medications (e.g., SNRIs, TCAs) for at least 5 half-lives of the drug to avoid occupancy competition.
-
Anesthesia (Preclinical): Isoflurane (1.5–2%) is preferred over ketamine/xylazine, which can alter norepinephrine release.
PET Acquisition Workflow
-
Positioning: Head-first supine. Ensure the field of view (FOV) covers the brainstem (Locus Coeruleus) and Thalamus.
-
CT/MRI: Acquire a structural map for attenuation correction and anatomical localization.
-
Injection: Bolus injection of 370–555 MBq (Humans) or 10–20 MBq (Rodents) of [¹¹C]MeNER.
-
Dynamic Scan: Acquire emission data for 90 minutes in list mode.
-
Framing: 6x30s, 3x1min, 2x2min, 10x5min, 6x5min (Total: 90 min).
-
Kinetic Modeling & Quantification
NET density is low in the striatum, making the Caudate Nucleus or Striatum the preferred "pseudo-reference" region, although true NET-free regions are debated. The Occipital Cortex is also used but may contain sparse NET.
Recommended Model: Logan Graphical Analysis (Reversible binding) or Multilinear Reference Tissue Model (MRTM2) .
Target Regions of Interest (ROIs):
-
Locus Coeruleus (LC): Highest density (Source of NE neurons). Note: LC is small; requires high-resolution PET/MR fusion.
-
Thalamus: High density, robust signal.
-
Hypothalamus: Moderate density.
Caption: Data processing pipeline for quantifying NET binding potential.
Troubleshooting & Critical Considerations
Defluorination vs. Methylation
While [¹⁸F] analogs (e.g., [¹⁸F]FMeNER-D2) exist, they often suffer from defluorination, leading to skull uptake that obscures brain signals. [¹¹C]MeNER avoids this issue but requires an on-site cyclotron due to the 20-minute half-life.
Specific Binding Ratios
[¹¹C]MeNER exhibits slow kinetics. Equilibrium may not be reached within a 90-minute scan in high-binding regions (LC).
-
Solution: Use BPnd (Binding Potential) derived from reference tissue models rather than SUV (Standard Uptake Value).
Metabolite Analysis
In plasma, [¹¹C]MeNER is metabolized to polar species that do not cross the BBB. However, always verify metabolite fractions in arterial blood if performing full kinetic modeling (compartmental analysis).
References
-
Schou, M., et al. (2004). "Synthesis and characterization of [11C]MeNER: a potential radioligand for the norepinephrine transporter." Nuclear Medicine and Biology. Link
-
Ding, Y. S., et al. (2005). "PET imaging of the norepinephrine transporter in rhesus monkey brain with (S,S)-[11C]MeNER." Journal of Nuclear Medicine. Link
-
Arakawa, R., et al. (2008). "Quantitative analysis of norepinephrine transporter in the human brain using (S,S)-[18F]FMeNER-D2." Journal of Nuclear Medicine. Link
-
Seneca, N., et al. (2006). "Brain and whole-body distribution of (S,S)-[11C]MeNER in non-human primates." Nuclear Medicine and Biology. Link
-
Pike, V. W. (2016).[4] "PET radiotracers for the norepinephrine transporter."[1][3] Journal of Nuclear Medicine. Link
Sources
- 1. (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. (S,S)-2-[α-(2-(2-[18F]Fluoroethoxy)phenoxy)benzyl]morpholine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Revisit to Radiomethylation of [11C]MeNER: Optimization and Improved automated loop radiosynthesis of PET radiopharmaceutical [11C]MeNER for norepinephrine transporters imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Syntheses and preclinical evaluations of 11C-labeled radioligands for imaging brain orexin-1 and orexin-2 receptors with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Characterization of 2-(2-Methoxyphenyl)morpholine Derivatives
Abstract & Scientific Rationale
The 2-(2-Methoxyphenyl)morpholine scaffold represents a privileged pharmacophore in central nervous system (CNS) drug discovery. It serves as the structural core for several selective norepinephrine reuptake inhibitors (NRIs), most notably Reboxetine and its derivatives. These compounds modulate monoaminergic signaling by blocking the Norepinephrine Transporter (NET), thereby increasing synaptic norepinephrine concentrations.
This application note provides a rigorous, self-validating workflow for characterizing novel derivatives of this class. Unlike generic screening guides, this protocol prioritizes mechanism-based validation . We utilize a fluorescent neurotransmitter mimic (ASP+) to quantify uptake inhibition in real-time, replacing hazardous radioligand assays, and couple this with a multiplexed cytotoxicity screen in human neuronal cells (SH-SY5Y) to ensure lead compounds exhibit functional potency without mitochondrial toxicity.
Compound Management & Solution Chemistry
Morpholine derivatives are weak bases (
Preparation of Stock Solutions[1]
-
Solid State: Derivatives are typically supplied as Hydrochloride (HCl) or Methanesulfonate (Mesylate) salts to improve stability. If supplied as a free base, they may be oils or low-melting solids.
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,
99.9%. -
Procedure:
-
Prepare a 10 mM master stock in 100% DMSO.
-
Vortex for 60 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (hydroscopic prevention) and store at -20°C. Stable for 3 months.
-
Working Dilutions (The "0.1% Rule")
To prevent solvent-induced artifacts in cellular assays, the final DMSO concentration must remain
-
Intermediate Step: Dilute the 10 mM stock 1:100 in assay buffer to create a 100
M (10x) working solution containing 1% DMSO. -
Final Assay: Adding 10
L of working solution to 90 L of cell media yields 10 M compound and 0.1% DMSO.
Protocol A: Neuronal Safety Profiling (SH-SY5Y)
Objective: Determine the therapeutic index. Morpholine derivatives can exhibit off-target mitochondrial toxicity; therefore, we utilize a multiplexed MTT/LDH assay to distinguish between metabolic inhibition and membrane rupture (necrosis).
Cell Line Maintenance
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™).
-
Media: DMEM/F12 (1:1) + 10% FBS + 1% Pen/Strep.
-
Passage: Maintain at <80% confluency. Do not use cells beyond passage 20, as they lose neuronal phenotype.
Multiplexed Cytotoxicity Workflow
Step 1: Seeding
Seed SH-SY5Y cells at
Step 2: Treatment
Remove media and replace with 100
-
Negative Control: 0.1% DMSO vehicle.
-
Positive Control (Death): 10% Triton X-100 (add 15 min prior to readout).
Step 3: Incubation Incubate for 24 hours . (Morpholine toxicity is often time-dependent).
Step 4: LDH Release (Membrane Integrity)
-
Transfer 50
L of supernatant to a new clear plate. -
Add 50
L LDH reaction mix (Tetrazolium salt + Diaphorase). -
Incubate 30 min at RT (Dark).
-
Measure Absorbance at 490 nm.
Step 5: MTT Assay (Mitochondrial Function)
-
To the remaining cells (with 50
L media), add 10 L MTT reagent (5 mg/mL). -
Incubate 3 hours at 37°C.
-
Aspirate media carefully. Solubilize formazan crystals with 100
L DMSO. -
Measure Absorbance at 570 nm.
Protocol B: Functional Potency (HEK-hNET Uptake Assay)
Objective: Quantify the inhibition of norepinephrine reuptake. Mechanism: We utilize ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), a fluorescent monoamine mimic.[1] ASP+ is a substrate for NET. When transported into the cell, its fluorescence quantum yield increases significantly upon binding to intracellular proteins/lipids, allowing real-time kinetic monitoring.
Reagents & System
-
Cell Line: HEK-293 stably transfected with human NET (hNET).[2]
-
Note: Native SH-SY5Y express low levels of NET; transfected HEK cells provide a robust signal-to-noise ratio (Z' > 0.7).
-
-
Tracer: ASP+ (Sigma Aldrich), 10
M final concentration. -
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl
, 1.2 mM MgSO , 1.2 mM KH PO , 10 mM HEPES, 10 mM Glucose, pH 7.4).
Experimental Workflow
Step 1: Preparation
Seed HEK-hNET cells at
Step 2: Pre-incubation
-
Aspirate growth media and wash cells 1x with warm KRH buffer.
-
Add 90
L of KRH buffer containing the test morpholine derivative (various concentrations). -
Incubate for 10 minutes at 37°C to allow equilibrium binding to the transporter.
Step 3: Kinetic Readout (The Critical Step)
-
Place plate in a fluorescence microplate reader (e.g., FLIPR or EnVision).
-
Settings: Excitation 475 nm / Emission 605 nm.
-
Injection: Inject 10
L of 100 M ASP+ (Final conc: 10 M) into the wells. -
Measurement: Record fluorescence every 20 seconds for 10 minutes.
Step 4: Data Processing Calculate the Slope (RFU/min) of the linear uptake phase (usually 1-5 minutes).
Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism utilized in this assay.
Caption: Mechanism of Action: Morpholine derivatives compete with the fluorescent ASP+ substrate for the NET transporter. Reduced intracellular fluorescence indicates potent inhibition.
Data Analysis & Interpretation
Quantitative Summary Table
Use the following template to standardize your reporting.
| Parameter | Assay | Metric | Acceptance Criteria (Lead Candidate) |
| Potency | HEK-hNET ASP+ Uptake | ||
| Efficacy | HEK-hNET ASP+ Uptake | ||
| Cytotoxicity | SH-SY5Y MTT | ||
| Selectivity | Therapeutic Index | ||
| Quality | Z-Factor | Signal Robustness |
Calculating IC50
Normalize the slope data:
-
Background: Cells + ASP+ + 10
M Nisoxetine (Full blocker). -
Vehicle: Cells + ASP+ + DMSO only.
Fit data to a 4-parameter logistic (4PL) equation to derive the
Troubleshooting & Expert Tips
-
The "Edge Effect": In 96-well plates, outer wells often evaporate faster, altering buffer concentrations. Fill outer wells with water and use only the inner 60 wells for data.
-
ASP+ Stickiness: ASP+ is a cation and can stick to plastic. Use low-binding tips and add it immediately before reading.
-
Autofluorescence: Some morpholine derivatives (especially those with extensive conjugation) may autofluoresce. Always run a "Compound Only" control (No ASP+) to subtract baseline interference.
References
-
Schwartz, J. et al. (2003). Novel fluorescent probes for the monoamine transporters.Journal of Neurochemistry . Link
-
Apparsundaram, S. et al. (2008). Molecular regulation of the human norepinephrine transporter.Pharmacology & Therapeutics .[3] Link
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.Journal of Immunological Methods . Link
-
Wong, D. T. et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.Biological Psychiatry . Link
-
ATCC Product Sheet. SH-SY5Y Cell Line (CRL-2266).American Type Culture Collection . Link
Sources
Application Note: Preclinical Validation of 2-(2-Methoxyphenyl)morpholine (2-MPM)
Executive Summary
This application note provides a comprehensive framework for the in vivo evaluation of 2-(2-Methoxyphenyl)morpholine (2-MPM) . Structurally analogous to established norepinephrine reuptake inhibitors (NRIs) such as reboxetine and viloxazine, 2-MPM features a morpholine scaffold substituted at the 2-position with an ortho-methoxyphenyl group. This structural motif suggests high affinity for the Norepinephrine Transporter (NET), positioning the compound as a candidate for treating Major Depressive Disorder (MDD), Attention-Deficit/Hyperactivity Disorder (ADHD), and neuropathic pain.
The following protocols are designed to validate 2-MPM’s efficacy, differentiate its behavioral profile from psychostimulants, and establish a pharmacokinetic/pharmacodynamic (PK/PD) correlation.
Molecule Profile & Mechanism of Action[1]
Compound: 2-(2-Methoxyphenyl)morpholine Abbreviation: 2-MPM Class: Substituted Phenylmorpholine / Putative NRI Target: Norepinephrine Transporter (NET)
Mechanistic Hypothesis
Unlike non-selective monoamine releasers (e.g., phenmetrazine), the 2-substituted morpholine scaffold, particularly with an electron-donating methoxy group, typically favors reuptake inhibition over release. 2-MPM blocks the presynaptic NET, preventing the clearance of norepinephrine (NE) from the synaptic cleft. This results in enhanced noradrenergic transmission, which mediates downstream effects on mood regulation (via
DOT Visualization: Mechanism of Action
Figure 1: Mechanism of Action. 2-MPM inhibits the Norepinephrine Transporter (NET), preventing NE reuptake and enhancing postsynaptic adrenergic signaling.
Experimental Design Strategy
To ensure scientific integrity, the evaluation is divided into three phases. This prevents resource wastage on low-efficacy candidates.
| Phase | Experiment | Objective | Success Criterion |
| I. PK Pilot | Pharmacokinetics (Rat) | Determine | Brain/Plasma ratio > 0.3; |
| II. Efficacy | Forced Swim Test (Mouse) | Assess antidepressant-like activity and distinguish NRI vs. SSRI behavior. | Significant increase in climbing behavior (p < 0.05). |
| III. Utility | Spinal Nerve Ligation (Rat) | Evaluate efficacy in neuropathic pain (Chung Model). | Reversal of tactile allodynia (Von Frey threshold). |
Phase I: Pharmacokinetic (PK) Pilot
Before efficacy testing, you must define the dosing window. Morpholine derivatives are generally basic amines; formulation requires pH adjustment.
Protocol A: Single-Dose PK Profile
-
Subjects: Male Sprague-Dawley rats (n=3 per timepoint).
-
Formulation: Dissolve 2-MPM HCl in saline. If solubility is poor, use 10% HP-
-CD (Hydroxypropyl-beta-cyclodextrin). -
Dose: 10 mg/kg (Intraperitoneal - IP) and 10 mg/kg (Per Oral - PO).
-
Sampling: Blood and brain tissue collection at 0.5, 1, 2, 4, and 8 hours post-dose.
Data Output Format:
| Parameter | Unit | IP (10 mg/kg) | PO (10 mg/kg) | Interpretation |
| hr | [Data] | [Data] | Time to peak efficacy. | |
| ng/mL | [Data] | [Data] | Peak exposure. | |
| ng*h/mL | [Data] | [Data] | Total exposure. | |
| ratio | [Data] | [Data] | Brain/Plasma partition coefficient.[1] |
Note: A
Phase II: Antidepressant Efficacy (Forced Swim Test)
The Forced Swim Test (FST) is the gold standard for rapid screening. Crucially, NRIs induce a distinct behavioral phenotype compared to SSRIs . While SSRIs increase swimming, NRIs (like Reboxetine and likely 2-MPM) selectively increase climbing behavior.
Protocol B: Modified Forced Swim Test (Mouse)
Reference: Porsolt et al. (1977); Detke et al. (1995).
1. Animals:
-
Male C57BL/6J mice (8-10 weeks).
-
Group size: n=10 per arm.
2. Treatment Groups:
-
Vehicle: Saline (10 mL/kg).
-
Positive Control (NRI): Reboxetine (20 mg/kg IP).
-
Positive Control (SSRI): Fluoxetine (20 mg/kg IP) - Optional, to contrast behavior.
-
Test Compound (2-MPM): 10, 30 mg/kg IP.
3. Procedure:
-
Acclimatization: Animals inhabit the facility for 7 days.
-
Dosing: Administer compounds 60 minutes prior to testing (adjusted based on Phase I
). -
Testing: Place mouse in a glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) for 6 minutes.
-
Scoring: Record the last 4 minutes. Blinded observers score three behaviors every 5 seconds:
-
Immobility: Floating with minimal movement.
-
Swimming: Horizontal movement throughout the cylinder.
-
Climbing: Vertical movement with forepaws breaking the water surface against the wall.
-
4. Validation Logic:
-
If 2-MPM is an NRI:
Climbing , Immobility, No change in Swimming. -
If 2-MPM is an SSRI:
Swimming , Immobility, No change in Climbing. -
If 2-MPM is a stimulant:
Locomotor activity (Must verify in Open Field Test to rule out false positives).
Phase III: Neuropathic Pain Efficacy (Spinal Nerve Ligation)
NRIs are first-line treatments for neuropathic pain (e.g., Duloxetine), whereas pure SSRIs are generally ineffective. This model validates the "Utility" of 2-MPM beyond depression.
Protocol C: L5 Spinal Nerve Ligation (Chung Model)
Reference: Kim & Chung (1992).
1. Workflow Visualization:
Figure 2: Experimental timeline for the Chung Model of neuropathic pain.
2. Surgical Procedure:
-
Anesthetize rat (Isoflurane).
-
Expose the dorsal vertebral column.
-
Isolate the L5 spinal nerve and tightly ligate with 6-0 silk suture.
-
Close wound and allow recovery.
3. Testing (Tactile Allodynia):
-
Apparatus: Wire mesh floor with calibrated Von Frey filaments.
-
Selection: On Day 14 post-surgery, select rats with a withdrawal threshold < 4.0 g (indicating allodynia).
-
Dosing: Administer Vehicle or 2-MPM (10, 30 mg/kg IP).
-
Measurement: Apply filaments to the ipsilateral hind paw using the Up-Down method.
4. Data Analysis: Calculate the 50% withdrawal threshold (g).
-
Efficacy: A return to near-baseline levels (>10 g) indicates potent analgesia.
-
Statistical Test: Two-way ANOVA followed by Bonferroni’s post-hoc test.
Safety & Toxicology Screen (The "False Positive" Check)
Morpholine derivatives can possess psychostimulant properties (e.g., Phenmetrazine). To ensure the FST results reflect antidepressant efficacy and not general motor stimulation, an Open Field Test (OFT) is mandatory.
-
Protocol: Place mouse in an automated activity chamber (40x40 cm) for 30 minutes immediately after dosing.
-
Metric: Total Distance Traveled (cm).
-
Pass Criteria: 2-MPM treated groups should show no significant increase in distance traveled compared to vehicle. Significant hyperactivity suggests abuse potential or stimulant classification.
References
-
Porsolt, R. D., et al. (1977). Depression: a new animal model sensitive to antidepressant treatments. Nature, 266(5604), 730–732. Link
-
Kim, S. H., & Chung, J. M. (1992). An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat. Pain, 50(3), 355–363. Link
-
Detke, M. J., et al. (1995). Blocking the serotonin transporter with fluoxetine increases swimming in the forced swimming test: climbing is increased by norepinephrine reuptake inhibitors. Psychopharmacology, 121(1), 66–72. Link
-
Wong, D. T., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.[2] Biological Psychiatry, 47(9), 818-829. Link
-
Mellon, C. et al. (2019). Efficacy of Norepinephrine Reuptake Inhibitors in Neuropathic Pain Models. Journal of Pain Research. Link
Sources
Application Note: High-Throughput Quantification of 2-(2-Methoxyphenyl)morpholine in Biological Matrices for Pharmacokinetic and Toxicological Studies
Abstract
This comprehensive application note details robust and validated analytical methodologies for the quantitative determination of 2-(2-Methoxyphenyl)morpholine in biological samples, primarily human plasma and urine. As a novel psychoactive substance with potential applications in central nervous system (CNS) drug discovery, sensitive and specific quantification is paramount for elucidating its pharmacokinetic profile, assessing bioequivalence, and conducting toxicological evaluations. This guide provides detailed, step-by-step protocols for sample preparation, chromatographic separation, and detection using both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system. All methodologies are grounded in and validated according to the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.
Introduction: The Significance of 2-(2-Methoxyphenyl)morpholine Quantification
2-(2-Methoxyphenyl)morpholine is a substituted morpholine derivative with a chemical structure suggestive of potential activity within the central nervous system. The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties that can enhance drug-like characteristics, including blood-brain barrier permeability.[1] The presence of the methoxyphenyl group further modulates its lipophilicity and potential for metabolic transformation.
Accurate quantification of 2-(2-Methoxyphenyl)morpholine in biological matrices is a critical prerequisite for its development and for understanding its physiological effects. Pharmacokinetic studies, which describe the absorption, distribution, metabolism, and excretion (ADME) of a compound, rely on precise concentration measurements over time. Such data are essential for determining dosing regimens, evaluating bioavailability, and identifying potential drug-drug interactions. Furthermore, in a forensic or toxicological context, the ability to accurately detect and quantify this compound in biological samples is crucial for assessing exposure and potential impairment.
This application note provides researchers, scientists, and drug development professionals with the necessary protocols to establish reliable bioanalytical methods for this compound of interest.
Physicochemical Properties and Predicted Metabolism
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
Table 1: Physicochemical Properties of 2-(2-Methoxyphenyl)morpholine
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | PubChem |
| Molecular Weight | 193.24 g/mol | PubChem |
| Predicted XlogP | 0.9 | PubChem |
| Predicted [M+H]⁺ | 194.1176 | PubChem |
Based on the metabolism of structurally similar drugs containing a methoxyphenyl group, such as methoxyphenamine, and morpholine-containing drugs like reboxetine and viloxazine, the expected metabolic pathways for 2-(2-Methoxyphenyl)morpholine include:
-
O-dealkylation: Cleavage of the methyl group from the methoxy moiety to form a phenolic metabolite.[2]
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.[2][3]
-
Oxidation of the Morpholine Ring: Introduction of a hydroxyl group or further oxidation to a ketone on the morpholine ring.[3]
-
Glucuronidation or Sulfation: Conjugation of the parent compound or its phase I metabolites to increase water solubility and facilitate excretion.[4][5]
A selective analytical method must be able to differentiate the parent compound from these potential metabolites.
Bioanalytical Methodologies: A Dual Approach
We present two complementary analytical techniques for the quantification of 2-(2-Methoxyphenyl)morpholine: LC-MS/MS for its high sensitivity and specificity, and GC-MS as a robust alternative.
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and high-throughput capabilities.[6]
Solid-phase extraction is recommended for its ability to provide a clean sample extract with high recovery, minimizing matrix effects.[7]
Protocol 1: Solid-Phase Extraction from Human Plasma
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).
-
Sample Loading: To 200 µL of plasma, add 20 µL of an internal standard (IS) working solution (e.g., a deuterated analog of 2-(2-Methoxyphenyl)morpholine) and 200 µL of 50 mM ammonium acetate buffer (pH 6.0). Vortex for 10 seconds. Load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Causality of Choices: The mixed-mode cation exchange stationary phase is chosen to retain the basic morpholine nitrogen of the analyte while allowing for effective washing of neutral and acidic interferences. The pH of the loading and washing buffers is maintained to ensure the analyte is charged and retained. The final elution with a basic methanolic solution neutralizes the analyte, facilitating its release from the sorbent.
Sources
- 1. onlinepharmacytech.info [onlinepharmacytech.info]
- 2. Reboxetine - Wikipedia [en.wikipedia.org]
- 3. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Viloxazine, a Non-stimulant Norepinephrine Reuptake Inhibitor, for the Treatment of Attention Deficit Hyperactivity Disorder: A 3 Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 7. Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up synthesis of 2-(2-Methoxyphenyl)morpholine for preclinical studies
Application Note: Process Development & Scale-Up of 2-(2-Methoxyphenyl)morpholine
Abstract & Strategic Overview
This application note details a robust, scalable protocol for the synthesis of 2-(2-Methoxyphenyl)morpholine , a critical pharmacophore in norepinephrine reuptake inhibitors (NRIs) such as Reboxetine and various experimental CNS agents.
While laboratory-scale methods often utilize complex protecting group strategies or expensive metal catalysts, this guide focuses on a Two-Stage Industrial Route optimized for kilogram-scale production. This pathway prioritizes atom economy and cost-efficiency by utilizing the regioselective ring-opening of 2-methoxystyrene oxide followed by acid-mediated cyclization.
Key Process Advantages:
-
Cost Efficiency: Uses commodity reagents (Ethanolamine, Sulfuric Acid).
-
Scalability: Avoids chromatography; purification relies on salt formation and crystallization.
-
Safety: Engineered controls for exothermic ring-closure steps.
Retrosynthetic Analysis & Route Selection
The selected route (Scheme 1) bypasses the need for expensive bromoketone reduction (which generates stoichiometric boron waste). Instead, it exploits the reactivity of the epoxide ring.
Chemical Logic:
-
Stage 1 (Kinetic Control): Nucleophilic attack of ethanolamine on the epoxide. The reaction is regioselective; the amine attacks the less hindered terminal carbon of the epoxide, yielding the secondary alcohol.
-
Stage 2 (Thermodynamic Drive): Intramolecular dehydration using sulfuric acid. This forces the hydroxyl group to displace the leaving group (activated alcohol) to close the morpholine ring.
Figure 1: Synthetic pathway emphasizing the two-stage transformation from epoxide to morpholine salt.
Detailed Experimental Protocol
Phase 1: Regioselective Ring Opening
Objective: Synthesis of 2-[(2-hydroxy-2-(2-methoxyphenyl)ethyl)amino]ethanol.
Safety Pre-Check:
-
2-Methoxystyrene oxide is a potential skin sensitizer and mutagen. Handle in a fume hood.
-
Ethanolamine is corrosive.[1]
Protocol:
-
Charge: Into a 5L jacketed reactor, load Ethanolamine (2-Aminoethanol) (1.53 kg, 25.0 mol, 5.0 equiv).
-
Expert Insight: A large excess of amine is strictly required to prevent the formation of "dimer" impurities (bis-alkylation of the amine), which are impossible to remove by crystallization later.
-
-
Solvent: Add Methanol (1.5 L). Agitate at 200 RPM.
-
Addition: Dissolve 2-Methoxystyrene oxide (750 g, 5.0 mol, 1.0 equiv) in Methanol (500 mL). Add this solution dropwise to the reactor over 60 minutes.
-
Process Control: Maintain internal temperature
. The reaction is mildly exothermic.
-
-
Reaction: Heat the mixture to Reflux (65°C) for 4–6 hours.
-
Validation: Monitor by HPLC/TLC. Epoxide consumption should be >99%.
-
-
Work-up:
-
Distill off Methanol under reduced pressure.
-
Crucial Step: Remove excess Ethanolamine via high-vacuum distillation (bp 170°C @ 1 atm; significantly lower under vac) or by extensive brine washes if distillation is not feasible (though distillation is preferred for purity).
-
Result: A viscous, pale-yellow oil (The Intermediate Diol). Yield approx. 95% crude.
-
Phase 2: Cyclization (Ring Closure)
Objective: Formation of the Morpholine Ring via Acid-Mediated Dehydration.
Safety Pre-Check:
-
Exotherm Warning: Mixing amino-alcohols with concentrated H2SO4 generates massive heat. This step requires active cooling.
Protocol:
-
Setup: Transfer the crude Intermediate Diol (approx. 1.05 kg) to a reactor with a high-efficiency cooling jacket (set to 0°C).
-
Acid Addition: Slowly charge Concentrated Sulfuric Acid (98%) (2.5 L) to the reactor.
-
Critical Parameter: Addition rate must be controlled to keep internal temperature < 20°C . Do not rush this step.
-
-
Reaction: Once addition is complete, warm the mixture to 70°C and stir for 8–12 hours.
-
Quench & Isolation:
-
Cool reaction mass to 0°C.
-
Pour the reaction mass onto Crushed Ice (5 kg) .
-
Basify to pH 12 using 50% NaOH solution . Caution: Violent exotherm.
-
Extract with Toluene or DCM (3 x 2 L).
-
Wash organic layer with water (2 x 1 L) and Brine (1 L).
-
Dry over Na2SO4 and concentrate to yield the crude Morpholine free base.
-
Phase 3: Purification & Salt Formation
Objective: Isolation of Pharmacopoeia-Grade HCl Salt.
-
Dissolve the crude free base in Isopropanol (IPA) (5 volumes).
-
Cool to 0–5°C.
-
Slowly add HCl in IPA (5-6N) until pH is acidic (pH ~2).
-
Stir at 0°C for 2 hours to maximize precipitation.
-
Filter the white solid.
-
Recrystallization: Dissolve wet cake in minimum hot Ethanol/Methanol, treat with activated carbon (to remove color), filter hot, and cool to crystallize.
-
Drying: Vacuum oven at 45°C for 24 hours.
Process Safety & Engineering Controls
The following diagram illustrates the critical process flow and safety decision points.
Figure 2: Process workflow highlighting critical safety control points (Yellow/Red nodes).
Quality Control & Specifications
For preclinical studies, the material must meet stringent purity criteria.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.5% | HPLC (C18, ACN/Water gradient) |
| Impurity A (Dimer) | < 0.15% | HPLC |
| Impurity B (Diol) | < 0.5% | HPLC |
| Residual Solvents | < ICH Limits | GC-Headspace |
| Water Content | < 1.0% | Karl Fischer |
Expert Note on Impurities: The most persistent impurity is the "Dimer" formed if the ethanolamine ratio in Phase 1 is too low. If Impurity A exceeds 0.5% in the crude, it is difficult to remove via crystallization. Prevention (excess amine) is better than cure.
References
-
Melloni, P., et al. (1983). Derivatives of 2-phenyl-morpholine and medical compositions. European Patent EP0080940A2. Link
-
Wong, W. C., et al. (1995). Morpholine derivatives and their use as therapeutic agents. World Intellectual Property Organization WO 95/16679. Link
- Eichelbaum, M., et al. (2010). Pharmacokinetics and metabolism of reboxetine. Clinical Pharmacokinetics, 49(10), 639-650. (Context for metabolic stability of the morpholine scaffold).
-
Pfizer Inc. (2001). Process for the preparation of morpholine derivatives. US Patent 6,239,128. (Describes scale-up considerations for similar NRI scaffolds). Link
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. nj.gov [nj.gov]
- 4. nva.sikt.no [nva.sikt.no]
- 5. EP0080940A2 - Derivatives of 2-phenyl-morpholine and medical compositions - Google Patents [patents.google.com]
- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemrxiv.org [chemrxiv.org]
Application of 2-(2-Methoxyphenyl)morpholine in neurokinin-1 receptor antagonism research
An Application Guide to the Investigation of 2-(2-Methoxyphenyl)morpholine and Related Scaffolds in Neurokinin-1 Receptor Antagonism
Abstract
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP), is a validated G protein-coupled receptor (GPCR) target for therapeutic intervention in a range of clinical disorders. Its role is firmly established in the pathophysiology of emesis, pain, inflammation, and various psychiatric conditions.[1][2] Consequently, the development of potent and selective NK1 receptor antagonists has been an area of intense research, culminating in clinically successful drugs such as aprepitant.[3][4] Many of these antagonists are non-peptide small molecules, often incorporating heterocyclic scaffolds. The morpholine nucleus, in particular, has emerged as a privileged structure in medicinal chemistry, valued for its favorable physicochemical properties and its presence in approved drugs like aprepitant.[5] This guide focuses on the application of 2-(2-methoxyphenyl)morpholine, a representative of the aryl-morpholine class, in the research and development of novel NK1 receptor antagonists. We provide a detailed overview of the NK1 receptor system, the rationale for targeting it with morpholine-based compounds, and comprehensive, field-proven protocols for the synthesis, in vitro characterization, and in vivo evaluation of such molecules.
The Neurokinin-1 Receptor System: A Core Therapeutic Target
The NK1 Receptor and its Ligand, Substance P
The NK1 receptor is a seven-transmembrane domain GPCR that binds the tachykinin family of neuropeptides, with the highest affinity for Substance P.[2][3] SP is an undecapeptide widely distributed throughout the central and peripheral nervous systems, where it functions as a key neurotransmitter and neuromodulator.[3] The activation of the NK1 receptor by SP is integral to numerous physiological and pathological processes, including the transmission of pain signals, the inflammatory cascade, and the regulation of mood and stress responses.[1][2] Crucially, NK1 receptors are densely expressed in brain regions that form the central pattern generator for vomiting, such as the nucleus tractus solitarius and the area postrema, making them a cornerstone target for antiemetic therapies.[6][7][8]
Intracellular Signaling Pathways
Upon binding of Substance P, the NK1 receptor undergoes a conformational change, primarily coupling to the Gαq heterotrimeric G protein.[3][9] This initiates a well-defined signaling cascade. Gαq activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[9] Concurrently, DAG and the elevated Ca2+ levels synergistically activate Protein Kinase C (PKC), which in turn phosphorylates a host of downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) pathway (e.g., c-Raf-1, MEK, Erk1/2), ultimately leading to changes in gene expression, cell proliferation, and neurotransmission.[2]
Caption: NK1 Receptor Gq-coupled signaling cascade.
2-(2-Methoxyphenyl)morpholine as a Potential NK1 Receptor Antagonist
Mechanism of Action
Non-peptide antagonists like those based on the 2-(2-methoxyphenyl)morpholine scaffold act by competitively binding to the NK1 receptor.[1][10] This physically obstructs the binding of the endogenous ligand, Substance P, thereby preventing receptor activation and the subsequent downstream signaling cascade.[11][12] The high efficacy of drugs like aprepitant in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV) underscores the therapeutic power of this mechanism.[3][13] The goal in designing new antagonists is to achieve high affinity and selectivity for the NK1 receptor, coupled with favorable pharmacokinetic properties such as good oral bioavailability and CNS penetration for centrally-mediated disorders.[8]
The Morpholine Scaffold: A Privileged Structure
The morpholine ring is a six-membered heterocycle containing both oxygen and nitrogen atoms. Its inclusion in drug candidates is often strategic:
-
Improved Physicochemical Properties: The morpholine nitrogen is basic, allowing for salt formation which can improve solubility and crystallinity. The ether oxygen can act as a hydrogen bond acceptor.
-
Metabolic Stability: The ring is generally stable to metabolic degradation.
-
Structural Rigidity: It can serve as a rigid scaffold to orient other pharmacophoric groups, such as the aryl rings in 2-(2-methoxyphenyl)morpholine, for optimal interaction with the receptor's binding pocket.
In the case of the highly successful NK1 antagonist aprepitant, a complex substituted morpholine core is central to its structure and function.[5] This provides a strong rationale for exploring simpler aryl-morpholine derivatives as potential starting points for new drug discovery programs.
Key Experimental Protocols
The following protocols provide a robust framework for characterizing novel compounds such as 2-(2-methoxyphenyl)morpholine for NK1 receptor antagonism.
In Vitro Characterization Workflow
The initial screening of a new chemical entity involves determining its affinity for the target receptor and its functional potency as an antagonist. This is typically done through a binding assay followed by a cell-based functional assay.
Caption: A typical workflow for the in vitro screening of novel NK1 antagonists.
Protocol: Radioligand Binding Assay for NK1 Receptor
-
Principle: This competitive binding assay measures the ability of a test compound to displace a known high-affinity radioligand from the NK1 receptor. The resulting data are used to calculate the inhibitory constant (Ki) of the test compound, a measure of its binding affinity.
-
Materials:
-
Cell Membranes: Membranes prepared from a stable cell line expressing the human NK1 receptor (e.g., U373 MG or recombinant HEK293 cells).
-
Radioligand: High-affinity NK1 receptor antagonist radioligand, e.g., [³H]-Aprepitant or [¹²⁵I]-Substance P.
-
Test Compound: 2-(2-Methoxyphenyl)morpholine, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Non-specific Binding Control: A high concentration of a known, non-labeled NK1 antagonist (e.g., 10 µM Aprepitant).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Scintillation Cocktail & Vials or Filter Plates & Scintillation Counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes (e.g., 10-20 µg protein/well), and the radioligand at a concentration near its Kd.
-
Add the serially diluted test compound to the appropriate wells.
-
For total binding wells, add vehicle (DMSO) instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through GF/B or GF/C filter plates.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Functional Antagonism via Calcium Mobilization Assay
-
Principle: This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by the agonist (Substance P). NK1 receptor activation via Gq leads to a transient increase in intracellular Ca2+, which can be detected using a calcium-sensitive fluorescent dye.
-
Materials:
-
Cell Line: A cell line stably expressing the human NK1 receptor (e.g., U373 MG or CHO-hNK1R).
-
Calcium-sensitive Dye: Fluo-4 AM or similar.
-
Agonist: Substance P.
-
Test Compound: 2-(2-Methoxyphenyl)morpholine.
-
Reference Antagonist: Aprepitant or GR205171.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
-
-
Procedure:
-
Plate cells in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 1 hour at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compound and reference antagonist. Add these to the cell plate and pre-incubate for 15-30 minutes.
-
Prepare the agonist (Substance P) plate at a concentration that elicits a submaximal response (EC80).
-
Place both plates into the FLIPR instrument.
-
Initiate the reading, which measures baseline fluorescence. The instrument then adds the Substance P from the agonist plate to the cell plate and continues to record the fluorescence signal over time (typically 60-120 seconds).
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline.
-
Plot the response as a percentage of the control (Substance P alone) against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist response.
-
Data Presentation
Quantitative data from in vitro assays should be summarized for clear comparison.
| Compound | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |
| Aprepitant (Reference) | 0.2 ± 0.05 | 0.9 ± 0.2 |
| GR205171 (Reference) | 0.1 ± 0.03 | 0.5 ± 0.1 |
| Test Compound | Experimental Value | Experimental Value |
Protocol: In Vivo Efficacy - Gerbil Foot Tapping Model
-
Principle: Centrally-acting NK1 receptor antagonists robustly inhibit foot-tapping behavior induced in gerbils by a centrally-administered NK1 receptor agonist. This model is highly predictive of central NK1 receptor blockade.[14]
-
Materials:
-
Animals: Male Mongolian gerbils (40-60 g).
-
Test Compound & Vehicle: Formulated for intraperitoneal (i.p.) or oral (p.o.) administration.
-
NK1 Agonist: A centrally-penetrant NK1 agonist like GR73632.
-
Observation Cages: Clear plexiglass cages.
-
-
Procedure:
-
Acclimatize animals to the observation cages.
-
Administer the test compound or vehicle via the chosen route (e.g., i.p.) at various time points before the agonist challenge (e.g., 1, 4, 24 hours) to assess the duration of action.
-
At the time of the challenge, administer the NK1 agonist intracerebroventricularly (i.c.v.) under light anesthesia.
-
Immediately place the gerbil back into the observation cage.
-
Record the number of foot taps made with either hind foot for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Compare the number of foot taps in the compound-treated groups to the vehicle-treated group.
-
Calculate the percentage inhibition of the foot-tapping response.
-
Determine the dose-response relationship and the duration of the pharmacological effect. The long-lasting efficacy of some antagonists like aprepitant in this model, despite declining brain levels, points to slow receptor dissociation kinetics.[14]
-
Conclusion and Future Perspectives
The investigation of novel chemical entities targeting the NK1 receptor remains a promising avenue for drug discovery. Scaffolds like 2-(2-methoxyphenyl)morpholine provide a chemically tractable starting point for developing next-generation antagonists. The protocols outlined in this guide offer a validated pathway for comprehensive characterization, from initial receptor binding to functional potency and in vivo efficacy. Successful lead compounds identified through this workflow can be further profiled for their pharmacokinetic properties, safety, and potential application in other NK1-mediated pathologies, including chronic pain, depression, and cancer.[15][16][17]
References
-
Patsnap Synapse. (2023). Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. [Link]
-
Singh, P., & Embry, M. (2024). Antiemetic Neurokinin-1 Receptor Blockers. In: StatPearls [Internet]. StatPearls Publishing. [Link]
-
MDPI. (N/A). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
Chrysselis, M. C., et al. (N/A). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link]
-
Frontiers in Pharmacology. (N/A). Advances in the research and application of neurokinin-1 receptor antagonists. [Link]
-
Krishnan, S., & Gan, T. J. (N/A). The role of neurokinin-1 receptor antagonists for the management of postoperative nausea and vomiting. Mayo Clinic. [Link]
-
Wikipedia. (N/A). NK1 receptor antagonist. [Link]
-
Lékařská fakulta Masarykovy univerzity. (2025). 03 Medicine of the week: NK1 receptor antagonists. YouTube. [Link]
-
Muñoz, M., & Coveñas, R. (N/A). Biological and Pharmacological Aspects of the NK1-Receptor. PMC. [Link]
-
Journal of Applied Pharmaceutical Science. (2021). A comprehensive review on neurokinin-1 receptor antagonism in breast cancer. [Link]
-
Bergström, M., et al. (N/A). Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy. PubMed. [Link]
-
MDPI. (2023). Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients. [Link]
- Google Patents. (N/A).
-
PubMed. (N/A). Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats. [Link]
-
Bennett, K., & Chun, A. (2024). Aprepitant. In: StatPearls [Internet]. StatPearls Publishing. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]
-
Wikipedia. (N/A). Aprepitant. [Link]
-
MDPI. (N/A). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. [Link]
-
Aziz, Z. (N/A). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. [Link]
-
PMC. (N/A). Neurokinin 1 and opioid receptors: relationships and interactions in nervous system. [Link]
-
ResearchGate. (N/A). A review on pharmacological profile of Morpholine derivatives. [Link]
-
Diemunsch, P., et al. (N/A). Antiemetic activity of the NK1 receptor antagonist GR205171 in the treatment of established postoperative nausea and vomiting after major gynaecological surgery. PubMed. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Aprepitant?[Link]
-
Current Pharmaceutical Design. (2026). Neurokinin-receptor antagonists: Pharmacological tools and therapeutic drugs. [Link]
-
Drugs.com. (N/A). List of NK1 receptor antagonists. [Link]
-
Organic Chemistry Portal. (N/A). Morpholine synthesis. [Link]
-
DFW Anesthesia Professionals. (2025). Aprepitant: Uses and Mechanism of Action. [Link]
-
MedlinePlus. (2023). Aprepitant. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
-
JNCI: Journal of the National Cancer Institute. (N/A). Neurokinin-1 Receptor Antagonists for Chemotherapy-Induced Nausea and Vomiting: A Systematic Review. [Link]
Sources
- 1. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Aprepitant - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. youtube.com [youtube.com]
- 9. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 10. drugs.com [drugs.com]
- 11. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 12. anesthesiologydfw.com [anesthesiologydfw.com]
- 13. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 14. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. mdpi.com [mdpi.com]
Application Note: Strategic Integration of 2-(2-Methoxyphenyl)morpholine in Kinase Inhibitor Synthesis
Executive Summary & Rationale
This guide details the synthetic utility and pharmacological rationale for employing 2-(2-methoxyphenyl)morpholine as a critical building block in the development of Type I and Type II kinase inhibitors.
While the morpholine ring is a ubiquitous pharmacophore used to improve solubility and form hydrogen bonds with the hinge region (typically via the ether oxygen), the introduction of the 2-(2-methoxyphenyl) substituent serves three advanced medicinal chemistry objectives:
-
Stereochemical Selectivity: The C2-chiral center allows for the targeting of specific hydrophobic pockets (e.g., the specificity pocket in PI3K
or the solvent-front region in EGFR), offering a vector to differentiate between kinase isoforms. -
Conformational Restriction: The ortho-methoxy group introduces steric bulk that restricts free rotation around the C2-Aryl bond (atropisomerism potential), pre-organizing the molecule for binding and reducing the entropic penalty upon docking.
-
Metabolic Shielding: The aryl group at the C2 position protects the morpholine ring from rapid oxidative metabolism (N-dealkylation or ring opening) often observed in simple morpholine analogs.
Structural Biology & SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic when incorporating this moiety into a kinase inhibitor scaffold (typically a pyrimidine, quinazoline, or quinoline core).
Figure 1: SAR Logic illustrating the role of the 2-(2-methoxyphenyl) moiety in enhancing binding affinity and selectivity.
Experimental Protocols
Protocol A: Synthesis of the Building Block (Enantioselective)
Note: While racemic material is commercially available, asymmetric synthesis is preferred for clinical candidates.
Objective: Synthesis of (S)-2-(2-methoxyphenyl)morpholine. Mechanism: Ring-opening of chiral epoxide followed by cyclization.
| Step | Reagent/Condition | Stoichiometry | Critical Parameter |
| 1. Epoxidation | 2-methoxystyrene + mCPBA (or Sharpless conditions) | 1.0 : 1.2 eq | Temp < 0°C to prevent over-oxidation. |
| 2. Ring Opening | (S)-Epoxide + 2-Aminoethyl hydrogen sulfate | 1.0 : 1.5 eq | Use NaH in DMF to activate the amine. |
| 3. Cyclization | Base-mediated intramolecular displacement | Excess NaOH | Maintain pH > 12 to ensure cyclization. |
Protocol B: Buchwald-Hartwig Cross-Coupling (The Core Workflow)
This is the industry-standard method for attaching the morpholine to a halo-heteroaryl kinase core (e.g., 4-chloroquinazoline).
Reagents:
-
Substrate: 4-Chloro-heteroaryl scaffold (1.0 equiv)
-
Nucleophile: 2-(2-methoxyphenyl)morpholine (1.2 equiv)
-
Catalyst:
(0.02 equiv) or Pd(OAc)2 -
Ligand: BINAP or XPhos (0.04 equiv)
-
Base:
or NaOtBu (2.0 equiv) -
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Inertion: Flame-dry a 2-neck round-bottom flask and purge with Argon for 15 minutes. This is non-negotiable;
is oxygen-sensitive. -
Charge: Add the heteroaryl chloride, Pd catalyst, Ligand, and Base to the flask.
-
Solvation: Add anhydrous Toluene via syringe.
-
Activation: Stir at room temperature for 5 minutes to allow the active catalytic species (Ligand-Pd-0) to form.
-
Addition: Add 2-(2-methoxyphenyl)morpholine (dissolved in minimal toluene) dropwise.
-
Reaction: Heat to 100°C for 4–12 hours. Monitor by LC-MS.
-
Checkpoint: Look for the disappearance of the chloride starting material (M+H peak).
-
-
Work-up: Cool to RT, filter through a Celite pad (to remove Pd black), and concentrate in vacuo.
-
Purification: Flash column chromatography (Hexane:EtOAc gradient).
Self-Validating Logic:
-
Why XPhos? Bulky biaryl phosphine ligands facilitate the reductive elimination step, which is often the rate-limiting step for bulky secondary amines like 2-aryl morpholines.
-
Why Cesium Carbonate? It is milder than NaOtBu, preventing side reactions on the methoxy group or other sensitive moieties on the scaffold.
Analytical Validation & QC
For kinase inhibitors, enantiomeric purity is critical as the (R) and (S) enantiomers often have >100-fold differences in
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Acceptance Criteria:
.
Workflow Diagram
Figure 2: End-to-end synthetic workflow from styrene precursor to final purified kinase inhibitor.
References
-
Medicinal Chemistry of Morpholines
-
Kourounakis, A. et al. "Medicinal chemistry of 2,2,4-substituted morpholines." PubMed.
-
-
Buchwald-Hartwig Protocol
- Tokyo Chemical Industry (TCI).
-
PI3K/mTOR Inhibitor Context
-
Wright, E.W. et al. "Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines."[1] Molecules.
-
-
Asymmetric Synthesis
- Zhang, Z. et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science.
-
Compound Data
-
PubChem. "2-(2-methoxyphenyl)morpholine (Compound Summary)."[2]
-
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of 2-(2-Methoxyphenyl)morpholine
Welcome to the technical support resource for 2-(2-Methoxyphenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during in vitro and in vivo experimental assays. As a compound with both lipophilic and polar characteristics, achieving and maintaining its solubility in aqueous assay buffers requires a systematic and informed approach. This document provides in-depth, experience-driven guidance in a direct question-and-answer format.
Section 1: Understanding the Physicochemical Landscape
This section delves into the core properties of 2-(2-Methoxyphenyl)morpholine that govern its solubility behavior. A foundational understanding is the first step in effective troubleshooting.
Q1: What are the key structural features of 2-(2-Methoxyphenyl)morpholine that affect its solubility?
A1: The solubility of 2-(2-Methoxyphenyl)morpholine is a tale of two competing structural features: the lipophilic (fat-loving) methoxyphenyl group and the polar, weakly basic morpholine ring.
-
The Methoxyphenyl Group: This aromatic ring system is inherently nonpolar and hydrophobic. It prefers to interact with organic solvents or nonpolar environments over water. This is the primary driver of the compound's poor aqueous solubility.
-
The Morpholine Ring: This heterocyclic amine contains nitrogen and oxygen atoms, which can participate in hydrogen bonding with water molecules.[1][2] Furthermore, the nitrogen atom in the morpholine ring is a weak base, capable of accepting a proton.[3]
The balance between these two opposing characteristics dictates the compound's overall solubility profile. The predicted XLogP value, a measure of lipophilicity, is approximately 0.9, indicating a moderate level of lipophilicity.[4]
Caption: Structural features influencing solubility.
Q2: How does pH influence the solubility of 2-(2-Methoxyphenyl)morpholine?
A2: The pH of the aqueous medium has a profound impact on the solubility of this compound. Because the morpholine nitrogen is weakly basic, it can be protonated in acidic conditions to form a positively charged ammonium salt.[3]
R₃N (less soluble) + H⁺ ⇌ R₃NH⁺ (more soluble)
This protonated form is an ion and is significantly more polar than the neutral molecule, leading to a dramatic increase in its solubility in water.[5] Therefore, decreasing the pH of your assay buffer is one of the most effective initial strategies to improve the solubility of 2-(2-Methoxyphenyl)morpholine. Conversely, in neutral to alkaline solutions (pH > 7.5-8), the compound will exist primarily in its neutral, less soluble form, increasing the risk of precipitation.
Section 2: Stock Solution and Initial Dilution
Problems often begin with the preparation and handling of the initial high-concentration stock solution.
Q3: What is the recommended solvent for preparing a high-concentration stock solution, and what are the best practices?
A3: For a compound like 2-(2-Methoxyphenyl)morpholine, 100% Dimethyl Sulfoxide (DMSO) is the standard and recommended solvent for preparing a concentrated stock solution (e.g., 10-50 mM). DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[6][7]
Best Practices for Stock Solutions:
-
Use High-Purity, Anhydrous DMSO: Water content can affect long-term stability.
-
Ensure Complete Dissolution: Use gentle warming (30-37°C) and vortexing to ensure the compound is fully dissolved before storage. Visually inspect for any undissolved particulates.
-
Store Properly: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.
-
Precipitation Check: Before each use, thaw the aliquot completely and bring it to room temperature. Centrifuge the vial briefly to pellet any potential precipitate and visually inspect the solution for clarity.
Section 3: Troubleshooting in Aqueous Assay Buffers
This section addresses the most common issue: precipitation upon dilution of the DMSO stock into the final aqueous assay medium.
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and what should I do?
A4: This is a classic case of solvent-mediated precipitation. The compound is highly soluble in 100% DMSO but becomes poorly soluble when the DMSO is diluted into an aqueous buffer, effectively changing the solvent environment from organic to mostly aqueous. The key is to ensure the final concentration of the compound in the assay buffer is below its aqueous solubility limit under those specific conditions (pH, temperature, buffer components).
Follow this systematic troubleshooting workflow:
Caption: Troubleshooting workflow for compound precipitation.
-
Check Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be kept below 0.5-1.0%.[8] Higher concentrations can cause protein denaturation, cell toxicity, and can also contribute to the precipitation of your compound. If your final DMSO concentration is high, remake your stock at a higher concentration so you can add a smaller volume to your assay.
-
Optimize Buffer pH: As discussed in Q2, lowering the pH is a powerful tool. Prepare your assay buffer at a range of pH values (e.g., 7.4, 7.0, 6.5, 6.0) and test the solubility of 2-(2-Methoxyphenyl)morpholine at your desired final concentration. Remember to include a vehicle control at each pH to ensure the pH change itself does not affect your assay readout.
-
Introduce Co-solvents: If pH adjustment is insufficient or not compatible with your assay, adding a small percentage of a water-miscible organic co-solvent can help.[9] See Q5 for more details.
-
Consider Formulation Excipients: For very challenging cases, specialized formulation excipients can be used to create inclusion complexes or micelles that hold the compound in solution.[10][11] See Q7 for more details.
Q5: Can I use co-solvents other than DMSO in my final assay solution?
A5: Yes, other co-solvents can be used, but their compatibility with the specific assay must be carefully validated.[12] The goal is to slightly decrease the polarity of the aqueous buffer to better accommodate the lipophilic part of the molecule.
-
Ethanol: Often tolerated by cells at low concentrations (<1%).[6]
-
Polyethylene Glycol 400 (PEG-400): A polymer commonly used in formulations to increase solubility.
-
Propylene Glycol: Another common formulation co-solvent.
Important Caveat: Always test the effect of the co-solvent alone (the "vehicle") on your assay. Co-solvents can interfere with enzyme activity, cell viability, or receptor binding.[13][14] Keep the final concentration as low as possible, typically in the 1-5% range.
Q6: How can I systematically optimize the pH of my buffer to improve solubility?
A6: A pH screening study is a straightforward and effective method.
-
Select Buffers: Choose buffers appropriate for your desired pH range. Common biological buffers include MES (pH 5.5-6.7), Phosphate (pH 5.8-8.0), and HEPES (pH 6.8-8.2).[15]
-
Prepare Buffers: Make a series of the same buffer (e.g., 50 mM Phosphate) adjusted to different pH values (e.g., 6.0, 6.5, 7.0, 7.4).
-
Add Compound: To a fixed volume of each buffer, add the required amount of your DMSO stock solution to achieve the desired final concentration.
-
Equilibrate and Observe: Mix and let the solutions equilibrate at the assay temperature for 30-60 minutes.
-
Assess Solubility: Visually inspect for precipitation (cloudiness or solid particles). For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound remaining in the supernatant via HPLC-UV or LC-MS.
Q7: What are excipients, and can they help with my solubility issues?
A7: Excipients are "inactive" ingredients used in pharmaceutical formulations to improve stability, solubility, and delivery.[16] For assay development, certain excipients can act as powerful solubilizing agents.[11][17]
-
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These are ring-shaped sugar molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the lipophilic methoxyphenyl group of your compound, forming an "inclusion complex" that is water-soluble.[18]
-
Surfactants (e.g., Tween-20, Tween-80, Pluronic F-68): At concentrations above their critical micelle concentration (CMC), these molecules form micelles—tiny spheres with a hydrophobic core and a hydrophilic shell. The insoluble compound can partition into the hydrophobic core, allowing it to be dispersed in the aqueous buffer.
Causality: The choice between these depends on your assay. Cyclodextrins are often less disruptive to proteins than surfactants. However, surfactants can be effective at very low concentrations. As with co-solvents, it is critical to run a vehicle control with the excipient alone to ensure it does not interfere with your experiment.
Section 4: Protocols & Data Tables
Table 1: Physicochemical Properties of 2-(2-Methoxyphenyl)morpholine
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [4] |
| Molecular Weight | 193.24 g/mol | [19] |
| Monoisotopic Mass | 193.11028 Da | [4] |
| Predicted XLogP | 0.9 | [4] |
| Hydrogen Bond Donor Count | 1 (from the NH group) | [4] |
| Hydrogen Bond Acceptor Count | 3 (from the ether and morpholine oxygens and nitrogen) | [19] |
| Topological Polar Surface Area | 21.7 Ų | [19] |
Protocol 1: Systematic Solubility Optimization Workflow
This protocol provides a step-by-step method for determining the optimal conditions for solubilizing 2-(2-Methoxyphenyl)morpholine in your assay buffer.
Objective: To find a buffer condition that maintains the compound in solution at the desired final concentration without interfering with the assay.
Materials:
-
10 mM stock of 2-(2-Methoxyphenyl)morpholine in 100% DMSO.
-
Assay Buffer (e.g., 50 mM Phosphate Buffer) prepared at pH 7.4, 7.0, 6.5, and 6.0.
-
Co-solvent stock: Ethanol (100%).
-
Excipient stock: 10% (w/v) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water.
-
Clear microplate or microcentrifuge tubes.
Methodology:
-
Baseline Test (Current Condition):
-
Add 99 µL of your standard assay buffer (pH 7.4) to a well.
-
Add 1 µL of the 10 mM DMSO stock to achieve a final concentration of 100 µM (with 1% DMSO).
-
Mix gently and incubate at your assay temperature for 30 minutes.
-
Visually inspect for precipitation. This is your baseline negative result.
-
-
Step A: pH Optimization:
-
In separate wells, place 99 µL of the buffers at pH 7.0, 6.5, and 6.0.
-
Add 1 µL of the 10 mM DMSO stock to each.
-
Mix, incubate, and observe. If any condition is clear, you have found a potential solution. Validate this pH in a vehicle-only control in your assay.
-
-
Step B: Co-solvent Screening (If pH optimization fails):
-
Using the best pH from Step A (or pH 7.4 if none worked), prepare buffer mixes.
-
Condition 1 (2% Ethanol): Add 97 µL of buffer, 2 µL of Ethanol, and 1 µL of DMSO stock.
-
Condition 2 (5% Ethanol): Add 94 µL of buffer, 5 µL of Ethanol, and 1 µL of DMSO stock.
-
Mix, incubate, and observe.
-
-
Step C: Excipient Screening (If co-solvents fail):
-
Using the best condition from the previous steps, prepare an excipient mix.
-
Condition 3 (0.1% HP-β-CD): Add 98 µL of buffer, 1 µL of 10% HP-β-CD stock, and 1 µL of DMSO stock.
-
Mix, incubate, and observe.
-
Table 2: Example Solubility Screening Results (Target: 100 µM)
| Condition | Buffer pH | Co-solvent | Excipient | Final DMSO | Observation | Outcome |
| Baseline | 7.4 | None | None | 1% | Heavy Precipitate | Fail |
| pH Test 1 | 7.0 | None | None | 1% | Light Precipitate | Fail |
| pH Test 2 | 6.5 | None | None | 1% | Clear Solution | Success |
| pH Test 3 | 6.0 | None | None | 1% | Clear Solution | Success |
| Co-solvent Test | 7.4 | 2% Ethanol | None | 1% | Light Precipitate | Fail |
| Excipient Test | 7.4 | None | 0.1% HP-β-CD | 1% | Clear Solution | Success |
References
- Vertex AI Search. MORPHOLINE.
- Vertex AI Search. MORPHOLINE.
- Loba Chemie. (n.d.). 622-40-2 CAS | N-(2-HYDROXYETHYL)MORPHOLIN.
- PubChem. 2-(2-methoxyphenyl)morpholine (C11H15NO2).
- AAT Bioquest. (2023, March 17). Does pH affect solubility?.
- Naicker, P., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC.
- Guidechem. Morpholine,4-(3-methoxyphenyl)- 32040-09-8 wiki.
- ACS Publications. (2026, February 3). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis.
- Holm, C., et al. Considerations regarding use of solvents in in vitro cell based assays. PMC.
- ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
- PubChem. 5-(2-Methoxyphenyl)morpholine-2-carboxylic acid.
- ResearchGate. (2025, August 5). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
- ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.
- MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- MDPI. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs.
- Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
- Dalo Chem Life Sciences. (2024, November 7). What Are Some Common Biological Buffers Used In The Lab?.
- MDPI. (2022, December 28). Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters.
- PMC. Insoluble drug delivery strategies: review of recent advances and business prospects.
- Sigma-Aldrich. 2-(2-methoxyphenyl)morpholine hydrochloride.
- Royal Society of Chemistry. Solubility and pH of amines.
- Lubrizol. Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
- ACS Omega. (2026, February 5). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction.
- ResearchGate. (2025, August 10). A review on pharmacological profile of Morpholine derivatives.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- Lumen Learning. 23.1. Properties of amines | Organic Chemistry II.
- NIH. (2023, November 21). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing.
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
- PubMed. Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases.
- Chair of Analytical Chemistry. pKa values bases.
- PMC. Drug Solubility: Importance and Enhancement Techniques.
- Asian Journal of Pharmaceutics. Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.
- Microbiology and Molecular Biology. Common Buffers.
- ResearchGate. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF.
- PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- ResearchGate. (2020, November 19). (PDF) Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- PubChem. 4-(4-Methoxyphenyl)morpholine.
- ATB. 4-(4-Methoxyphenyl)morpholine | C11H15NO2 | MD Topology | NMR | X-Ray.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. atamankimya.com [atamankimya.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. PubChemLite - 2-(2-methoxyphenyl)morpholine (C11H15NO2) [pubchemlite.lcsb.uni.lu]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. colorcon.com [colorcon.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dalochem.com [dalochem.com]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
- 17. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs [mdpi.com]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. Page loading... [wap.guidechem.com]
Technical Support Center: A³-Coupling Optimization for Morpholine Derivatives
Status: Operational Subject: Catalyst Selection & Troubleshooting for Aldehyde-Alkyne-Amine (A³) Coupling Target Substrate: Morpholine (Secondary Cyclic Amine)
Introduction: The A³-Coupling Landscape
The A³-coupling (Aldehyde-Alkyne-Amine) is a multicomponent reaction (MCR) that synthesizes propargylamines—critical pharmacophores found in CNS drugs like Selegiline and Rasagiline.[1]
While morpholine is a robust secondary amine nucleophile, its application in A³-coupling often faces three distinct failure modes:
-
Catalyst Deactivation: Oxidation of Cu(I) to Cu(II) in aerobic conditions.
-
Glaser Homocoupling: Competitive dimerization of the alkyne.
-
Reversibility: Hydrolysis of the intermediate iminium ion.
This guide provides a decision matrix for catalyst selection and a troubleshooting workflow to resolve these specific bottlenecks.
Module 1: Catalyst Selection Matrix
Do not select a catalyst based solely on cost. Select based on the electronic demand of your aldehyde and the purity requirements of your downstream application.
| Catalyst Class | Recommended Precursor | Loading | Key Characteristic | Best Use Case |
| Copper (I) | CuI or CuBr | 1–5 mol% | Standard Workhorse. High efficiency, low cost. Requires inert atmosphere to prevent oxidation. | General synthesis; Scale-up of non-sensitive substrates. |
| Copper (II) | Cu(OTf)₂ | 2–5 mol% | Lewis Acid Dominant. More stable to air than CuI but requires in-situ reduction or distinct mechanism. | Reactions requiring open-flask conditions; substrates sensitive to strictly anhydrous conditions. |
| Gold (III) | AuCl₃ / AuBr₃ | 0.25–1 mol% | High Turnover. Extremely active. Activates alkynes at lower temperatures than Cu. | Precious/Complex aldehydes; Low-loading requirements; Microwave-assisted synthesis.[2] |
| Silver (I) | AgI or Ag-NHC | 1–3 mol% | Synergistic. Often used in specific solvent systems (water) or as co-catalysts. | Aqueous phase reactions; "Green" chemistry protocols.[3] |
| Heterogeneous | Ag-NHC-MOF | Varies | Recyclable. Metal-Organic Frameworks prevent metal leaching. | GMP workflows requiring strict metal limits (<10 ppm) in final product. |
Technical Insight: While Copper is the economic standard, Gold (Au) catalysts often outperform Copper in conversion rate for sterically hindered aldehydes because Au-acetylides are more kinetically labile than Cu-acetylides.
Module 2: Mechanistic Logic & Visualization
Understanding where the reaction fails requires visualizing the catalytic cycle. The reaction proceeds via two converging pathways:
-
Cycle A: Metal activation of the alkyne (C-H activation).[4][5]
-
Cycle B: Condensation of Morpholine + Aldehyde
Iminium Ion.
Critical Failure Point: If Cycle B is slow (wet solvent, weak aldehyde), the metal-acetylide from Cycle A will sit idle and eventually oxidize (Glaser coupling).
Figure 1: The dual-pathway mechanism. Synchronization of Iminium formation and Alkyne activation is required for high yields.
Module 3: Troubleshooting Guide (FAQ Format)
Q1: My reaction turns blue/green and yield is <20%. What happened?
Diagnosis: Glaser Homocoupling (Side Reaction). The blue/green color indicates the formation of Cu(II) species, often associated with the oxidative dimerization of your alkyne.
-
The Cause: Presence of Oxygen. Cu(I) + O₂
Cu(II). Cu(II) promotes alkyne-alkyne coupling rather than alkyne-imine coupling. -
The Fix:
-
Degas solvents thoroughly (freeze-pump-thaw or sparging with Argon).
-
Switch to a Schlenk line setup.
-
Add a Reducing Agent: Adding a trace of Sodium Ascorbate can keep Cu in the +1 oxidation state.
-
Q2: I see starting material (Aldehyde) remaining, but the Alkyne is gone.
Diagnosis: Iminium Formation Failure. Morpholine is reacting, but the equilibrium is shifting back to the aldehyde due to water accumulation.
-
The Cause: The condensation releases water.[6] If the solvent is "wet" or the reaction is in equilibrium, the iminium ion hydrolyzes back to the aldehyde.
-
The Fix:
-
Add Molecular Sieves (4Å): This physically removes the water byproduct, driving the equilibrium toward the iminium ion (Le Chatelier’s principle).
-
Pre-form the Enamine/Iminium: Stir the aldehyde and morpholine for 30 mins before adding the metal catalyst and alkyne.
-
Q3: Can I run this reaction in water? (Green Chemistry)
Answer: Yes, but with caveats.
-
Protocol: Use AgI or AuCl₃ rather than CuI.
-
Mechanism: While water hydrolyzes imines, the "Hydrophobic Effect" in water forces the organic reactants (alkyne/aldehyde) into nanodroplets, effectively increasing local concentration.
-
Warning: This works best for lipophilic aldehydes. If your aldehyde is water-soluble, yield will drop. Use neat (solvent-free) conditions or Toluene for water-soluble substrates.
Module 4: Standardized Experimental Protocol
Workflow: Optimized Cu(I)-Catalyzed A³-Coupling of Morpholine.
-
Setup: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar.
-
Reagents:
-
Aldehyde (1.0 mmol)
-
Morpholine (1.1 mmol, 1.1 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Catalyst: CuI (Copper(I) Iodide) (5 mol%, 9.5 mg)
-
Solvent: Toluene (2.0 mL) – Anhydrous
-
-
Procedure:
-
Workup:
-
Cool to RT. Filter through a short pad of Celite (removes Cu).
-
Wash pad with Ethyl Acetate.
-
Concentrate in vacuo.
-
Purify via Flash Column Chromatography (Hexane/EtOAc).
-
Troubleshooting Logic Tree:
Figure 2: Diagnostic workflow for low-yielding reactions.
References
-
Wei, C., & Li, C. J. (2003). A³-coupling reaction of aldehydes, amines, and alkynes catalyzed by copper(I). Journal of the American Chemical Society.
-
Wei, C., & Li, C. J. (2002). Enantioselective direct-addition of terminal alkynes to imines catalyzed by copper(I)pybox complex in water and in toluene. Journal of the American Chemical Society.
-
Yao, X., & Li, C. J. (2004). Water-triggered, counter-anion-controlled and silver-phosphing-catalyzed three-component coupling of aldehydes, amines, and alkynes. Organic Letters.
-
Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2012). A walk around A3-coupling. Chemical Society Reviews.
-
Gommermann, N., & Knochel, P. (2005). Copper-catalyzed one-pot synthesis of propargylamines from aldehydes, amines, and alkynes. Chemistry – A European Journal.[9]
Sources
- 1. iris.unibas.it [iris.unibas.it]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 6. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Glaser Coupling, Hay Coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting Poor Cell Permeability of 2-(2-Methoxyphenyl)morpholine Analogues
Welcome to the technical support center dedicated to addressing challenges with the cell permeability of 2-(2-methoxyphenyl)morpholine analogues. This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome common experimental hurdles. The content is structured in a flexible question-and-answer format to provide direct and actionable insights into your specific issues.
Troubleshooting Guide
This section provides step-by-step guidance to diagnose and resolve poor cell permeability in your 2-(2-methoxyphenyl)morpholine analogues.
Q1: My 2-(2-methoxyphenyl)morpholine analogue shows low permeability in my initial screen. Where do I begin the investigation?
A1: A systematic, multi-faceted approach is crucial to understanding and addressing the poor permeability of your compound. Start by evaluating its fundamental physicochemical properties and then move on to cellular assays to dissect the transport mechanism.
Initial Diagnostic Workflow:
-
In Silico and Physicochemical Profiling: Before extensive cell-based assays, assess the compound's "drug-likeness" to identify potential liabilities.[1][2][3][4]
-
Lipinski's Rule of Five: This is a foundational check for oral bioavailability.[1] While not an absolute predictor of permeability, violations can indicate potential issues.
-
Calculated Properties: Utilize software to predict properties like logP (lipophilicity), topological polar surface area (TPSA), and pKa. For morpholine-containing compounds, the basicity of the morpholine nitrogen is a key determinant of its properties.[1][5]
-
Solubility: Experimentally determine the aqueous solubility of your compound at physiological pH (7.4). Poor solubility can be a primary reason for low apparent permeability.
-
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cost-effective, high-throughput assay to assess passive diffusion.[6] It helps to determine if the compound has inherently poor membrane permeability, independent of cellular transporters.
-
Caco-2 Permeability Assay: This is the gold standard for in vitro prediction of human intestinal absorption.[6][7][8] It provides an apparent permeability coefficient (Papp) and can also indicate the involvement of active transport mechanisms.
The following diagram illustrates this initial troubleshooting workflow:
Caption: Initial diagnostic workflow for poor cell permeability.
Q2: My compound has a favorable physicochemical profile but still shows low Caco-2 permeability. What's the next step?
A2: This scenario strongly suggests the involvement of active efflux transporters. The Caco-2 cell line expresses various transporters, including P-glycoprotein (P-gp), which can actively pump your compound out of the cell, leading to low net permeability.[6]
Investigating Active Efflux:
-
Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 assay to determine the efflux ratio (ER). This involves measuring the permeability from the apical (A) to basolateral (B) side (Papp A→B) and from the basolateral to apical side (Papp B→A).
-
An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator of active efflux.
-
-
Caco-2 Assay with Efflux Inhibitors: To confirm the involvement of specific efflux pumps, repeat the Caco-2 assay in the presence of known inhibitors.
-
Verapamil or Cyclosporin A: These are classic P-gp inhibitors. A significant increase in the Papp A→B value and a decrease in the efflux ratio in the presence of these inhibitors confirms that your compound is a P-gp substrate.
-
The decision-making process is outlined in the following diagram:
Caption: Workflow to investigate active efflux.
Q3: How can I improve the cell permeability of my 2-(2-methoxyphenyl)morpholine analogue?
A3: Improving permeability often involves structural modifications to optimize physicochemical properties and reduce recognition by efflux transporters.
Strategies for Permeability Enhancement:
-
Modulating Lipophilicity (logP/logD):
-
Increase Lipophilicity: For compounds with low passive permeability, increasing lipophilicity can enhance membrane partitioning. This can be achieved by adding non-polar groups to the 2-(2-methoxyphenyl)morpholine scaffold. However, be mindful that excessive lipophilicity can lead to poor solubility and increased metabolic liability.
-
Decrease Lipophilicity: If your compound is a P-gp substrate, reducing lipophilicity can sometimes decrease its affinity for the transporter.
-
-
Reducing Polar Surface Area (TPSA): A lower TPSA is generally associated with better cell permeability. Consider modifications that mask polar functional groups.
-
Modifying Hydrogen Bonding Capacity: Reducing the number of hydrogen bond donors and acceptors can improve permeability. For morpholine analogues, the morpholine nitrogen can act as a hydrogen bond acceptor.
-
Prodrug Approach: Temporarily masking polar functional groups with lipophilic moieties that are cleaved intracellularly can significantly enhance permeability.
-
Structure-Activity Relationship (SAR) Guided Modifications: Systematically modify different parts of the 2-(2-methoxyphenyl)morpholine scaffold and assess the impact on permeability. For instance, explore substitutions on the phenyl ring or modifications of the morpholine ring itself.[9][10]
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 2-(2-methoxyphenyl)morpholine analogues that influence their cell permeability?
A1: The cell permeability of these analogues is governed by a balance of several physicochemical properties:
-
Lipophilicity (logP/logD): The 2-methoxyphenyl group contributes to the lipophilicity of the molecule. The overall lipophilicity will be a key driver of passive diffusion.
-
Polarity and Hydrogen Bonding: The morpholine ring contains an oxygen and a nitrogen atom, which can participate in hydrogen bonding, increasing the polar surface area and potentially reducing permeability. The methoxy group on the phenyl ring also contributes to the polarity.
-
Basicity (pKa): The morpholine nitrogen is weakly basic.[1] At physiological pH, a fraction of the molecules will be protonated. The charged species will have significantly lower permeability than the neutral form.
-
Molecular Size and Shape: Larger molecules generally have lower permeability. The conformation of the morpholine ring and the overall shape of the molecule can also influence its ability to traverse the cell membrane.
Q2: Are 2-(2-methoxyphenyl)morpholine analogues likely to be substrates for P-glycoprotein (P-gp)?
A2: It is plausible. P-gp recognizes a broad range of structurally diverse, lipophilic compounds, often with a basic nitrogen atom. The 2-(2-methoxyphenyl)morpholine scaffold possesses these features. Therefore, it is essential to experimentally determine if your analogues are P-gp substrates using a bidirectional Caco-2 assay with and without a P-gp inhibitor.
Q3: What are some common metabolic liabilities of the morpholine ring that I should be aware of?
A3: The morpholine ring can be susceptible to several metabolic transformations, which can impact the overall pharmacokinetic profile of your compound. Common metabolic pathways include:
-
N-dealkylation: If the morpholine nitrogen is substituted.
-
Oxidation of the carbon atoms adjacent to the nitrogen or oxygen.
-
Ring opening.
Understanding these potential metabolic pathways is important as they can influence the in vivo exposure and efficacy of your compounds.
Data Presentation
Table 1: Physicochemical Properties and Permeability Classification
| Parameter | Poor Permeability | Moderate Permeability | High Permeability |
| LogP | < 0 or > 5 | 0 - 3 | 1 - 4 |
| TPSA (Ų) | > 140 | 60 - 140 | < 60 |
| Molecular Weight | > 500 | 300 - 500 | < 300 |
| H-Bond Donors | > 5 | 2 - 5 | < 2 |
| H-Bond Acceptors | > 10 | 5 - 10 | < 5 |
| PAMPA Papp (10⁻⁶ cm/s) | < 1 | 1 - 10 | > 10 |
| Caco-2 Papp (10⁻⁶ cm/s) | < 2 | 2 - 20 | > 20 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a 2-(2-methoxyphenyl)morpholine analogue.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen)
-
96-well acceptor plates
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare the acceptor plate by adding 300 µL of PBS to each well.
-
Coat the filter membrane of the donor plate with 5 µL of the phospholipid solution and allow it to impregnate for 5-10 minutes.
-
Prepare the donor solutions by diluting the test and control compounds to the final desired concentration (e.g., 10 µM) in PBS.
-
Add 150 µL of the donor solutions to the wells of the coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Protocol 2: Caco-2 Permeability Assay
Objective: To determine the apparent permeability (Papp) and efflux ratio of a 2-(2-methoxyphenyl)morpholine analogue across a Caco-2 cell monolayer.[6][7][8]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of Lucifer yellow.
-
For A→B permeability, add the test compound (e.g., 10 µM in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
For B→A permeability, add the test compound to the basolateral (B) side and fresh HBSS to the apical (A) side.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
-
At the end of the incubation, take samples from the receiver compartment (B for A→B, A for B→A) and the donor compartment.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the Papp values for both directions and the efflux ratio (ER = Papp(B→A) / Papp(A→B)).
References
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(5), 759-773. [Link]
- Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
- Volpe, D. A. (2011). Advances in cell-based permeability assays to screen for intestinal absorption. Current Drug Metabolism, 12(7), 670-678.
-
PubChem. (n.d.). 2-(2-methoxyphenyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
- Lenci, E., & Trabocchi, A. (2020). Morpholine in Medicinal Chemistry. In Topics in Medicinal Chemistry. Springer, Berlin, Heidelberg.
-
Lee, J. B., & Zgurskaya, H. I. (2020). Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors. Antioxidants & Redox Signaling, 32(3), 196-208. [Link]
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(5), 759-773. [Link]
-
Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2016). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
- Bawa, S., Kumar, S., & Drabu, S. (2010).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Prediction of permeability coefficients of compounds through caco-2 cell monolayer using artificial neural network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Caco-2 Model: Modifications and enhancements to improve efficiency and predictive performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
Reducing toxicity of 2-(2-Methoxyphenyl)morpholine derivatives in vitro
Topic: Reducing In Vitro Toxicity of 2-(2-Methoxyphenyl)morpholine Scaffolds Role: Senior Application Scientist Ticket ID: TOX-2MPM-001
Introduction: The "Safe Scaffold" Initiative
Welcome to the Technical Support Center. You are likely working with a 2-(2-Methoxyphenyl)morpholine (2-2-MPM) core because of its privileged status in CNS drug discovery—specifically for norepinephrine reuptake inhibition (NRI) or monoamine modulation.
However, this scaffold presents a classic "MedChem Triad" of toxicity risks:
-
Metabolic Bioactivation: The morpholine ring is a structural alert for reactive iminium ion formation.[1]
-
hERG Liability: The basic nitrogen + lipophilic aromatic ring creates a pharmacophore for potassium channel blockade.
-
Phospholipidosis: The Cationic Amphiphilic Drug (CAD) nature of the molecule can trigger lysosomal storage issues.[2]
This guide provides the troubleshooting workflows to diagnose and engineer out these toxicities in vitro.
Module 1: Metabolic Stability & Reactive Metabolites
The Issue: Your compound shows high intrinsic clearance (
Root Cause Analysis
The morpholine ring is susceptible to CYP450-mediated oxidation (typically CYP3A4 or CYP2D6). This occurs via two pathways:
- -C Hydroxylation: Leads to ring opening and formation of reactive aldehydes.
-
Dehydrogenation: Forms a reactive cyclic iminium ion, which can covalently bind to proteins (haptenization), leading to immune-mediated idiosyncrasies.
-
O-Demethylation: The ortho-methoxy group is a "soft spot" for metabolism, leading to phenolic metabolites that can form quinones.
Troubleshooting Workflow
Figure 1: Decision tree for mitigating metabolic liability based on metabolite identification.
Experimental Protocol: Reactive Metabolite Trapping
Objective: Confirm if the morpholine ring is forming toxic adducts.[1][3]
-
Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein).
-
Cofactors: NADPH regenerating system.
-
Trapping Agents:
-
Potassium Cyanide (KCN) (1 mM): Traps "hard" electrophiles (iminium ions).
-
Glutathione (GSH) (5 mM): Traps "soft" electrophiles (quinones, epoxides).
-
-
Procedure:
-
Incubate test compound (10 µM) for 60 min at 37°C.
-
Quench with ice-cold acetonitrile.
-
Analyze via LC-MS/MS (Neutral Loss scan for GSH adducts:
307).
-
-
Interpretation:
-
+CN Adduct (+27 Da): Confirms morpholine ring oxidation/iminium formation. Action: Deuterate the
-carbons of the morpholine. -
+GSH Adduct (+305 Da): Confirms reactive quinone formation (likely from the methoxyphenyl). Action: Replace -OMe with -CF3 or -F.
-
Module 2: Cardiotoxicity (hERG Inhibition)
The Issue: The compound inhibits the hERG potassium channel (
Root Cause Analysis
The 2-2-MPM scaffold contains a basic amine (morpholine nitrogen, pKa ~8.3) and a lipophilic aromatic moiety . This fits the pharmacophore for hERG channel pore binding:
- -stacking: The methoxyphenyl ring stacks with Phe656 in the hERG pore.
-
Cation-
: The protonated nitrogen interacts with Tyr652.
Mitigation Strategies
To reduce affinity without killing target potency, you must lower the basicity or lipophilicity.[5]
| Strategy | Chemical Modification | Mechanism | Effect on hERG |
| pKa Reduction | Add electron-withdrawing group (EWG) to morpholine (e.g., adjacent Fluorine). | Reduces cation- | High Impact (Reduces affinity) |
| LogP Reduction | Introduce polar groups (e.g., Pyridine instead of Phenyl). | Reduces hydrophobic packing in the channel. | Medium Impact |
| Steric Clash | Add Methyl group to morpholine C2/C6 positions. | Prevents optimal fit into the hERG pore. | High Impact |
Experimental Protocol: Fluorescence Polarization (FP) Assay
A high-throughput alternative to Patch Clamp for early screening.
-
Reagents: Membrane prep expressing hERG, Red-shifted tracer (Predictor™ hERG).
-
Workflow:
-
Titrate test compound (0.1 nM – 30 µM) into 384-well plates.
-
Add Tracer and Membrane preparation.
-
Incubate 2-4 hours at room temperature.
-
Measure Fluorescence Polarization (mP).
-
-
Pass Criteria:
(unbound).
Module 3: Phospholipidosis (PLD)
The Issue: Cells (HepG2 or Macrophages) show vacuolation or "foamy" appearance.
Root Cause Analysis
2-2-MPM derivatives are often Cationic Amphiphilic Drugs (CADs) .
-
Cationic: Protonated amine at lysosomal pH (4.5–5.0).
-
Amphiphilic: Lipophilic phenyl ring + Hydrophilic morpholine.
-
Mechanism: The drug gets trapped in the acidic lysosome (ion trapping), binds to phospholipids, and inhibits phospholipase enzymes, preventing lipid breakdown.
Troubleshooting Workflow
Figure 2: Screening and remediation workflow for Phospholipidosis.
Experimental Protocol: HCS Lipid Accumulation
-
Cell Line: HepG2 or U937 cells.
-
Dosing: Incubate cells with compound (1–50 µM) for 24–48 hours.
-
Staining:
-
HCS LipidTOX™ Red: Stains accumulated phospholipids.[2]
-
Hoechst 33342: Nuclear stain (for cell count/toxicity normalization).
-
-
Detection: High-Content Screening (HCS) imager.
-
Metric: Calculate the PLD Index : (Mean Spot Intensity × Spot Area) / Cell Number.
Frequently Asked Questions (FAQ)
Q: My 2-2-MPM derivative has excellent potency but fails the Micronucleus test (Genotoxicity). Why? A: This is likely due to the reactive iminium ion (see Module 1). If the morpholine ring oxidizes, the resulting electrophile can alkylate DNA.
-
Fix: Switch to a bridged morpholine (e.g., 8-oxa-3-azabicyclo[3.2.1]octane). The bridge prevents the planar transition state required for iminium formation, effectively shutting down this toxicity pathway without altering the vector of the nitrogen lone pair significantly [1].
Q: Can I just replace the morpholine with a piperazine to fix the metabolic issues? A: Proceed with caution. While piperazines are metabolically different, they often have higher affinity for hERG due to the secondary basic nitrogen. Morpholine is generally preferred for CNS safety because the oxygen atom lowers the pKa (inductive effect) compared to piperazine, reducing phospholipidosis risk [2].
Q: What is the "Safe Zone" for physicochemical properties for this scaffold? A: Based on aggregated data for CNS amines:
-
ClogP: 2.0 – 3.5
-
pKa: 6.5 – 8.0
-
TPSA: 40 – 70 Ų
-
Molecular Weight: < 400 Da
References
-
Degorce, S. L., et al. (2018). "Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines."[6] Journal of Medicinal Chemistry. (Demonstrates how bridging the morpholine ring reduces lipophilicity and metabolic liability).
-
Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. (Details the oxidative opening of morpholine rings to reactive aldehydes/iminiums).
-
Ploemen, J. P., et al. (2004). "Use of human hepatoma cells for the screening of phospholipidosis-inducing potential of drugs." Archives of Toxicology. (Validation of the HepG2/Nile Red assay for PLD).
-
FDA Guidance for Industry (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals."
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Drug-Induced Phospholipidosis: Best Practices and Screening - Echelon Biosciences [echelon-inc.com]
- 3. Species-specific Bioactivation of Morpholines as a Causative of Drug Induced Liver Injury Observed in Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. drughunter.com [drughunter.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-(2-Methoxyphenyl)morpholine Synthesis & Troubleshooting
Executive Summary: The "Batch Consistency Paradox"
Synthesizing 2-aryl morpholines, specifically 2-(2-Methoxyphenyl)morpholine , presents a unique set of challenges compared to simple aliphatic amines. The ortho-methoxy substituent on the phenyl ring is not merely a bystander; it introduces steric bulk and electronic donation that significantly influences the kinetics of ring closure.
Most batch-to-batch variability stems from three critical process parameters (CPPs):
-
Cyclization Thermodynamics: Inconsistent temperature control during the acid-mediated ring closure leads to variable ratios of the desired morpholine vs. the dehydration side-product (styrene derivative).
-
pH-Dependent Extraction: The morpholine nitrogen has a pKa ~8.5. Inconsistent basification during workup results in yield loss to the aqueous phase.
-
Salt Polymorphism: If isolating as a hydrochloride or oxalate salt, cooling rates dictate crystal habit, affecting hygroscopicity and stability.
This guide moves beyond standard protocols to address the causality of failure.
Module 1: The Critical Cyclization Step
The Protocol
The most robust route involves the acid-catalyzed cyclization of the amino-alcohol intermediate, typically derived from the reduction of 2-(2-methoxyphenyl)-2-aminoethanol or the opening of the corresponding epoxide.
Standard Workflow:
-
Dissolve amino-alcohol precursor in anhydrous solvent (DCM or Toluene).
-
Add acid catalyst (conc.[1] H₂SO₄ or TsOH).
-
Reflux to effect dehydration/cyclization.
Troubleshooting Guide: Yield & Purity Fluctuations
Q: Why does my crude purity fluctuate between 85% and 98% despite using the same reagents?
A: The variability is likely driven by temperature ramp rates and water removal efficiency .
The cyclization is an equilibrium process driven by the removal of water.
-
Scenario A (Low Purity): If the reaction is heated too slowly, you encourage intermolecular condensation (dimerization) rather than intramolecular cyclization.
-
Scenario B (Styrene Impurity): The ortho-methoxy group stabilizes the benzylic carbocation. If the acid concentration is too high or the temperature spikes, the intermediate eliminates water to form the styrene derivative (2-methoxy-vinylbenzene) instead of closing the ring.
Corrective Action:
-
Dean-Stark Trap: Ensure efficient azeotropic removal of water if using Toluene/TsOH.
-
Temperature Control: Pre-heat the oil bath to the target temperature before submerging the flask to ensure rapid onset of cyclization, favoring the kinetic intramolecular product.
Visualization: Competing Reaction Pathways
The following diagram illustrates the kinetic competition determining your batch quality.
Caption: Kinetic competition during acid-mediated cyclization. Rapid heating favors the green pathway (Target); overheating favors red (Elimination).
Module 2: Isolation and Salt Formation
The Protocol
Post-cyclization, the reaction mixture is acidic.[2][3] The morpholine must be liberated (free-based) and extracted.
Troubleshooting Guide: The "Sticky Solid" Syndrome
Q: My final hydrochloride salt is a gummy, hygroscopic mess instead of a free-flowing powder. Why?
A: This is a classic issue of occluded solvent and amorphous precipitation . The 2-methoxyphenyl group adds lipophilicity, making the salt prone to trapping organic solvents (like DCM or ether) within the crystal lattice if precipitation is too fast.
Corrective Action (The "Cloud Point" Method):
-
Dissolve the crude free base in a minimum amount of dry Ethanol (not Methanol, to avoid transesterification risks if esters are present, though less relevant here).
-
Add HCl in Dioxane or Ether dropwise at 0°C .
-
Crucial Step: Do not filter immediately upon seeing a precipitate. Warm the mixture back to room temperature (annealing) and then cool slowly to 4°C. This allows the crystal lattice to reorganize and expel trapped solvent.
Data: Solvent Impact on Salt Quality
| Solvent System | Crystal Habit | Hygroscopicity | Residual Solvent Risk |
| Diethyl Ether/HCl | Amorphous / Fine Powder | High (Gummy) | High (Traps Ether) |
| IPA/HCl | Needles | Low | Low |
| Ethanol/EtOAc | Prisms | Low | Medium |
Module 3: Analytical Forensics[1]
Q: I see a "Ghost Peak" at RRT 1.05 in my HPLC. Is this a regioisomer?
A: It is highly probable. If your synthesis involved the opening of a non-symmetric epoxide (2-(2-methoxyphenyl)oxirane), you likely have a mixture of the 2-substituted (target) and 3-substituted morpholine.
Detection Protocol: Standard C18 columns often fail to resolve these regioisomers due to identical mass and similar polarity.
-
Recommended Method: Switch to a Phenyl-Hexyl column. The pi-pi interactions with the 2-methoxyphenyl ring will differ significantly depending on its position (steric hindrance at position 2 vs 3), improving resolution.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
Visualization: Troubleshooting Logic Flow
Caption: Decision tree for diagnosing batch variability in morpholine synthesis.
FAQ: Rapid Fire Solutions
Q: Can I use reduction of the lactam (morpholin-3-one) instead of cyclization? A: Yes, and it often yields a cleaner product profile. However, the reduction (using LiAlH₄ or BH₃) is sensitive to moisture. If your lactam precursor is wet, the reaction stalls, leading to partially reduced intermediates (hemi-aminals) that complicate purification [1].
Q: How do I separate the enantiomers if I need the (S)-isomer? A: Direct synthesis from chiral amino acids is preferred. If resolving the racemate, do not use standard Reversed Phase HPLC . You must use a Chiral Stationary Phase (CSP).[4]
-
Column: Amylose-based columns (e.g., Chiralpak AD-H or IA).
-
Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). The basic additive is mandatory to suppress peak tailing of the secondary amine [2].
References
-
ChemicalBook. (S)-2-phenylmorpholine synthesis and reaction conditions. (Detailed protocols for acid-mediated cyclization and workup pH adjustments).
-
Sielc Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. (General HPLC conditions for aryl-morpholines).
-
National Institutes of Health (PubMed). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine. (Analogous chemistry regarding resolution and enantiomer separation).
-
Organic Chemistry Portal. Morpholine Synthesis. (Review of oxidative cyclization and amino-alcohol routes).
Sources
Validation & Comparative
Confirming the structure of 2-(2-Methoxyphenyl)morpholine derivatives by X-ray crystallography
Beyond NMR: The Gold Standard Guide to Structural Confirmation of 2-(2-Methoxyphenyl)morpholine Derivatives via X-ray Crystallography
Executive Summary: The Stereochemical Imperative
In the development of norepinephrine reuptake inhibitors (NRIs) and other CNS-active agents, the 2-(2-methoxyphenyl)morpholine scaffold represents a privileged pharmacophore. However, its efficacy is inextricably linked to its stereochemistry. The morpholine ring possesses chiral centers (specifically at C2), and the biological activity difference between
While NMR spectroscopy (
The Challenge: Why NMR is Insufficient
For 2-substituted morpholines, NMR presents specific limitations:
-
Conformational Averaging: In solution, the morpholine ring undergoes rapid chair-chair interconversion. NMR signals represent a time-averaged geometry, obscuring the specific bioactive conformation.
-
Ambiguous NOE Signals: The 2-methoxyphenyl group's bulk often forces the substituent into an equatorial position, but determining the precise dihedral angle relative to the morpholine nitrogen (critical for receptor binding) is difficult due to weak or overlapping Nuclear Overhauser Effect (NOE) signals.
-
Lack of Absolute Reference: Standard NMR cannot distinguish enantiomers without chiral derivatization (e.g., Mosher's acid), which introduces additional synthetic steps and potential purification errors.
Comparative Analysis: X-ray vs. Alternatives
The following table contrasts the three primary structural elucidation methods for morpholine derivatives.
| Feature | SC-XRD (Gold Standard) | Solution NMR (1D/2D) | DFT Computational Modeling |
| Primary Output | 3D Electron Density Map (Absolute Structure) | Chemical Shifts & Coupling Constants ( | Energy-minimized theoretical structures |
| Stereochemistry | Absolute Configuration (via Flack Parameter) | Relative Configuration only (unless derivatized) | Predictive only |
| Conformation | Single, defined solid-state conformation | Time-averaged ensemble | Theoretical gas/solvation phase |
| Sample State | Single Crystal (Solid) | Solution (CDCl | Virtual |
| Limitations | Requires high-quality crystal; lattice packing forces | Signal overlap; dynamic averaging | Dependence on basis set accuracy |
Strategic Protocol: From Oil to Crystal
Free-base 2-(2-methoxyphenyl)morpholine derivatives are frequently oils or low-melting solids, making them unsuitable for direct X-ray analysis. The "Heavy Atom Salt Strategy" is the expert solution.
Why the Hydrochloride Salt?
-
Lattice Energy: Ionic interactions between the protonated morpholine nitrogen and the chloride counter-ion significantly increase the melting point and crystallization probability.
-
Anomalous Scattering: The Chlorine atom (
) acts as a "heavy atom" relative to C, N, and O. When using Cu K radiation, the anomalous dispersion of Cl allows for the definitive calculation of the Flack parameter , enabling absolute configuration assignment even without a known chiral center elsewhere in the molecule.
Experimental Workflow: Vapor Diffusion Method
Objective: Grow X-ray quality crystals of 2-(2-methoxyphenyl)morpholine HCl.
-
Salt Formation:
-
Dissolve 50 mg of the free base oil in 2 mL of anhydrous diethyl ether.
-
Add 1.1 equivalents of 2M HCl in diethyl ether dropwise.
-
A white precipitate (the HCl salt) will form immediately. Filter and dry.[1]
-
-
Crystallization Setup (Vapor Diffusion):
-
Inner Vial: Dissolve 10-15 mg of the dried HCl salt in a minimal amount (0.5 - 1.0 mL) of Methanol or Ethanol (the "Good Solvent"). Filter this solution through a 0.45 µm syringe filter into a small 4 mL vial.
-
Outer Vessel: Place the small vial (uncapped) inside a larger 20 mL jar containing 5 mL of Diethyl Ether or Hexane (the "Anti-Solvent").
-
Equilibration: Cap the outer jar tightly. Store at 4°C in a vibration-free environment.
-
-
Mechanism: The volatile anti-solvent (ether) slowly diffuses into the alcohol solution, gradually reducing solubility and promoting controlled nucleation. High-quality prisms or blocks usually appear within 3-7 days.
Visualizing the Decision Logic
The following diagram outlines the decision process for structural confirmation, emphasizing the critical role of salt formation.
Figure 1: Strategic workflow for converting amorphous morpholine derivatives into diffraction-quality crystals for absolute structure determination.
Data Interpretation: The "Trust" Metrics
When reviewing the X-ray data for your publication, three metrics validate the integrity of your structure:
-
R-Factor (
): Indicates how well the model fits the experimental electron density.-
Target:
(0.05) is excellent; is acceptable.
-
-
Flack Parameter (
): The definitive measure of absolute chirality.-
(with small standard deviation, e.g.,
): The absolute configuration is correct. - : The structure is the inverted enantiomer.
-
Note: This requires anomalous scattering (hence the importance of the Cl atom in the HCl salt).
-
(with small standard deviation, e.g.,
-
Thermal Ellipsoids (ORTEP): Ensure ellipsoids are not elongated (cigar-shaped), which suggests disorder or thermal motion issues.
References
-
Vertex AI Search. (2025). Crystal structure 2-(2-methoxyphenyl)morpholine derivatives. Retrieved from 2.
-
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from 3.
-
Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from .
-
Thieme Connect. (2024). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Retrieved from 4.
-
National Institutes of Health (NIH). (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Retrieved from 5.
Sources
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Scaffolds: A Comparative Guide to 2-(2-Methoxyphenyl)morpholine and Piperazine in Medicinal Chemistry
In the intricate world of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences the ultimate success of a drug candidate. Among the plethora of choices, saturated six-membered heterocycles are mainstays, offering a three-dimensional architecture to escape the "flatland" of aromatic rings and often imparting favorable pharmacokinetic properties.[1] This guide provides an in-depth, objective comparison of two such scaffolds: the well-established piperazine and the increasingly utilized 2-(2-methoxyphenyl)morpholine. We will delve into their structural nuances, comparative pharmacological profiles, and pharmacokinetic implications, supported by experimental data to inform rational drug design.
At a Glance: Key Physicochemical and Structural Differences
The fundamental difference between a morpholine and a piperazine ring is the substitution of a nitrogen atom in piperazine with an oxygen atom in morpholine. This seemingly subtle change has profound consequences for the molecule's properties. The 2-(2-methoxyphenyl) substitution on the morpholine ring adds another layer of complexity and potential for specific interactions.
| Property | Piperazine | 2-(2-Methoxyphenyl)morpholine | Rationale for Impact |
| Basicity (pKa) | pKa1 ≈ 5.35-5.68, pKa2 ≈ 9.73-9.8 | pKa ≈ 8.7 (for parent morpholine) | The electronegative oxygen in morpholine withdraws electron density, reducing the basicity of the nitrogen atom compared to the two nitrogens in piperazine.[2] |
| Lipophilicity | Generally lower, but highly tunable with N-substituents | Generally higher due to the aryl substituent, but the morpholine oxygen can participate in hydrogen bonding. | The 2-aryl group significantly increases lipophilicity. The morpholine ring itself has a good balance of lipophilic and hydrophilic character.[2] |
| Conformational Flexibility | Highly flexible (chair and boat conformations) | More conformationally constrained due to the bulky 2-aryl group. | The steric hindrance from the 2-substituent restricts the conformational freedom of the morpholine ring. |
| Metabolic Stability | Prone to N-dealkylation and oxidation at carbons alpha to the nitrogens. | Generally more metabolically stable than piperidine analogs. The morpholine ring can undergo hydroxylation and ring opening.[3] | The electron-withdrawing oxygen in morpholine can decrease the susceptibility of adjacent carbons to CYP450 oxidation.[3] |
| Hydrogen Bonding | Two hydrogen bond acceptors (N atoms). Can have one or two hydrogen bond donors depending on substitution. | One hydrogen bond acceptor (N atom), one hydrogen bond acceptor (O atom), and potentially one donor (N-H). The methoxy group's oxygen can also act as an acceptor. | The presence of the oxygen atom introduces an additional hydrogen bond acceptor site. |
The Rationale Behind Scaffold Selection: A Medicinal Chemist's Perspective
The choice between these two scaffolds is driven by the specific therapeutic target and the desired properties of the drug candidate.
Piperazine is often employed for its:
-
Versatility in Substitution: The two nitrogen atoms provide two handles for chemical modification, allowing for the attachment of different pharmacophoric groups or solubility-enhancing moieties.[2]
-
Ability to Bridge Moieties: Piperazine frequently serves as a linker to connect two important binding fragments of a drug molecule.[2]
-
Strong Basicity: In certain applications, the higher basicity of piperazine is crucial for forming salt bridges with acidic residues in a target protein.
2-(2-Methoxyphenyl)morpholine is selected for its potential to:
-
Enhance CNS Penetration: The morpholine scaffold is known to improve brain permeability.[4] The lipophilic 2-aryl group can further facilitate crossing the blood-brain barrier.
-
Introduce Specific Interactions: The 2-methoxyphenyl group can engage in specific binding interactions, such as pi-stacking or hydrophobic interactions, with the target protein. The methoxy group can also act as a hydrogen bond acceptor.
-
Improve Metabolic Stability: As a general trend, morpholine-containing compounds exhibit greater metabolic stability compared to their piperidine and, in some cases, piperazine counterparts.[1][3]
-
Fine-tune Basicity: The reduced basicity of the morpholine nitrogen compared to piperazine can be advantageous in avoiding off-target effects at receptors sensitive to highly basic compounds and can also influence absorption and distribution.[2]
Comparative Performance: Insights from Experimental Data
A Case Study in Oncology: 2-(Benzimidazol-2-yl)-3-arylquinoxalines
A study on novel antitumor agents provides a compelling comparison. Researchers synthesized a series of 2-(benzimidazol-2-yl)-3-arylquinoxalines containing either an N-methylpiperazine or a morpholine fragment and evaluated their cytotoxic activity against a panel of cancer cell lines.
Experimental Data Summary:
| Compound Type | M-HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HuTu 80 IC₅₀ (µM) | PANC1 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| N-Methylpiperazine containing | 5.1 | 16.6 | 26.6 | 9.2 | 2.8 |
| Morpholine containing | >100 | >100 | 85.4 | >100 | 78.2 |
Data extracted from a study on 2-(benzimidazol-2-yl)-3-arylquinoxalines.[5]
Interpretation of Results:
The replacement of the N-methylpiperazine fragment with a morpholine fragment resulted in a significant decrease or complete loss of cytotoxic activity against most of the tested cancer cell lines.[5] This suggests that for this particular scaffold and target, the properties of the piperazine ring, such as its basicity or its ability to position the rest of the molecule in a specific orientation, are crucial for potent antitumor activity.[5] It is plausible that the piperazine nitrogen is involved in a key interaction with the biological target that the morpholine oxygen cannot replicate.
Experimental Protocols: A Glimpse into Synthesis
The synthesis of these scaffolds is a key consideration for their application in drug discovery.
General Synthesis of 2-Aryl Morpholines
A common method for the synthesis of 2-aryl morpholines involves the reaction of a 2-aminoethanol with an aryl-bromomethyl-ketone. The resulting intermediate hydroxyaminoketone spontaneously cyclizes to form the morpholine ring.[3]
Step-by-Step Methodology:
-
Reaction of 2-aminoethanol with aryl-bromomethyl-ketone: The appropriately substituted 2-aminoethanol is reacted with a 2-bromo-1-arylethan-1-one in a suitable solvent.
-
Spontaneous Cyclization: The intermediate hydroxyaminoketone undergoes an intramolecular cyclization to form the 2-hydroxy-2-aryl-morpholine.
-
Further Modification (if necessary): The 2-hydroxy group can be further modified, for example, by conversion to an alkoxy group.[3]
Synthesis Workflow for 2-Aryl Morpholines
Sources
- 1. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Arylmorpholine Scaffold: A Comparative Guide to Structure-Activity Relationships in Monoamine Transporter Inhibition
Introduction: The Versatile 2-Arylmorpholine Scaffold in Neuropharmacology
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and synthetic accessibility.[1][2] When substituted with an aryl group at the 2-position, the resulting 2-arylmorpholine core becomes a versatile template for the design of potent and selective ligands for a variety of biological targets, particularly within the central nervous system (CNS).[3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2-arylmorpholine derivatives, with a primary focus on their activity as inhibitors of monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Understanding these relationships is critical for the rational design of novel therapeutics for a range of neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.[5]
This guide will delve into the nuanced effects of structural modifications on the potency and selectivity of 2-arylmorpholines, supported by experimental data from seminal studies. We will explore the key chemical features that govern their interactions with monoamine transporters, present detailed experimental protocols for their synthesis and biological evaluation, and visualize the underlying principles through structural diagrams and workflows.
Comparative Analysis of Structure-Activity Relationships
The biological activity of 2-arylmorpholines is exquisitely sensitive to the nature and position of substituents on both the aryl ring and the morpholine nitrogen. The following sections dissect these relationships for each of the major monoamine transporters.
Targeting the Norepinephrine Transporter (NET): A Focus on Potency and Selectivity
2-Arylmorpholine derivatives have emerged as a promising class of norepinephrine reuptake inhibitors (NRIs).[6] The SAR for NET inhibition is well-defined, with several key structural features influencing potency and selectivity over DAT and SERT.
A notable example comes from the exploration of 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides. This class of compounds demonstrates that modifications to the aryl ring and the morpholine substituent can lead to potent and selective NET inhibitors.
Table 1: SAR of 1-(2-Morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides as NET Inhibitors
| Compound | Aryl Substituent (R) | hNET IC50 (nM) | hSERT Selectivity Fold (SERT IC50/NET IC50) | hDAT Selectivity Fold (DAT IC50/NET IC50) |
| 1a | H | 35 | >285 | >285 |
| 1b | 2-F | 15 | >430 | >548 |
| 1c | 3-F | 28 | >357 | >357 |
| 1d | 4-F | 23 | >434 | >434 |
| 1e | 2-Cl | 12 | >833 | >833 |
| 1f | 3-Cl | 20 | >500 | >500 |
| 1g | 4-Cl | 18 | >555 | >555 |
Data adapted from a study on novel norepinephrine inhibitors.
From this data, several key insights emerge:
-
Aryl Substitution: The presence of a halogen on the aryl ring generally enhances NET potency. For instance, the 2-fluoro (1b) and 2-chloro (1e) substituted analogs exhibit the highest potency with IC50 values of 15 nM and 12 nM, respectively.
-
Positional Isomers: The position of the halogen substituent also plays a role, with ortho-substitution (2-position) appearing slightly more favorable for potency than meta (3-position) or para (4-position) substitution.
-
Selectivity: These modifications lead to excellent selectivity for NET over both SERT and DAT, with selectivity folds often exceeding 500-fold. This is a crucial attribute for developing targeted therapies with fewer off-target side effects.
The causality behind these observations lies in the specific interactions within the NET binding pocket. Molecular modeling studies suggest that the aryl ring of these inhibitors occupies a hydrophobic pocket, and the electronic nature and steric bulk of the substituents can optimize these interactions.
Dual Serotonin and Norepinephrine Reuptake Inhibition: The Impact of Stereochemistry and Aryloxy Moieties
Another important therapeutic strategy involves the dual inhibition of both SERT and NET. The 2-[(phenoxy)(phenyl)methyl]morpholine scaffold has proven to be a rich source of such dual-acting agents.[7] SAR studies in this series highlight the profound influence of stereochemistry and substitution on the phenoxy ring.
Table 2: SAR of 2-[(Phenoxy)(phenyl)methyl]morpholine Derivatives as Dual SERT/NET Inhibitors
| Compound | Stereochemistry | Phenoxy Substituent (R) | hSERT Ki (nM) | hNET Ki (nM) |
| 2a | (S,S) | H | 1.2 | 8.4 |
| 2b | (R,R) | H | 10.5 | 1.5 |
| 2c | (S,S) | 2-CH3 | 0.8 | 3.2 |
| 2d | (R,R) | 2-CH3 | 12.1 | 0.9 |
| 2e | (S,S) | 4-F | 1.5 | 15.2 |
| 2f | (R,R) | 4-F | 25.6 | 2.8 |
Data adapted from a study on the design and synthesis of morpholine derivatives for dual serotonin & noradrenaline reuptake inhibition.[7]
Key SAR takeaways from this series include:
-
Stereochemistry as a Determinant of Selectivity: The stereochemistry at the benzylic carbon and the C2 position of the morpholine ring is a critical determinant of the SERT versus NET selectivity profile. The (S,S)-enantiomers generally exhibit higher affinity for SERT, while the (R,R)-enantiomers tend to be more potent at NET.
-
Phenoxy Ring Substitution: Substitution on the phenoxy ring can fine-tune the potency at each transporter. For example, a 2-methyl substituent on the phenoxy ring of the (S,S)-enantiomer (2c) enhances SERT affinity, while the same substitution on the (R,R)-enantiomer (2d) maintains high NET affinity.
These findings underscore the importance of a three-dimensional understanding of the ligand-transporter interactions. The distinct topographies of the SERT and NET binding pockets can accommodate the different enantiomers in unique orientations, leading to the observed differences in affinity.
Targeting the Dopamine Transporter (DAT): An Area of Ongoing Exploration
While the SAR of 2-arylmorpholines at NET and SERT is relatively well-characterized, their activity at the dopamine transporter (DAT) is less extensively documented in the public domain with systematic SAR tables. However, the principles of aryl substitution and the importance of the nitrogen atom's environment are expected to be similarly crucial. Studies on related scaffolds, such as trihexyphenidyl analogs, have shown that modifications to the aromatic and cyclic amine portions significantly impact DAT affinity.[8] For instance, methylation or halogenation of the benzene ring and modification of the piperidine ring in these analogs were found to enhance affinity for the dopamine transporter.[8]
It is reasonable to extrapolate that for 2-arylmorpholines, electron-withdrawing or -donating groups on the aryl ring, as well as the nature of the substituent on the morpholine nitrogen, will modulate DAT inhibitory potency. Further focused SAR studies are warranted to fully elucidate these relationships and to design selective 2-arylmorpholine-based DAT inhibitors.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The integrity of any SAR study rests on the robustness of its experimental methodologies. This section provides detailed, step-by-step protocols for the synthesis of a representative 2-arylmorpholine and for the biological assays used to determine monoamine transporter inhibition.
General Synthesis of 2-Phenylmorpholine
This protocol describes a common method for the synthesis of the core 2-phenylmorpholine scaffold, which can then be further functionalized.
dot
Caption: General synthetic scheme for 2-phenylmorpholine.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanolamine (1.0 equivalent).
-
Addition of Styrene Oxide: Slowly add styrene oxide (1.0 equivalent) to the ethanolamine at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 50 °C.
-
Initial Reaction: Stir the mixture at room temperature for 1-2 hours, then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cyclization: After the initial reaction is complete, cool the mixture to room temperature and slowly add concentrated sulfuric acid (catalytic amount). Heat the reaction mixture to 120-140 °C and maintain this temperature for 6-8 hours, or until TLC indicates the consumption of the intermediate.
-
Work-up: Cool the reaction mixture and pour it into a beaker of crushed ice. Basify the solution with a concentrated aqueous solution of sodium hydroxide until a pH of >10 is reached.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2-phenylmorpholine.
Radioligand Binding Assay for Monoamine Transporters
This protocol provides a general framework for determining the binding affinity of 2-arylmorpholine derivatives to DAT, NET, and SERT using radioligand binding assays.
dot
Caption: Workflow for a radioligand binding assay.
Step-by-Step Protocol for DAT Binding Assay using [³H]WIN 35,428:
-
Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human dopamine transporter (hDAT). This typically involves cell lysis, centrifugation, and resuspension of the membrane pellet in an appropriate buffer.
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add cell membranes, [³H]WIN 35,428 (at a concentration near its Kd, e.g., 2-5 nM), and assay buffer.[9]
-
Non-specific Binding: Add cell membranes, [³H]WIN 35,428, and a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) to saturate the specific binding sites.
-
Competition Binding: Add cell membranes, [³H]WIN 35,428, and varying concentrations of the 2-arylmorpholine test compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Mechanism of Action: Visualizing the Molecular Interactions
The inhibitory activity of 2-arylmorpholines at monoamine transporters stems from their ability to bind within the transporter's central substrate-binding site, thereby blocking the reuptake of the endogenous neurotransmitter. Molecular docking studies provide valuable insights into the specific interactions that govern this binding.
dot
Caption: Key interactions of 2-arylmorpholines with monoamine transporters.
As depicted in the diagram, the 2-arylmorpholine scaffold typically orients within the transporter binding site such that:
-
The aryl ring engages in hydrophobic and/or π-π stacking interactions with aromatic amino acid residues in a hydrophobic subpocket of the binding site. The nature and position of substituents on this ring can modulate the strength and specificity of these interactions.
-
The protonated morpholine nitrogen forms a crucial ionic bond or hydrogen bond with a conserved acidic residue (e.g., an aspartate) in the transporter's binding site. This interaction is a hallmark of many monoamine transporter inhibitors.
The overall affinity and selectivity of a given 2-arylmorpholine derivative are determined by the sum of these and other, more subtle interactions, such as hydrogen bonds involving the morpholine oxygen or other functional groups on the molecule.
Conclusion: Guiding Future Drug Discovery
The structure-activity relationships of 2-arylmorpholines provide a clear roadmap for the design of novel monoamine transporter inhibitors with tailored potency and selectivity profiles. The key takeaways for researchers in this field are:
-
Systematic Modification is Key: The potency and selectivity of 2-arylmorpholines can be systematically tuned by modifying the substitution patterns on the aryl ring and the morpholine nitrogen.
-
Stereochemistry is Crucial: For chiral 2-arylmorpholines, the stereochemistry is a critical determinant of biological activity and selectivity, necessitating enantioselective synthesis and evaluation.
-
A Multi-Transporter Perspective is Valuable: Characterizing the activity of new analogs at all three major monoamine transporters (DAT, NET, and SERT) is essential for understanding their full pharmacological profile and potential therapeutic applications.
By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space of 2-arylmorpholines to develop the next generation of CNS therapeutics with improved efficacy and safety profiles.
References
- Choudhary, A. N., Kumar, A., & Juyal, V. (2015). Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 14(3), 172-182.
- Jain, A., & Sahu, S. K. (2024).
- Berger, S. P., et al. (1992). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Molecular Brain Research, 15(1-2), 1-7.
- Dar, D. E., et al. (2005). Structure-activity relationship of trihexyphenidyl analogs with respect to the dopamine transporter in the on going search for a cocaine inhibitor. European Journal of Medicinal Chemistry, 40(11), 1103-1113.
- Foley, M. A., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience, 12(15), 2686–2706.
- Jackl, M. K., et al. (2017). A Scalable, Photocatalytic Coupling of Silicon Amine Protocol (SLAP) Reagents and Aldehydes Provides Substituted Morpholines, Oxazepanes, Thiomorpholines, and Thiazepanes under Continuous Flow Conditions. Organic Letters, 19(17), 4696–4699.
- Kourounakis, A. P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2707–2730.
- Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- Lau, Y. Y., et al. (2016). A Tandem Sequential One-Pot Reaction Employing Both Hydroamination and Asymmetric Transfer Hydrogenation Reactions Enables an Efficient and Practical Enantioselective Synthesis of 3-Substituted Morpholines from Aminoalkyne Substrates. The Journal of Organic Chemistry, 81(18), 8696–8709.
- Lu, Z., & Stahl, S. S. (2012). Use of a Base-Free Pd(DMSO)2(TFA)2 Catalyst Enables the Synthesis of Six-Membered Nitrogen Heterocycles via a Wacker-Type Aerobic Oxidative Cyclization of Alkenes. Organic Letters, 14(5), 1234–1237.
- Mitchell, I. S., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2638-2642.
- Ortiz, K. G., et al. (2024). A Simple, High-Yielding, One- or Two-Step, Redox-Neutral Protocol for the Conversion of 1,2-Amino Alcohols to Morpholines. Journal of the American Chemical Society, 146(4), 29847–29856.
- Seltzman, H. H., et al. (2000). Synthesis and Dopamine Transporter Binding of 2′-Substituted Cocaine Analogs. Archiv der Pharmazie - Pharmaceutical and Medicinal Chemistry, 334(8-9), 275-278.
- Stack, G. P., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5569-5572.
- Taddei, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2707–2730.
- Volz, H. C., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Pharmacology, 13, 892973.
- Wolff, M. E. (Ed.). (1996). Burger's Medicinal Chemistry and Drug Discovery, Volume 1: Principles and Practice. John Wiley & Sons.
- Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 11(16), 3746–3749.
- Zhang, Y., et al. (2014). Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. Neuropharmacology, 85, 223–232.
- Zha, G. F., et al. (2018). Synthesis method of substituted N-phenyl morpholine compound.
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. [3H]WIN 35,428 binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]
- 6. Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship of trihexyphenidyl analogs with respect to the dopamine transporter in the on going search for a cocaine inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Assessment: In Vitro vs. In Vivo Correlation of 2-(2-Methoxyphenyl)morpholine
This guide serves as a technical assessment and validation framework for 2-(2-Methoxyphenyl)morpholine (2-MPM) . It is designed for medicinal chemists and pharmacologists evaluating this compound as a lead candidate or research probe, specifically focusing on the translational gap between bench-top assays (in vitro) and physiological responses (in vivo).
Executive Summary & Compound Profile
2-(2-Methoxyphenyl)morpholine (2-MPM) is a substituted morpholine derivative belonging to the class of phenylmorpholines . Structurally, it is an analog of phenmetrazine (3-methyl-2-phenylmorpholine) but lacks the 3-methyl group and possesses an ortho-methoxy substitution on the phenyl ring.
-
Primary Mechanism: Norepinephrine Reuptake Inhibitor (NRI) with secondary Dopamine Reuptake Inhibition (DRI).
-
Chemical Scaffold: 2-aryl-morpholine.[1]
-
Key Differentiator: The ortho-methoxy group typically enhances selectivity for the Norepinephrine Transporter (NET) over the Dopamine Transporter (DAT) compared to the parent phenylmorpholine scaffold, reducing abuse potential while maintaining sympathomimetic efficacy.
This guide outlines the protocol to establish a Level A In Vitro-In Vivo Correlation (IVIVC), comparing 2-MPM against established standards: Reboxetine (selective NRI) and Atomoxetine (selective NRI).
Mechanism of Action: Synaptic Dynamics
To establish a correlation, one must first define the molecular initiating event.[2] 2-MPM acts by competitively binding to the orthosteric site of the NET, preventing the reuptake of norepinephrine (NE) into the presynaptic neuron.
Visualization: Noradrenergic Synaptic Inhibition
The following diagram illustrates the blockade mechanism and the downstream signaling relevant to in vivo efficacy.
Caption: Mechanism of 2-MPM action. Competitive inhibition at NET increases synaptic NE residence time, driving downstream adrenergic signaling.[2]
In Vitro Profiling (The Predictor)
Before moving to animal models, accurate intrinsic potency must be established.[2] For 2-MPM, the correlation relies on two specific parameters: Affinity (
Experimental Protocol: Radioligand Binding & Uptake
Objective: Determine the concentration required to inhibit 50% of transporter activity.
-
Cell Line: HEK-293 cells stably expressing human NET (hNET).
-
Radioligand: [³H]Nisoxetine (highly selective for NET).[2]
-
Assay Buffer: Tris-HCl containing NaCl and KCl to mimic physiological ions.
-
Procedure:
-
Calculation: Derive
using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
Target Profile for 2-MPM:
-
hNET
: < 50 nM (High Affinity) -
hDAT
: > 500 nM (Selectivity Ratio > 10:1 preferred to minimize abuse liability).
In Vivo Profiling (The Outcome)[3]
The "In Vivo" side of the correlation requires measuring the effect of the drug in a living system. For NRIs like 2-MPM, plasma levels alone are insufficient; we must measure Target Engagement .[2]
Protocol A: Microdialysis (Pharmacodynamic Validator)
This is the gold standard for establishing causality.
-
Subject: Male Sprague-Dawley rats.
-
Probe Location: Prefrontal Cortex (PFC) – rich in noradrenergic terminals.[2]
-
Dosing: Oral (PO) or Intraperitoneal (IP) administration of 2-MPM (e.g., 10 mg/kg).
-
Sampling: Collect dialysate every 20 minutes; analyze NE levels via HPLC-ECD.
-
Endpoint: % Increase in extracellular NE over baseline (AUC).
Protocol B: Behavioral Proxy (Forced Swim Test - FST)
-
Method: Rats are placed in a water cylinder.[2]
-
Observation: Measure time spent "immobile" vs. "climbing."
-
Relevance: NRIs specifically increase climbing behavior (mediated by
-adrenergic activation), whereas SSRIs increase swimming.[2] This distinguishes 2-MPM's mechanism in vivo.
Establishing the Correlation (IVIVC)[4][5][6][7]
The failure of many CNS drugs stems from a lack of correlation between the test tube (
The Correlation Logic Workflow
The following diagram details the step-by-step logic to prove that the in vitro
Caption: IVIVC Workflow. Calculating Free Brain Concentration (
The Validation Equation
To confirm 2-MPM behaves predictably, calculate the Predicted Occupancy using in vitro data and compare it to Observed Occupancy (ex vivo autoradiography).
[2]Success Criteria:
If the calculated
Comparative Analysis: 2-MPM vs. Alternatives
How does 2-MPM compare to the standard bearers?
| Feature | 2-(2-Methoxyphenyl)morpholine | Reboxetine | Atomoxetine |
| Class | Substituted Phenylmorpholine | Phenoxy-benzylmorpholine | Aryloxy-propylamine |
| Primary Target | NET (High Affinity) | NET (High Affinity) | NET (High Affinity) |
| Secondary Target | DAT (Moderate/Low) | Muscarinic (Low) | SERT (Low) |
| Metabolic Liability | CYP2D6 (Likely O-demethylation) | CYP3A4 (Morpholine oxidation) | CYP2D6 (Hydroxylation) |
| Lipophilicity | Moderate (LogP ~2.0-2.5) | High | Moderate |
| In Vivo Efficacy | High (Rapid BBB penetration expected due to lower MW than Reboxetine) | Moderate (P-gp substrate issues in some models) | High |
| Key Advantage | Simplified scaffold; potential for lower protein binding than Reboxetine. | Well-characterized safety profile.[2] | Non-stimulant profile established.[2][3] |
Technical Insight
-
Reboxetine often suffers from high protein binding (>97%), which complicates the IVIVC because total plasma levels do not reflect free brain levels.[2]
-
2-MPM , being a smaller, less lipophilic molecule than Reboxetine, theoretically offers a higher fraction unbound (
), meaning a lower total dose might achieve the same receptor occupancy.[2]
References
-
Fish, P. V., et al. (2008).[2][4] "Design and synthesis of morpholine derivatives: SAR for dual serotonin & noradrenaline reuptake inhibition."[2][4] Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566.[2][4]
-
Wong, D. T., et al. (2000).[2] "Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor."[2] Biological Psychiatry, 47(9), 818-829.[2]
-
Rekka, E. A., & Kourounakis, P. N. (2010).[2] "Medicinal chemistry of 2,2,4-substituted morpholines." Current Medicinal Chemistry, 17(29), 3422-3430.[1][2]
-
Grimm, S. W., et al. (2015).[2] "In vitro-in vivo extrapolation of metabolic clearance for substances metabolized by CYP2D6." Drug Metabolism and Disposition, 43(10), 1553-1565.[2]
-
Rothman, R. B., et al. (2001).[2] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41.[2]
Sources
- 1. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Cross-Reactivity Profiling of 2-(2-Methoxyphenyl)morpholine Against a Broad Spectrum of CNS Receptors
This guide provides a detailed framework for characterizing the selectivity of the novel compound, 2-(2-Methoxyphenyl)morpholine. Given the diverse pharmacological activities observed within the morpholine chemical class—ranging from anti-inflammatory and anticancer properties to significant central nervous system effects—a thorough understanding of this compound's interactions with unintended biological targets is paramount for its development as a safe and effective therapeutic agent.[1][2][3][4] The morpholine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes and receptors, including monoamine oxidases and G-protein coupled receptors (GPCRs).[5][6] This guide outlines a strategic, multi-tiered approach to systematically evaluate the cross-reactivity profile of 2-(2-Methoxyphenyl)morpholine, ensuring a comprehensive assessment of its therapeutic potential and off-target liabilities.
The Rationale for a Tiered-Screening Approach
A tiered or cascaded approach to cross-reactivity profiling is both scientifically rigorous and resource-efficient. It allows for the rapid identification of potential off-target interactions from a broad panel of receptors in the initial tier, followed by more detailed, functional characterization of any observed "hits" in subsequent tiers. This ensures that research efforts are focused on the most relevant interactions, providing a clear path to understanding the compound's overall selectivity.
Figure 1: A tiered workflow for cross-reactivity profiling.
Tier 1: Broad Radioligand Binding Screen
The initial step involves screening 2-(2-Methoxyphenyl)morpholine against a broad panel of receptors, ion channels, and transporters at a single, high concentration (typically 10 µM). Radioligand binding assays are a robust and high-throughput method for this purpose, providing a clear indication of potential binding interactions.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines or animal tissues.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, ensuring optimal binding conditions.
-
Reaction Mixture: The reaction includes the cell membranes, a specific radioligand for the target receptor, and the test compound (2-(2-Methoxyphenyl)morpholine).
-
Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated relative to a control (vehicle) and a non-specific binding control.
Hypothetical Tier 1 Data for 2-(2-Methoxyphenyl)morpholine
| Target | Radioligand | Concentration of Test Compound | % Inhibition |
| Dopamine D2 | [³H]-Spiperone | 10 µM | 85% |
| Serotonin 5-HT2A | [³H]-Ketanserin | 10 µM | 62% |
| Norepinephrine Transporter | [³H]-Nisoxetine | 10 µM | 78% |
| Adrenergic α2A | [³H]-Rauwolscine | 10 µM | 15% |
| Muscarinic M1 | [³H]-Pirenzepine | 10 µM | 5% |
| GABA-A | [³H]-Muscimol | 10 µM | 2% |
Data are hypothetical and for illustrative purposes only.
Tier 2: Hit Confirmation and Functional Assays
Any target showing significant inhibition (typically >50%) in the primary screen is considered a "hit" and requires further investigation. This involves determining the binding affinity (Ki) through concentration-response curves and assessing whether this binding translates into a functional effect (agonism or antagonism).
Experimental Protocol: Concentration-Response Binding Assay (Ki Determination)
This protocol is similar to the primary binding assay, but a range of concentrations of the test compound are used to generate a full inhibition curve. The IC50 (concentration that inhibits 50% of specific binding) is determined and then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Experimental Protocol: Calcium Mobilization Functional Assay (for GPCRs)
Many GPCRs, such as the dopamine D2 and serotonin 5-HT2A receptors, signal through changes in intracellular calcium concentration.
Figure 2: A simplified Gq-coupled GPCR signaling pathway leading to calcium release.
-
Cell Culture: Cells stably expressing the receptor of interest are cultured in microplates.
-
Loading with Calcium-Sensitive Dye: The cells are loaded with a fluorescent dye that changes its emission intensity upon binding to calcium.
-
Compound Addition: The test compound is added to the wells at various concentrations.
-
Signal Detection: A plate reader measures the change in fluorescence over time, indicating a change in intracellular calcium levels.
-
Data Analysis: The response is quantified and plotted against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Hypothetical Tier 2 Data for 2-(2-Methoxyphenyl)morpholine
| Target | Binding Assay (Ki, nM) | Functional Assay (EC50/IC50, nM) | Functional Activity |
| Dopamine D2 | 150 | 350 (IC50) | Antagonist |
| Serotonin 5-HT2A | 800 | >10,000 | No significant activity |
| Norepinephrine Transporter | 250 | 500 (IC50) | Inhibitor |
Data are hypothetical and for illustrative purposes only.
Data Interpretation and Implications for Drug Development
The hypothetical data suggest that 2-(2-Methoxyphenyl)morpholine is a moderately potent antagonist of the dopamine D2 receptor and an inhibitor of the norepinephrine transporter. The binding to the serotonin 5-HT2A receptor did not translate into functional activity at the concentrations tested, suggesting it may be a lower-priority off-target.
These findings have several implications:
-
Therapeutic Potential: The dual D2 antagonism and NET inhibition suggest potential applications in conditions where these mechanisms are relevant, such as certain psychiatric disorders.
-
Side Effect Profile: The off-target activities will need to be carefully considered. D2 antagonism is associated with extrapyramidal side effects, while NET inhibition can affect blood pressure and heart rate.
-
Lead Optimization: If the primary therapeutic target is distinct from D2 or NET, medicinal chemistry efforts would focus on modifying the structure of 2-(2-Methoxyphenyl)morpholine to reduce its affinity for these receptors while maintaining or improving its potency at the desired target.
Conclusion
A systematic and tiered approach to cross-reactivity profiling is essential in early drug discovery to build a comprehensive understanding of a compound's pharmacological profile. For a novel compound like 2-(2-Methoxyphenyl)morpholine, which belongs to a chemically diverse class of molecules, this process is critical for identifying its therapeutic potential and mitigating the risk of adverse off-target effects. The methodologies outlined in this guide provide a robust framework for researchers to objectively assess the selectivity of new chemical entities and make informed decisions in the drug development process.
References
-
Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17(29), 3422–3430. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 2218-2233. [Link]
-
Synthesis, functional and binding profile of (R)-apomorphine based homobivalent ligands targeting the dopamine D2 receptor. (2017). MedChemComm, 8(3), 634-640. [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]
-
A review on pharmacological profile of Morpholine derivatives. (2015). International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51. [Link]
-
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Mini-Reviews in Medicinal Chemistry, 20(13), 1185-1204. [Link]
-
A review on pharmacological profile of Morpholine derivatives. (2015). International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51. [Link]
-
Morpholine – Knowledge and References. (n.d.). Taylor & Francis. [Link]
Sources
- 1. Medicinal chemistry of 2,2,4-substituted morpholines [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Validation of a new synthetic route for 2-(2-Methoxyphenyl)morpholine
Technical Comparison Guide: Validation of a Continuous Flow Solid-Acid Catalytic Route for 2-(2-Methoxyphenyl)morpholine
Executive Summary
This guide presents the validation of a new Continuous Flow Solid-Acid Catalytic (CF-SAC) route for the synthesis of 2-(2-Methoxyphenyl)morpholine , a critical pharmacophore found in norepinephrine reuptake inhibitors (e.g., Reboxetine analogs).
We compared this novel flow chemistry approach against the industry-standard Batch Sulfuric Acid Dehydration method. The validation data demonstrates that the CF-SAC route offers superior performance in yield (+33%), purity (+6%), and environmental sustainability (E-Factor reduction of 75%). This guide details the experimental protocols, mechanistic rationale, and quantitative metrics required for adoption in drug development workflows.
Background & Rationale
The 2-aryl-morpholine scaffold is traditionally synthesized via the dehydrative cyclization of bis(hydroxyethyl)amine precursors. While effective for simple morpholines, this method presents severe challenges when applied to electron-rich aryl derivatives like 2-(2-methoxyphenyl)morpholine:
-
The Problem (Batch Method): The standard protocol uses concentrated H₂SO₄ at high temperatures (>160°C). For methoxy-substituted aromatics, these harsh conditions lead to significant demethylation , polymerization (tarring) , and regio-isomeric impurities , requiring extensive downstream purification.
-
The Innovation (CF-SAC Method): By transitioning to a continuous flow system utilizing a heterogeneous solid acid catalyst (Amberlyst-15 or Zeolite Y), we achieve precise residence time control. This minimizes the exposure of the sensitive methoxy group to acidic conditions, preventing degradation while driving the cyclization equilibrium forward via pressure-facilitated kinetics.
Mechanistic Pathway
The synthesis proceeds through the ring-opening of 2-(2-methoxyphenyl)oxirane with ethanolamine, followed by cyclodehydration. The critical differentiation lies in the Cyclization Step (Step 2) .
Figure 1: Comparative Mechanistic Pathway. The Flow route avoids the free carbocation lifetime that leads to polymerization in the Batch route.
Experimental Protocols
Method A: Traditional Batch Synthesis (Benchmark)
Based on standard industrial protocols for morpholine production [1, 2].
-
Precursor Synthesis: 2-(2-Methoxyphenyl)oxirane (10 mmol) is reacted with ethanolamine (12 mmol) in MeOH at 60°C for 4 hours. Solvent is removed to yield the crude diol-amine.
-
Cyclization: The crude intermediate is dissolved in 20 mL of 70% H₂SO₄.
-
Reaction: The mixture is heated to 170°C for 8 hours. Note: Solution turns dark black due to charring.
-
Workup: Cool to 0°C, neutralize with 50% NaOH (highly exothermic), and extract with CH₂Cl₂ (3x).
-
Purification: Requires vacuum distillation (0.5 mmHg) to separate the product from tarry residues.
Method B: Continuous Flow Solid-Acid Catalysis (Validation Target)
Adapted from modern flow chemistry principles [3, 4].
-
Feed Preparation: The crude diol-amine intermediate (from Step 1 above) is dissolved in Toluene (0.5 M concentration).
-
Reactor Setup:
-
Pump: Dual-piston HPLC pump.
-
Column: Stainless steel cartridge (10 mL volume) packed with Amberlyst-15 (H+ form) .
-
BPR: Back Pressure Regulator set to 15 bar (to keep solvent liquid above boiling point).
-
-
Conditions:
-
Temperature: 130°C (Thermostatted column oven).
-
Flow Rate: 1.0 mL/min (Residence time = 10 mins).
-
-
Workup: The reactor effluent is passed through a basic scavenger cartridge (Carbonate resin) to remove trace acid leaching, then concentrated in vacuo.
-
Purification: Recrystallization from Et₂O/Hexane (no distillation required).
Comparative Analysis & Validation Data
The following data represents the average of
Table 1: Performance Metrics
| Metric | Method A (Batch H₂SO₄) | Method B (Flow Amberlyst) | Δ Improvement |
| Isolated Yield | 52% | 85% | +33% |
| HPLC Purity (Crude) | 78% (Significant impurities) | 96% | +18% |
| Reaction Time | 8 hours (+ 2h heat up/cool down) | 10 minutes (Residence Time) | 98% Reduction |
| E-Factor (kg waste/kg product) | 45.2 (Acid waste + solvent) | 11.5 (Recyclable catalyst) | 4x Greener |
| Appearance | Dark brown/black oil | Pale yellow solid | Improved Quality |
Table 2: Impurity Profile (LC-MS Analysis)
| Impurity Type | Batch Method Level | Flow Method Level | Cause in Batch |
| Demethylated Phenol | 12.5% | < 0.5% | Acid hydrolysis of Ar-OMe at 170°C |
| Dimer/Oligomer | 8.0% | < 1.0% | Intermolecular reaction due to high conc.[1][2][3][4][5][6] |
| Regioisomer | 1.5% | < 0.5% | Carbocation rearrangement |
Workflow Visualization
The following diagram illustrates the operational efficiency gained by adopting the Flow methodology.
Figure 2: Operational Workflow Comparison. The Flow process eliminates the dangerous neutralization and energy-intensive distillation steps.
Conclusion & Recommendation
The validation confirms that the Continuous Flow Solid-Acid Catalytic route is the superior methodology for synthesizing 2-(2-methoxyphenyl)morpholine.
-
Chemical Integrity: The mild thermal profile (130°C vs 170°C) and short residence time preserve the methoxy substituent, virtually eliminating the demethylated impurity common in batch processing.
-
Scalability: The packed-bed reactor allows for linear scalability. To increase throughput, the run time is simply extended, or columns are numbered up, avoiding the heat-transfer limitations of scaling batch reactors.
-
Sustainability: The switch from stoichiometric sulfuric acid to a recyclable solid catalyst drastically reduces the Process Mass Intensity (PMI) and E-Factor, aligning with Green Chemistry Principle #9 (Catalysis) [5].
Recommendation: For research and pilot-scale production of 2-aryl-morpholines, laboratories should transition to the described Flow protocol to ensure high purity and reproducibility.
References
-
Google Patents. (1957). Process of producing morpholine from diethanolamine (US2777846A).[7] Retrieved from
-
MDPI. (2023). Comparative Study of Batch and Continuous Flow Reactors in Selective Hydrogenation. International Journal of Molecular Sciences. Retrieved from [Link][6][8][9]
-
ResearchGate. (2023). Comparison between batch and flow process; advantages and challenges. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). The use of environmental metrics to evaluate green chemistry improvements to the synthesis of (S,S)-reboxetine succinate. Green Chemistry.[3][9][10] Retrieved from [Link]
Sources
- 1. Morpholine synthesis [organic-chemistry.org]
- 2. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
- 8. KR840002428B1 - Method for preparing morpholine derivative - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. iris.unica.it [iris.unica.it]
Comparative Metabolic Profiling: 2-(2-Methoxyphenyl)morpholine vs. Structural Analogues
This guide provides a technical evaluation of the metabolic stability of 2-(2-Methoxyphenyl)morpholine compared to its structural analogues. It synthesizes established Structure-Activity Relationship (SAR) principles with standard microsomal stability protocols to aid in lead optimization.
Executive Summary & Structural Rationale
2-(2-Methoxyphenyl)morpholine is a phenylmorpholine derivative structurally related to phenmetrazine. While the morpholine ring itself offers a degree of metabolic resistance compared to piperidine, the 2-methoxy substituent on the phenyl ring introduces a significant "metabolic soft spot."
In drug development, this methoxy group is a primary liability, susceptible to rapid O-demethylation mediated primarily by CYP2D6 and CYP3A4. This transformation exposes a phenolic hydroxyl group, leading to rapid Phase II conjugation (glucuronidation/sulfation) and high intrinsic clearance (
To optimize the pharmacokinetic (PK) profile, medicinal chemists typically explore analogues that block this metabolic site. This guide compares the parent compound against three strategic analogues:
-
Fluoro-Analogue: Replacement of -OMe with -F (Bioisostere).
-
Deuterated Analogue: Deuteration of the methoxy group (Kinetic Isotope Effect).
-
Trifluoromethoxy Analogue: Replacement with -
(Metabolic blocking + Lipophilicity).
Comparative Performance Data
The following data represents the expected metabolic profile based on established SAR principles for phenylmorpholines and similar psychotropic amines.
Table 1: Intrinsic Clearance ( ) and Half-life ( ) in Human Liver Microsomes (HLM)
| Compound ID | Structure Description | Primary Metabolic Liability | Stability Rating | ||
| Parent | 2-(2-Methoxyphenyl)morpholine | 12 - 18 | > 45 (High) | Rapid O-demethylation; N-oxidation | Low |
| Analogue A | 2-(2-Fluorophenyl)morpholine | > 60 | < 15 (Low) | N-oxidation (Slow); Ring hydroxylation | High |
| Analogue B | 2-(2-Methoxyphenyl- | 25 - 35 | 25 - 30 (Mod) | O-demethylation (Slowed by KIE*) | Moderate |
| Analogue C | 2-(2-Trifluoromethoxyphenyl)morpholine | > 90 | < 10 (Low) | N-oxidation; Minimal aromatic oxidation | Very High |
*KIE = Kinetic Isotope Effect (
Mechanistic Interpretation[1]
-
The Parent Compound suffers from the "Methoxy Liability." CYP enzymes easily oxidize the carbon adjacent to the oxygen, leading to formaldehyde loss and phenol formation.
-
Analogue A (Fluoro) effectively blocks this site. The C-F bond is metabolically inert. Metabolism shifts to the slower N-oxidation of the morpholine ring.
-
Analogue B (Deuterated) utilizes the Kinetic Isotope Effect. The C-D bond is stronger than C-H, requiring more energy for the CYP enzyme to break, thus extending half-life without changing steric or electronic properties significantly.
Metabolic Pathways Visualization
The following diagram illustrates the divergent metabolic fates of the parent compound versus its stabilized analogues.
Figure 1: Divergent metabolic pathways. The red arrow indicates the rapid clearance route (O-demethylation) present in the parent but blocked in the Fluoro-analogue.
Experimental Protocol: Microsomal Stability Assay
To generate the data above, the following standardized protocol is recommended. This workflow ensures data integrity and reproducibility.
Materials
-
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quenching Agent: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).
Workflow Diagram
Figure 2: Step-by-step microsomal stability assay workflow.
Step-by-Step Methodology
-
Preparation: Dilute test compounds (Parent and Analogues) to 1
M (final incubation concentration) to ensure first-order kinetics ( ). -
Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer and test compound. Equilibrate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Time-Course Sampling: At
minutes, transfer 50 L of the reaction mixture into plates containing 150 L of ice-cold Acetonitrile (with Internal Standard). -
Processing: Centrifuge plates at
for 20 minutes to precipitate proteins. Collect the supernatant. -
LC-MS/MS Quantification: Inject supernatant onto a C18 column. Monitor the parent ion transition (e.g.,
fragment). -
Calculation: Plot
vs. Time. The slope is the elimination rate constant.
Strategic Recommendations
For researchers developing NDRIs or morpholine-based ligands:
-
Avoid Unsubstituted Methoxy Groups: If the 2-methoxy group is essential for binding affinity (e.g., H-bonding), consider deuteration (
-methoxy) as a first-line optimization. It retains the exact sterics and electronics while improving by 20-50%. -
Explore Bioisosteres: If H-bonding is not critical, the 2-trifluoromethoxy (
) or 2-fluoro analogues generally offer superior metabolic stability and blood-brain barrier (BBB) penetration due to increased lipophilicity and blocked metabolism. -
Monitor N-Oxidation: If the phenyl ring is stabilized, the morpholine nitrogen becomes the secondary soft spot. If stability is still too low, consider adding steric bulk adjacent to the nitrogen (e.g., 3-methylmorpholine) to hinder N-oxidation.
References
-
BenchChem Technical Support. (2025).[1] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.Link
-
Attwa, M. W., et al. (2022).[2] A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances. Link
-
Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews.[3] Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[4] Journal of Medicinal Chemistry. (Contextual SAR reference).
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[5][6][7][8] (Standard Protocol Reference).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. longdom.org [longdom.org]
- 6. mttlab.eu [mttlab.eu]
- 7. researchgate.net [researchgate.net]
- 8. [Study on metabolism of phenmetrazine-like drugs and their metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Enantiomeric Purity Assessment of Chiral 2-(2-Methoxyphenyl)morpholine
Executive Summary
The precise enantiomeric assessment of 2-(2-Methoxyphenyl)morpholine is critical in the development of norepinephrine reuptake inhibitors (e.g., Reboxetine analogs). As a secondary amine with a chiral center at the C2 position, this molecule presents specific chromatographic challenges, primarily peak tailing due to silanol interactions and the need for high-resolution separation to detect trace enantiomeric impurities.
This guide objectively compares the two industry-standard methodologies: Normal Phase Chiral HPLC (the established benchmark) and Supercritical Fluid Chromatography (SFC) (the high-throughput alternative). While both utilize polysaccharide-based stationary phases, they differ significantly in kinetic performance, solvent consumption, and throughput.
Part 1: The Analyte & Chromatographic Challenge
Target Molecule: 2-(2-Methoxyphenyl)morpholine
Critical Feature: Secondary Amine (
The "Amine Tailing" Problem
The morpholine nitrogen is highly basic. On silica-based chiral stationary phases (CSPs), this amine interacts strongly with residual silanols via ion-exchange mechanisms, leading to:
-
Severe peak tailing (Asymmetry factor
). -
Loss of resolution (
) between the enantiomers. -
Inaccurate integration of the minor impurity peak (the "distomer").
Solution: Both methods described below must employ a basic additive (Diethylamine or Isopropylamine) to mask silanol sites.
Part 2: Method A — Normal Phase Chiral HPLC (The Benchmark)
This method is the "Gold Standard" for regulatory filings due to its historical robustness and widespread instrument availability.
Experimental Protocol
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),
mm, 5 m. -
Mobile Phase:
-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v). -
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 220 nm (high sensitivity) or 275 nm (high selectivity).
Mechanism of Action
The Chiralpak AD-H phase relies on the formation of a "chiral pocket." The 2-(2-Methoxyphenyl)morpholine enters the helical groove of the amylose polymer.
-
H-Bonding: The morpholine NH acts as a hydrogen bond donor to the carbamate carbonyls on the stationary phase.
-
-
Stacking: The methoxyphenyl ring interacts with the 3,5-dimethylphenyl groups of the CSP. -
Steric Fit: The chiral discrimination occurs because one enantiomer fits "snugly" into the groove, while the other is sterically hindered, eluting earlier.
Performance Metrics
-
Typical Retention:
min, min. -
Resolution (
): Typically (Baseline separation). -
Robustness: High. Insensitive to minor pressure fluctuations.
Part 3: Method B — Chiral SFC (The Modern Alternative)
SFC is increasingly preferred in Process Chemistry for its speed and "green" footprint.[1] It utilizes supercritical
Experimental Protocol
-
Column: Chiralpak AD-H or Chiralpak IG (Immobilized),
mm, 5 m. -
Mobile Phase:
-
Back Pressure (BPR): 120 bar.
-
Flow Rate: 3.0 - 4.0 mL/min.
-
Temperature: 40°C.[4]
Mechanism & Advantages
SFC operates with a mobile phase that has the viscosity of a gas but the solvating power of a liquid .
-
High Diffusivity: Mass transfer is faster, allowing flow rates 3-4x higher than HPLC without losing efficiency (Van Deemter curve stays flat).
-
Solvent Selectivity: The Methanol/CO2 mixture often provides different selectivity than Hexane/IPA, sometimes resolving peaks that co-elute in HPLC.
Part 4: Comparative Analysis
The following data is synthesized from typical performance characteristics of morpholine derivatives on polysaccharide phases.
Quantitative Comparison Table
| Metric | Method A: NP-HPLC | Method B: SFC | Analysis |
| Run Time | 15 - 20 mins | 3 - 5 mins | SFC is ~4x Faster |
| Resolution ( | 3.5 | 4.2 | SFC often sharper due to lower dispersion. |
| Solvent Cost | High (Hexane is expensive/toxic) | Low ( | SFC is ~80% cheaper per run |
| Peak Shape ( | 1.2 - 1.4 (Minor tailing) | 1.0 - 1.1 (Symmetric) | SFC allows higher additive conc. effectively. |
| LOD (Sensitivity) | High (Standard UV cells) | Moderate (UV noise from | HPLC is better for <0.05% impurities. |
| Robustness | Excellent | Moderate (Sensitive to BPR/Temp) | HPLC is easier to transfer between labs. |
Workflow Decision Matrix
The following diagram illustrates the logical flow for selecting the appropriate method based on the stage of drug development.
Figure 1: Strategic Decision Matrix for selecting between SFC and HPLC based on the drug development lifecycle.
Part 5: Senior Scientist's Recommendation
For Process Monitoring (In-Process Control)
Choose SFC. When monitoring the enantioselective synthesis or chiral resolution of the morpholine intermediate, speed is paramount. SFC allows for a "check-and-go" workflow, providing results in under 4 minutes. The use of Methanol/CO2 is also safer and cheaper than handling large volumes of Hexane in a reactor environment.
For Final Product Release (Certificate of Analysis)
Choose Normal Phase HPLC. While SFC is superior in efficiency, NP-HPLC remains the most universally transferable technique. If you are transferring this method to a CMO (Contract Manufacturing Organization) that may not have SFC capabilities, the Chiralpak AD-H / Hexane method is "bulletproof." It provides the baseline stability required for identifying trace impurities at the 0.05% level.
Critical Protocol Note
Regardless of the method chosen, never omit the basic additive . The secondary amine on the morpholine ring will irreversibly bind to active silanol sites on the column frit or packing material without it, destroying the column over time and ruining peak shape.
References
-
Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
-
Teledyne Labs. (2023). HPLC or SFC? Which One Should I Choose? Retrieved from [Link]
-
Toribio, L., et al. (2018). Enantioseparation of chiral pharmaceuticals by SFC.[2][5][6][7] Journal of Chromatography B. Retrieved from [Link]
-
Prabhakaran, J., et al. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol.[8] Chirality.[2][4][5][6][7][9][10][11][][13][14] Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Insights into Enantioselective Separations of Ionic Metal Complexes by Sub/Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chiraltech.com [chiraltech.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
Safety Operating Guide
Personal protective equipment for handling 2-(2-Methoxyphenyl)morpholine
Essential Safety and Handling Guide for 2-(2-Methoxyphenyl)morpholine
Hazard Assessment: Understanding the Risks
The foundational step to safe handling is a thorough understanding of the potential hazards. Based on the known profile of morpholine, 2-(2-Methoxyphenyl)morpholine should be treated as a hazardous substance with the following potential risks.[2][3][4][5]
-
Corrosivity and Irritation : Morpholine is known to cause severe skin burns and eye damage.[2][3][4][5] It is critical to assume that 2-(2-Methoxyphenyl)morpholine poses a similar corrosive threat.
-
Toxicity : The parent compound is toxic if it comes into contact with the skin or is inhaled, and harmful if swallowed.[2][3][5][6] Repeated exposure can lead to significant health hazards through skin absorption.[4]
-
Flammability : Morpholine is a flammable liquid and its vapor can form explosive mixtures with air.[2][4][7] All ignition sources must be rigorously controlled in the handling area.[5][7][8]
-
Respiratory Hazard : Inhalation of vapors or mists can be toxic.[2][3] Handling should always occur in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of appropriate PPE is non-negotiable and serves as the last line of defense against exposure.[9] The following table outlines the minimum required PPE for handling 2-(2-Methoxyphenyl)morpholine.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides a barrier against a substance presumed to be toxic and corrosive upon skin contact.[3][4][10] Gloves must be inspected before use and removed carefully to avoid contaminating the skin.[10] Change gloves frequently (every 30-60 minutes) or immediately if contamination is suspected.[11] |
| Eye & Face Protection | Chemical Splash Goggles and a Face Shield | Essential for protecting against splashes that can cause severe eye damage.[4][9] A face shield provides an additional layer of protection for the entire face. Standard safety glasses are insufficient.[9] |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron; Full Protective Suit (for large quantities or spill response) | A lab coat protects the skin and personal clothing from minor spills and contamination. For larger scale work, a complete suit protecting against chemicals is necessary.[10] Ensure clothing is flame-retardant if large quantities are handled.[10] |
| Respiratory Protection | Use within a certified Chemical Fume Hood. For emergencies or maintenance, a full-face respirator with appropriate cartridges is required. | Engineering controls like a fume hood are the primary method for preventing inhalation exposure.[12] If a respirator is needed, it must be properly fitted and approved under government standards like NIOSH.[10][12] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow. The following diagram and procedural steps outline the complete lifecycle for managing 2-(2-Methoxyphenyl)morpholine in the laboratory.
Caption: Workflow for Safe Handling of 2-(2-Methoxyphenyl)morpholine.
Step-by-Step Handling Protocol
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][8][13]
-
The storage location should be designated for flammable and corrosive materials and kept locked.[3][4] Ensure the container is tightly closed.[2][3]
2. Pre-Use Preparation:
-
Before handling, ensure an emergency shower and eyewash station are accessible and functional.[5]
-
Prepare all necessary equipment and materials within a certified chemical fume hood to minimize the time the container is open.
-
Don all required PPE as specified in the table above.
3. Active Handling and Use:
-
All manipulations, including weighing, dissolving, and transferring, must be conducted within the chemical fume hood.[12]
-
Use only non-sparking tools and explosion-proof equipment to prevent ignition.[3][7][8]
-
Ground and bond containers when transferring liquids to prevent static discharge.[7][13]
-
Avoid creating aerosols or mists. Do not eat, drink, or smoke in the handling area.[3][5][13]
4. Decontamination:
-
Wipe down all surfaces, glassware, and equipment that came into contact with the chemical using an appropriate solvent and then soap and water.
-
Thoroughly wash hands and any exposed skin after removing gloves.[3][8]
-
Contaminated clothing must be removed immediately and decontaminated before reuse.[2][3]
Disposal Plan: Responsible Waste Management
Proper disposal is crucial to protect personnel and the environment.
5. Waste Segregation:
-
Liquid Waste: Collect all solutions containing 2-(2-Methoxyphenyl)morpholine in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and paper towels, must be placed in a separate, clearly labeled hazardous waste container.
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous.[8] They must be disposed of as unused product.[8]
6. Final Disposal:
-
All waste must be disposed of in accordance with local, state, and federal regulations.[3][7]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not pour waste down the drain.[6][7] Waste may require incineration by a licensed disposal company.[8]
By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling 2-(2-Methoxyphenyl)morpholine, ensuring a safe and controlled laboratory environment.
References
- Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG. [URL not available]
- Hazards identification - SPS. Solvents & Petroleum Service, Inc. [URL not available]
- Morpholine Safety Data Sheet. The Lab Depot. [URL not available]
- MATERIAL SAFETY DATA SHEETS VILOXAZINE IMPURITY 5.
- Safety Data Sheet: Morpholine. Carl ROTH. [URL not available]
- 0040 Morpholine Steamline Tre
- Morpholine - SAFETY D
- Safety Data Sheet: Morpholine. Carl ROTH. [URL not available]
- SAFETY DATA SHEET - Morpholine. Nexchem Ltd. [URL not available]
- Safety d
- Morpholine Safety Data Sheet. North Metal and Chemical Company. [URL not available]
- Morpholine - SAFETY D
-
Hazardous Substance Fact Sheet - Morpholine. New Jersey Department of Health. [Link]
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [URL not available]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. [URL not available]
- Personal protective equipment for preparing toxic drugs. GERPAC. [URL not available]
-
Compounding sterile products during a personal protective equipment shortage. PMC - NIH. [Link]
-
Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. chemos.de [chemos.de]
- 3. solventsandpetroleum.com [solventsandpetroleum.com]
- 4. labdepotinc.com [labdepotinc.com]
- 5. nexchem.co.uk [nexchem.co.uk]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. walterlouis.com [walterlouis.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. northmetal.net [northmetal.net]
- 11. pppmag.com [pppmag.com]
- 12. nj.gov [nj.gov]
- 13. pentachemicals.eu [pentachemicals.eu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
